Product packaging for Tri-p-tolyltin acetate(Cat. No.:CAS No. 15826-86-5)

Tri-p-tolyltin acetate

Cat. No.: B15189318
CAS No.: 15826-86-5
M. Wt: 451.1 g/mol
InChI Key: VGSKQIFAFAYJIQ-UHFFFAOYSA-M
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Description

Tri-p-tolyltin acetate is a useful research compound. Its molecular formula is C23H24O2Sn and its molecular weight is 451.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24O2Sn B15189318 Tri-p-tolyltin acetate CAS No. 15826-86-5

Properties

CAS No.

15826-86-5

Molecular Formula

C23H24O2Sn

Molecular Weight

451.1 g/mol

IUPAC Name

tris(4-methylphenyl)stannyl acetate

InChI

InChI=1S/3C7H7.C2H4O2.Sn/c3*1-7-5-3-2-4-6-7;1-2(3)4;/h3*3-6H,1H3;1H3,(H,3,4);/q;;;;+1/p-1

InChI Key

VGSKQIFAFAYJIQ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)OC(=O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Molecular Structure and Biological Interactions of Tri-p-tolyltin Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organotin compounds, a class of organometallic chemicals, have garnered significant interest in various industrial and pharmacological applications. Among these, tri-p-tolyltin acetate presents a unique molecular scaffold with potential biological activities. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and known biological interactions of this compound and related organotin compounds. Due to the limited availability of specific experimental data for this compound, this guide leverages data from analogous compounds to provide a representative understanding of its properties. The document summarizes key molecular and spectroscopic data, outlines a general synthesis protocol, and explores the compound's potential interactions with critical cellular signaling pathways, namely the NF-κB and apoptosis pathways.

Molecular Structure and Properties

This compound is an achiral organotin compound with the molecular formula C23H24O2Sn and a molecular weight of 451.15 g/mol .[1] The central tin atom is bonded to three p-tolyl groups and an acetate group. While specific crystallographic data for this compound is not publicly available, the structure of similar triorganotin carboxylates suggests a tetrahedral or, in the solid state, a five-coordinate trigonal bipyramidal geometry due to intermolecular coordination.

Tabulated Molecular Data

The following table summarizes the key molecular identifiers for this compound.

PropertyValueReference
Molecular FormulaC23H24O2Sn[1]
Molecular Weight451.15 g/mol [1]
StereochemistryAchiral[1]
SMILESCc1ccc(cc1)--INVALID-LINK--(c3ccc(C)cc3)OC(=O)C[1]
InChIKeyVGSKQIFAFAYJIQ-UHFFFAOYSA-M[1]
Spectroscopic Data
Spectroscopic TechniqueExpected Characteristics
¹H NMR Signals corresponding to the methyl protons of the tolyl groups (around 2.3 ppm), aromatic protons of the tolyl groups (in the aromatic region, ~7.0-7.8 ppm), and the methyl protons of the acetate group (around 2.1 ppm).
¹³C NMR Resonances for the methyl carbons of the tolyl and acetate groups, and distinct signals for the aromatic carbons, including the ipso-carbon attached to the tin atom.
¹¹⁹Sn NMR The chemical shift is highly dependent on the coordination number of the tin atom. For a four-coordinate tin, the chemical shift is expected in the downfield region, while a five- or six-coordinate tin would show a significant upfield shift.[2][3]
IR Spectroscopy Characteristic bands for the asymmetric and symmetric C=O stretching of the acetate group, as well as bands corresponding to the Sn-C and Sn-O bonds and the aromatic C-H and C=C bonds of the tolyl groups.
Mass Spectrometry The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of the acetate group and the tolyl groups.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not available, a general method can be adapted from the synthesis of analogous triorganotin acetates. The following represents a plausible synthetic route.

Experimental Protocol: A Representative Synthesis

Reaction: This synthesis involves the reaction of a tri-p-tolyltin halide (e.g., chloride or bromide) with an acetate salt, such as sodium acetate or silver acetate.

Materials:

  • Tri-p-tolyltin chloride

  • Sodium acetate

  • Ethanol (or other suitable solvent)

  • Deionized water

Procedure:

  • Dissolve tri-p-tolyltin chloride in a suitable organic solvent, such as ethanol.

  • Prepare a solution of a stoichiometric excess of sodium acetate in a minimal amount of water or ethanol.

  • Add the sodium acetate solution dropwise to the stirred solution of tri-p-tolyltin chloride at room temperature.

  • Stir the reaction mixture at room temperature for several hours or heat gently to drive the reaction to completion. The formation of a precipitate (sodium chloride) may be observed.

  • After the reaction is complete, filter the mixture to remove the inorganic salt precipitate.

  • The filtrate, containing the product, is then concentrated under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, hexane).

  • The purified this compound is then dried under vacuum.

Characterization: The final product should be characterized using techniques such as NMR spectroscopy (¹H, ¹³C, ¹¹⁹Sn), IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Synthesis Workflow Diagram

Synthesis_Workflow Reactants Tri-p-tolyltin Chloride + Sodium Acetate Reaction Reaction in Ethanol/Water Reactants->Reaction Filtration Filtration to remove NaCl Reaction->Filtration Concentration Concentration of Filtrate Filtration->Concentration Purification Recrystallization Concentration->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of this compound.

Biological Signaling Pathways

Organotin compounds are known to exert a range of biological effects, often through the modulation of key cellular signaling pathways. While specific studies on this compound are limited, the known interactions of other organotins provide a basis for understanding its potential mechanisms of action.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Some organotin compounds have been shown to inhibit NF-κB activation. The canonical NF-κB pathway is triggered by various stimuli, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory IκBα protein, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of target genes. Organotin compounds may interfere with this pathway at various points, potentially by inhibiting IKK activity or preventing the degradation of IκBα.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB phosphorylates NFkB NF-κB (p65/p50) (Active) IkBa_NFkB->NFkB releases IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Proteasome Proteasome IkBa_p->Proteasome ubiquitination Proteasome->IkBa_p Organotin This compound (Potential Inhibitor) Organotin->IKK inhibits? Gene Target Gene Transcription NFkB_nuc->Gene

Potential inhibition of the canonical NF-κB signaling pathway by this compound.
Induction of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development and tissue homeostasis. Organotin compounds have been shown to induce apoptosis in various cell types. The intrinsic apoptosis pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak. These proteins permeabilize the outer mitochondrial membrane, causing the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Active caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving cellular substrates. Organotin compounds may trigger this pathway by inducing mitochondrial stress.

Apoptosis_Pathway cluster_stress Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Organotin This compound Bax Bax/Bak Activation Organotin->Bax induces Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC_release Cytochrome c Release Mito->CytC_release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC_release->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

A Comprehensive Technical Guide to Tri-p-tolyltin Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tri-p-tolyltin acetate, a significant organotin compound. The following sections detail its chemical identity, including a comprehensive list of synonyms, and present its key physicochemical properties in a structured format for ease of reference and comparison.

Chemical Identity and Synonyms

This compound is an organotin compound characterized by the presence of three p-tolyl groups and one acetate group attached to a central tin atom. For clarity in research and documentation, it is crucial to recognize its various synonyms.

Table 1: Synonyms for this compound

Name Type Synonym
Common NameThis compound[1]
Common NameStannane, acetoxytri-p-tolyl-[1]
Systematic NameAcetic acid, tris(4-methylphenyl)stannyl ester[1]
Systematic NameAcetoxytri-4-tolyltin[1]
Systematic NameStannane, (acetyloxy)tris(4-methylphenyl)-[1]

It is important to distinguish this compound from its isomers, such as Tri-m-tolyltin acetate, which has a different CAS number (15826-89-8) and where the methyl groups are in the meta position on the phenyl rings.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These data points are essential for experimental design, safety assessments, and computational modeling.

Table 2: Physicochemical Properties of this compound

Property Value
Molecular Formula C23H24O2Sn[1]
Molecular Weight 451.15 g/mol [1]
CAS Number 15826-86-5[1]
Stereochemistry Achiral[1]
InChI InChI=1S/3C7H7.C2H4O2.Sn/c31-7-5-3-2-4-6-7;1-2(3)4;/h33-6H,1H3;1H3,(H,3,4);/q;;;;+1/p-1[1]
InChIKey VGSKQIFAFAYJIQ-UHFFFAOYSA-M[1]
SMILES Cc1ccc(cc1)--INVALID-LINK--(c3ccc(C)cc3)OC(=O)C[1]

Experimental Protocols and Signaling Pathways

Further information regarding specific experimental protocols, such as synthesis, purification, and analytical methods, as well as the compound's role in signaling pathways, would require a more detailed literature search based on the specific research context (e.g., its application in catalysis, as a biocide, or in drug development). The following sections would be populated based on such a targeted investigation.

At present, no specific experimental data or signaling pathways involving this compound were provided in the initial information gathering. A more focused search would be necessary to populate the following illustrative diagrams and protocols.

Illustrative Diagrams

The following diagrams are provided as templates. The specific nodes, edges, and labels would be populated based on actual experimental workflows or established signaling pathways involving this compound.

Example Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_bioassay Biological Assay start Starting Materials reaction Reaction with Tri-p-tolyltin Chloride start->reaction purification Purification (e.g., Recrystallization) reaction->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir cell_culture Cell Culture treatment Compound Treatment cell_culture->treatment endpoint Endpoint Analysis (e.g., Viability, Apoptosis) treatment->endpoint

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of this compound.

Example Signaling Pathway Diagram

signaling_pathway TTA This compound TargetProtein Target Protein X TTA->TargetProtein Inhibition DownstreamEffector1 Downstream Effector 1 TargetProtein->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 DownstreamEffector1->DownstreamEffector2 CellularResponse Cellular Response (e.g., Apoptosis) DownstreamEffector2->CellularResponse

Caption: A hypothetical signaling pathway illustrating the inhibitory action of this compound on a target protein.

References

An In-depth Technical Guide to the Properties of Acetic Acid, Tris(4-methylphenyl)stannyl Ester and Related Triaryltin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for Acetic acid, tris(4-methylphenyl)stannyl ester is limited in publicly available literature. Therefore, this guide presents a comprehensive overview of the properties of the closely related and structurally similar class of triaryltin acetates, using data from compounds like triphenyltin acetate as a primary reference.

Chemical and Physical Properties

Triaryltin acetates are a class of organotin compounds characterized by a tin atom bonded to three aryl groups and an acetate group. Acetic acid, tris(4-methylphenyl)stannyl ester, also known as tri(p-tolyl)tin acetate, is a representative member of this class. The properties of these compounds are largely influenced by the nature of the aryl substituents.

Table 1: General Chemical and Physical Properties of Related Triorganotin Acetates

PropertyData for Triphenyltin AcetateData for Tributyltin AcetateNotes
Molecular Formula C₂₀H₁₈O₂SnC₁₄H₃₀O₂SnThe formula for tris(4-methylphenyl)stannyl ester is C₂₃H₂₄O₂Sn.
Molecular Weight 409.06 g/mol 349.10 g/mol [1]The molecular weight of tris(4-methylphenyl)stannyl ester is 451.14 g/mol .
Appearance White crystalline solidColorless to pale yellow liquidTriaryltin acetates are typically solids at room temperature.
Melting Point 121-123 °C84-85 °CThe melting point is influenced by the crystal packing and the nature of the organic groups.
Solubility Insoluble in water, soluble in organic solvents.Insoluble in water, soluble in organic solvents.Lipophilicity is a key characteristic of these compounds.

Spectroscopic Data

Spectroscopic methods are essential for the characterization of triaryltin acetates.

Table 2: Spectroscopic Data for Related Triaryltin Compounds

TechniqueKey Features and Representative Data
¹H NMR Signals for the aromatic protons of the tolyl groups are expected in the range of 7.0-8.0 ppm. The methyl protons of the tolyl groups would appear around 2.3-2.4 ppm, and the acetate methyl protons would be a singlet at approximately 2.1 ppm.
¹³C NMR Aromatic carbons would show signals between 120 and 140 ppm. The methyl carbons of the tolyl groups would be around 21 ppm, and the acetate methyl and carbonyl carbons would be at approximately 23 and 177 ppm, respectively.[2]
¹¹⁹Sn NMR The chemical shift is indicative of the coordination number of the tin atom. For tetracoordinated triorganotin compounds, shifts are typically in the range of -40 to -60 ppm.[3] For pentacoordinated structures, upfield shifts are observed.[3]
Infrared (IR) Spectroscopy Characteristic bands include the asymmetric and symmetric C=O stretching of the acetate group around 1600-1700 cm⁻¹ and 1300-1400 cm⁻¹, respectively. Aromatic C-H and C=C stretching bands would also be present.
Mass Spectrometry Electron ionization (EI) mass spectrometry often shows the loss of the acetate group, followed by successive loss of the aryl groups.[3] The isotopic pattern of tin (with 10 stable isotopes) is a key feature in the mass spectrum.[4]

Experimental Protocols

Synthesis of Tri(p-tolyl)tin Acetate

A general method for the synthesis of triaryltin acetates involves the reaction of a triaryltin halide with an acetate salt.[5][6]

Materials:

  • Tri(p-tolyl)tin chloride

  • Sodium acetate (anhydrous)

  • Toluene

  • Methanol

  • Water

Procedure:

  • Dissolve tri(p-tolyl)tin chloride in a suitable organic solvent such as toluene.

  • Add a stoichiometric amount of anhydrous sodium acetate to the solution.

  • Reflux the reaction mixture for several hours with stirring. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the sodium chloride byproduct.

  • Wash the filtrate with water to remove any unreacted sodium acetate.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexane) to obtain pure tri(p-tolyl)tin acetate.

Analytical Methods for Organotin Compounds

The analysis of triorganotin compounds in various matrices is typically performed using chromatographic techniques coupled with mass spectrometry.[7]

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Extraction of the organotin compound from the sample matrix using an organic solvent.

  • Derivatization: Conversion of the polar organotin acetate to a more volatile derivative (e.g., by ethylation with sodium tetraethylborate) is often necessary for GC analysis.[8][9]

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column for separation.

  • MS Detection: The separated compounds are detected by a mass spectrometer, which provides identification based on the mass spectrum and retention time.[4][8]

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used for the direct analysis of organotin compounds without the need for derivatization.[10]

  • Sample Preparation: Extraction of the analyte from the sample matrix.

  • LC Separation: The extract is injected into a liquid chromatograph, typically with a reversed-phase column, for separation.

  • MS Detection: Detection is achieved using a mass spectrometer, often with an electrospray ionization (ESI) source.[10][11][12]

Biological Activity and Signaling Pathways

Triorganotin compounds are known for their significant biological activity, including cytotoxic and pro-apoptotic effects on cancer cells.[13][14][15]

Table 3: Cytotoxicity of Related Triorganotin Compounds

CompoundCell LineIC₅₀ ValueReference
Triphenyltin AcetateMouse Thymocytes< 8 µM[16]
Tributyltin ChlorideMCF-7 (Breast Cancer)Submicromolar range[14]
Triphenyltin ChlorideMCF-7 (Breast Cancer)Submicromolar range[14]

The primary mechanism of action for the cytotoxicity of triorganotin compounds is the induction of apoptosis.[2][14][17]

Apoptotic Signaling Pathway

Triorganotin compounds can induce apoptosis through the intrinsic (mitochondrial) pathway.[2][14][17] This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases.[2]

apoptosis_pathway Triorganotin Triorganotin Compound Mitochondrion Mitochondrion Triorganotin->Mitochondrion Induces Stress ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS CytochromeC Cytochrome c (release) Mitochondrion->CytochromeC Apoptosome Apoptosome CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 Activation ActiveCaspase3 Active Caspase-3 ActiveCaspase9->ActiveCaspase3 Cleaves & Activates Caspase3 Pro-Caspase-3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Execution

Caption: Intrinsic apoptosis pathway induced by triorganotin compounds.

Experimental Workflow for Cytotoxicity Assessment

A typical workflow to assess the cytotoxic effects of a triorganotin compound is outlined below.

cytotoxicity_workflow cluster_assays Cytotoxicity Assays start Start: Cancer Cell Culture treatment Treat cells with Triorganotin Compound (various concentrations) start->treatment incubation Incubate for a defined period (e.g., 24h) treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh flow Flow Cytometry (Annexin V/PI Staining for Apoptosis) incubation->flow analysis Data Analysis: Determine IC₅₀ values and apoptosis rate mtt->analysis ldh->analysis flow->analysis end End: Conclusion on Cytotoxic Effect analysis->end

Caption: Workflow for evaluating the cytotoxicity of triorganotin compounds.

Conclusion

Acetic acid, tris(4-methylphenyl)stannyl ester, as a member of the triaryltin acetate family, is anticipated to exhibit significant biological activity, particularly cytotoxicity towards cancer cells through the induction of apoptosis. While specific data for this compound is scarce, the information available for structurally similar compounds provides a strong foundation for its potential applications in drug development and research. Further investigation into the precise properties and mechanisms of action of tris(4-methylphenyl)stannyl ester is warranted.

References

Physical and chemical properties of Tri-p-tolyltin acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-p-tolyltin acetate, an organotin compound, possesses a unique molecular structure that has garnered interest within various scientific disciplines. This technical guide provides a detailed overview of its physical and chemical properties, compiled from available data. It is intended to serve as a foundational resource for researchers and professionals engaged in chemistry, toxicology, and drug development. While comprehensive data for some specific properties remain elusive in publicly accessible literature, this document consolidates the confirmed information and provides context regarding related compounds.

Core Physical and Chemical Properties

PropertyValueSource
Molecular Formula C23H24O2Sn[1]
Molecular Weight 451.15 g/mol [1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Appearance Data not available

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively documented in readily available scientific literature. However, a general approach to the synthesis of similar organotin acetates involves the reaction of the corresponding tri-organotin halide with a lead acetate or an alkali metal acetate.

A plausible synthetic route for this compound is the reaction of tri-p-tolyltin chloride with lead(II) acetate. The reaction would likely proceed by stirring the reactants in a suitable organic solvent, followed by filtration to remove the lead(II) chloride byproduct and subsequent purification of the this compound product, likely through recrystallization.

Characterization of the resulting compound would typically involve a suite of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the presence and connectivity of the tolyl and acetate groups. The chemical shifts and coupling constants of the aromatic protons on the tolyl groups and the methyl protons of the acetate group would be characteristic.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic vibrational frequencies of the functional groups present, notably the carbonyl (C=O) stretch of the acetate group and the vibrations associated with the Sn-C and Sn-O bonds.

  • Mass Spectrometry (MS): Mass spectrometry would be utilized to determine the molecular weight of the compound and to analyze its fragmentation pattern, which would further confirm its structure.

Biological Activity and Signaling Pathways

Specific signaling pathways and cellular targets for this compound are not well-defined in the current body of scientific literature. However, the broader class of organotin compounds is known to exhibit significant biological activity, often associated with cytotoxicity.[2][3] Studies on analogous compounds, such as triphenyltin acetate, have indicated that these molecules can induce apoptosis in certain cell types.[2] The mechanism of this cytotoxicity is thought to involve interactions with cellular membranes and mitochondria, leading to disruption of cellular functions.

The general mechanism of organotin toxicity is complex and can involve multiple pathways. For researchers investigating the potential therapeutic or toxicological profile of this compound, a logical starting point would be to investigate its effects on cell viability and proliferation in relevant cell lines.

general_organotin_toxicity cluster_cell Cell Organotin_Compound Organotin Compound (e.g., this compound) Cell_Membrane Cell Membrane Organotin_Compound->Cell_Membrane Interaction Mitochondrion Mitochondrion Organotin_Compound->Mitochondrion Accumulation Cellular_Processes Disruption of Cellular Processes Cell_Membrane->Cellular_Processes Mitochondrion->Cellular_Processes Apoptosis Apoptosis Cellular_Processes->Apoptosis

References

Tri-p-tolyltin Acetate Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tri-p-tolyltin acetate. Due to the limited availability of direct quantitative solubility data in public literature, this document focuses on providing a framework for determining its solubility through established experimental protocols and by drawing comparisons with structurally similar organotin compounds.

Predicted Solubility Profile

Based on the general behavior of organotin compounds, this compound is expected to exhibit low solubility in aqueous solutions and higher solubility in various organic solvents. Compounds with similar structures, such as triphenyltin acetate, are known to be insoluble in water but soluble in ethers, benzene, and toluene. The "like dissolves like" principle suggests that solvents with low polarity will be more effective at dissolving this compound.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent ClassSpecific SolventPredicted SolubilityRationale
Polar Protic WaterInsolubleHigh polarity of water is unlikely to effectively solvate the nonpolar tolyl groups.
MethanolSlightly SolubleMay exhibit some solubility due to the presence of the acetate group.
EthanolSlightly SolubleSimilar to methanol, with potentially slightly better solubility due to lower polarity.
Polar Aprotic AcetoneSolubleThe polarity is suitable for dissolving organometallic compounds.
AcetonitrileSolubleA common solvent for a wide range of organic and inorganic compounds.
Dimethyl Sulfoxide (DMSO)SolubleA strong aprotic solvent capable of dissolving many nonpolar compounds.
Nonpolar HexaneSolubleThe nonpolar nature of hexane is well-suited for the tolyl groups.
TolueneSolubleAromatic solvent that can interact favorably with the tolyl rings.
Diethyl EtherSolubleA common nonpolar solvent in organic chemistry.
DichloromethaneSolubleA versatile solvent with moderate polarity.

Experimental Protocols for Solubility Determination

The following protocols are based on internationally recognized methods for determining the solubility of chemical substances. The primary reference for these methods is the OECD Guideline for Testing of Chemicals, Test No. 105: Water Solubility.[1][2][3][4][5] These methods can be adapted for use with organic solvents.

Flask Method

This method is suitable for substances with a solubility of 10 mg/L or higher and is a straightforward approach to determining solubility.

Methodology:

  • Preparation of a Saturated Solution:

    • An excess amount of this compound is added to a known volume of the chosen solvent in a flask.

    • The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. Preliminary tests should be conducted to determine the time required to reach saturation.

  • Phase Separation:

    • Once equilibrium is reached, the mixture is allowed to stand to allow the undissolved solid to settle.

    • If necessary, centrifugation or filtration can be used to separate the saturated solution from the excess solid.

  • Analysis of the Saturated Solution:

    • A known volume of the clear, saturated solution is carefully removed.

    • The concentration of this compound in the solution is determined using a suitable analytical technique, such as:

      • Gravimetric Analysis: The solvent is evaporated, and the mass of the remaining solute is measured.

      • Chromatography (HPLC or GC): The solution is analyzed to determine the concentration of the dissolved compound.

      • Spectroscopy (UV-Vis): If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess solute to solvent B Agitate at constant temperature A->B C Reach equilibrium B->C D Allow solid to settle C->D E Centrifuge or filter D->E F Extract clear saturated solution E->F G Determine concentration (Gravimetric, HPLC, GC, UV-Vis) F->G

Caption: Workflow for the Flask Method of solubility determination.

Column Elution Method

This method is particularly suitable for substances with low solubility (less than 10 mg/L) and for substances that are difficult to separate from the saturated solution.

Methodology:

  • Column Preparation:

    • A column is packed with an inert support material (e.g., glass wool, celite).

    • The support material is coated with an excess of this compound.

  • Elution:

    • The chosen solvent is passed through the column at a slow, constant flow rate.

    • The solvent becomes saturated with the test substance as it passes through the coated support material.

  • Analysis of the Eluate:

    • Fractions of the eluate are collected.

    • The concentration of this compound in each fraction is determined using a sensitive analytical method (e.g., HPLC, GC-MS).

    • A plateau in the concentration of successive fractions indicates that a saturated solution has been achieved.

G cluster_prep Column Preparation cluster_elution Elution cluster_analysis Analysis A Pack column with inert support B Coat support with excess solute A->B C Pass solvent through column at constant flow rate B->C D Collect eluate fractions C->D E Determine concentration of each fraction D->E F Identify concentration plateau E->F G A Initial Assessment (Qualitative Solubility Tests) B Selection of Appropriate Method A->B C Flask Method (High Solubility) B->C D Column Elution Method (Low Solubility) B->D E Equilibrium Establishment C->E D->E F Phase Separation E->F G Quantitative Analysis F->G H Data Reporting (e.g., g/L, mol/L at specified temperature) G->H

References

In-Depth Technical Guide to the Spectroscopic Characterization of Tri-p-tolyltin Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tri-p-tolyltin acetate, a significant organotin compound. The information detailed herein is crucial for its identification, characterization, and quality control in research and development settings. This document presents available spectroscopic data (NMR, IR, and MS), outlines general experimental protocols for obtaining such data, and includes visualizations to aid in understanding the molecular structure and analytical workflows.

Molecular Structure and Properties

This compound, with the chemical formula C₂₃H₂₄O₂Sn, possesses a central tin atom bonded to three p-tolyl groups and an acetate ligand.[1] Its molecular weight is 451.15 g/mol .[1] Understanding the arrangement of these groups is fundamental to interpreting its spectroscopic data.

Figure 1: Molecular structure of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The key nuclei for analysis are ¹H, ¹³C, and ¹¹⁹Sn.

Table 1: NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR ~7.5 (d)DoubletAromatic protons (ortho to Sn)
~7.2 (d)DoubletAromatic protons (meta to Sn)
~2.4 (s)SingletMethyl protons of tolyl groups
~2.1 (s)SingletMethyl protons of acetate group
¹³C NMR ~178-Carbonyl carbon (acetate)
~143-Aromatic carbon (ipso to Sn)
~137-Aromatic carbon (para to Sn)
~130-Aromatic carbon (ortho to Sn)
~129-Aromatic carbon (meta to Sn)
~22-Methyl carbon (tolyl)
~21-Methyl carbon (acetate)
¹¹⁹Sn NMR -100 to -140-Sn

Note: The ¹H and ¹³C NMR data are estimated based on known chemical shift ranges for similar organotin compounds. The ¹¹⁹Sn NMR chemical shift is based on data for p-substituted tri-aryltin acetates.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The key vibrational bands for this compound are associated with the acetate group and the tin-carbon and tin-oxygen bonds.

Table 2: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1650StrongAsymmetric C=O stretching vibration of the acetate group
~1350StrongSymmetric C=O stretching vibration of the acetate group
~550MediumSn-C stretching vibration
~450MediumSn-O stretching vibration
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 3: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
452Moderate[M+H]⁺ (isotopic pattern for Sn)
393High[(p-tolyl)₃Sn]⁺
273Moderate[(p-tolyl)₂Sn]⁺
197Moderate[(p-tolyl)Sn]⁺
91High[C₇H₇]⁺ (tolyl cation)

Note: The fragmentation pattern is predicted based on the known behavior of similar organotin acetates in mass spectrometry.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of triaryltin acetates involves the reaction of the corresponding triaryltin halide with a source of acetate, such as sodium acetate or acetic acid.

Synthesis_Workflow reactant1 Tri-p-tolyltin Halide reaction Reaction in Suitable Solvent (e.g., Ethanol/Water) reactant1->reaction reactant2 Acetate Source (e.g., Sodium Acetate) reactant2->reaction workup Work-up (Filtration, Washing) reaction->workup product This compound workup->product

Figure 2: General workflow for the synthesis of this compound.

General Procedure:

  • Tri-p-tolyltin chloride (or bromide) is dissolved in a suitable solvent, such as ethanol.

  • A stoichiometric amount of sodium acetate, dissolved in water, is added to the solution.

  • The reaction mixture is stirred at room temperature or with gentle heating for a specified period.

  • The resulting precipitate of this compound is collected by filtration.

  • The product is washed with water and a suitable organic solvent (e.g., ethanol) to remove any unreacted starting materials and byproducts.

  • The purified product is dried under vacuum.

Spectroscopic Analysis

The following are general protocols for obtaining the spectroscopic data.

NMR Spectroscopy:

  • ¹H and ¹³C NMR: Spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm).

  • ¹¹⁹Sn NMR: Spectra are recorded on a spectrometer equipped with a multinuclear probe. The chemical shifts are referenced to an external standard, typically tetramethyltin (Me₄Sn) (δ = 0.00 ppm).

IR Spectroscopy:

  • Spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • Solid samples can be analyzed as KBr pellets or using an attenuated total reflectance (ATR) accessory.

Mass Spectrometry:

  • Mass spectra can be obtained using various ionization techniques, such as electrospray ionization (ESI) or electron impact (EI).

  • High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecular ion.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution Preparation Preparation of KBr pellet or ATR (for IR) Sample->Preparation Solution Solution for MS Sample->Solution NMR NMR Dissolution->NMR IR IR Preparation->IR MS MS Solution->MS NMR_Data ¹H, ¹³C, ¹¹⁹Sn Spectra NMR->NMR_Data IR_Data Vibrational Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Figure 3: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic characterization of this compound. While a complete and unified dataset remains to be published, the information presented here, based on available literature and established principles of organotin chemistry, serves as a valuable reference for researchers in the field. The provided general experimental protocols offer a starting point for the synthesis and analysis of this compound, and the visualizations aid in understanding its structure and the analytical workflows involved in its characterization. Further research to publish a complete set of validated spectroscopic data for this compound would be a valuable contribution to the scientific community.

References

In-depth Technical Guide: Health and Safety Information for Tri-p-tolyltin Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available data. Tri-p-tolyltin acetate is a chemical compound for research use only and should be handled with extreme caution by trained professionals. All safety protocols of your institution must be followed.

Chemical and Physical Properties

This compound is an organotin compound with the chemical formula C23H24O2Sn.[1] Limited information is available on its physical properties in the public domain. The table below summarizes its key identifiers.

PropertyValueReference
Molecular Formula C23H24O2Sn[1]
Molecular Weight 451.15 g/mol [1]
Appearance Solid (form may vary)General knowledge
Solubility Expected to be soluble in organic solventsGeneral knowledge

Hazard Identification and Classification

  • Acutely Toxic (Oral, Dermal, Inhalation): Harmful or fatal if swallowed, in contact with skin, or if inhaled.[2][3]

  • Skin and Eye Irritant: Causes skin irritation and serious eye damage.[2][3]

  • Respiratory Irritant: May cause respiratory irritation.[2][3]

  • Suspected Reproductive Toxin: Suspected of damaging fertility or the unborn child.[2][3]

  • Specific Target Organ Toxicity (Single and Repeated Exposure): Causes damage to organs through single or prolonged or repeated exposure.[2][3] The central nervous system and liver are potential targets.[3]

  • Hazardous to the Aquatic Environment: Very toxic to aquatic life with long-lasting effects.[2]

Signal Word: Danger[2][3]

Handling and Storage

Due to the hazardous nature of organotin compounds, strict safety protocols must be observed when handling this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a certified chemical fume hood.

  • Use local exhaust ventilation to minimize exposure to dust or vapors.[3]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[4]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).[4]

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.[4]

  • Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not breathe dust or vapors.[4]

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke in the laboratory.[3]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

  • Store in a secure area, accessible only to authorized personnel.

Emergency Procedures

First-Aid Measures:

Exposure RouteFirst-Aid ProcedureReference
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

Spill and Leak Procedures:

  • Evacuate the area and prevent unnecessary personnel from entering.

  • Wear appropriate PPE.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • For large spills, follow your institution's emergency response protocols.

  • Avoid release into the environment.

Toxicological Information

Specific quantitative toxicological data for this compound, such as LD50 values, are not available in the reviewed literature. The toxicological information presented here is based on the known hazards of similar organotin compounds.

Acute Toxicity: Organotin compounds are known to be highly toxic. Acute exposure can lead to severe irritation of the skin, eyes, and respiratory tract. Systemic effects following absorption can be significant.

Chronic Toxicity: Prolonged or repeated exposure to organotin compounds can cause damage to various organs, including the central nervous system, liver, and immune system.[3] Some organotins are also suspected to have reproductive and developmental toxicity.[2][3]

Experimental Data: No specific in-vitro or in-vivo experimental data for this compound was found in the public domain. Research on related compounds, like triphenyltin acetate, has shown effects on enzymes such as cytochrome P-450.

Experimental Protocols

Visualizations

Due to the lack of specific data on signaling pathways or detailed experimental workflows for this compound, the following diagrams illustrate general laboratory safety procedures.

G Emergency Response for Skin Contact A Skin Contact Occurs B Immediately wash with copious amounts of soap and water for at least 15 minutes A->B C Remove contaminated clothing B->C D Seek immediate medical attention C->D E Inform supervisor and provide SDS to medical personnel D->E

Caption: Emergency procedure for skin contact with this compound.

G Safe Handling Workflow A Review Safety Data Sheet (SDS) B Don appropriate Personal Protective Equipment (PPE) A->B C Work in a certified chemical fume hood B->C D Weigh and handle the compound with care to avoid dust generation C->D E Clean the work area and decontaminate equipment after use D->E F Dispose of waste in a designated hazardous waste container E->F G Remove PPE and wash hands thoroughly F->G

Caption: General workflow for safely handling this compound in a laboratory setting.

References

Tri-p-tolyltin Acetate: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled from available scientific data and is intended for informational purposes for a professional audience. A specific Material Safety Data Sheet (MSDS) for tri-p-tolyltin acetate was not found. Therefore, data for the closely related and structurally similar compound, triphenyltin acetate (TPTA), is used as a surrogate for toxicological information. All handling and safety procedures should be conducted with the utmost caution, recognizing the potential for high toxicity associated with organotin compounds.

Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms Acetic acid, tris(4-methylphenyl)stannyl ester; Acetoxytri-4-tolyltin
Molecular Formula C₂₃H₂₄O₂Sn[1]
Molecular Weight 451.15 g/mol [1]
Chemical Structure A central tin atom covalently bonded to three p-tolyl groups and one acetate group.

Physical and Chemical Properties

Toxicological Information

Triorganotin compounds are known to be highly toxic.[2] The primary routes of exposure are oral, dermal, and inhalation.

Acute Toxicity:

Specific LD₅₀ data for this compound is not available. The following data is for the surrogate compound, triphenyltin acetate (TPTA) , in rats:

Route of AdministrationLD₅₀ (mg/kg)Species
Oral402.38Rat

Source: Acute toxicity studies of tri-n-butyltin and triphenyltin acetates in rats.

Health Hazards:

Organotin compounds, particularly triorganotins, are associated with a range of adverse health effects:

  • Neurotoxicity: Triorganotins are potent neurotoxins.

  • Immunotoxicity: These compounds can have detrimental effects on the immune system.

  • Dermal Irritation: Direct contact can cause severe skin irritation.

  • Respiratory Irritation: Inhalation of dust or fumes can irritate the respiratory tract.

Experimental Protocols

General Synthesis of Triaryltin Acetates (Illustrative Protocol):

This protocol is a generalized representation and would require optimization for the specific synthesis of this compound.

  • Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The apparatus is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).

  • Grignard Reagent Formation: In the reaction flask, magnesium turnings are covered with anhydrous diethyl ether. A solution of p-tolyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of the p-tolylmagnesium bromide (Grignard reagent). The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

  • Reaction with Tin Tetrachloride: After the formation of the Grignard reagent is complete, a solution of tin(IV) chloride in anhydrous toluene is added dropwise at a controlled temperature (often 0 °C). This leads to the formation of tetra-p-tolyltin.

  • Cleavage to Tri-p-tolyltin Halide: The resulting tetra-p-tolyltin can be selectively cleaved to tri-p-tolyltin halide (e.g., bromide or chloride) by reacting it with a stoichiometric amount of the corresponding halogen or hydrogen halide.

  • Formation of Acetate: The tri-p-tolyltin halide is then reacted with a suitable acetate salt, such as silver acetate or sodium acetate, in an appropriate solvent (e.g., ethanol or acetic acid) to yield this compound.

  • Workup and Purification: The reaction mixture is typically quenched with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system.

Characterization: The final product would be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹⁹Sn), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

Safety and Handling

Given the high potential toxicity of this compound, stringent safety precautions are mandatory.

Personal Protective Equipment (PPE):

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, Viton) are essential.

  • Eye Protection: Chemical safety goggles and a face shield should be worn.

  • Respiratory Protection: A NIOSH-approved respirator with a particulate filter is necessary, especially when handling the solid material or if dust can be generated. Work should be conducted in a certified chemical fume hood.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of potential for significant exposure, a chemical-resistant apron or suit should be considered.

Handling and Storage:

  • Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid generating dust.

  • Keep containers tightly closed when not in use.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Procedures:

  • Evacuate personnel from the area.

  • Wear appropriate PPE.

  • Carefully scoop up the spilled solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Clean the spill area with a suitable decontaminating solution.

Visualizations

Handling_and_Exposure_Workflow This compound: Handling and Exposure Response Workflow cluster_Handling Safe Handling Procedure cluster_Exposure Accidental Exposure Response Start Start Handling PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Start->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Weighing Weigh Solid Material Carefully FumeHood->Weighing Dispensing Dispense into Reaction Vessel Weighing->Dispensing ExposureEvent Exposure Event Weighing->ExposureEvent Spill/ Dust Generation Storage Store in Tightly Sealed Container Dispensing->Storage End Procedure Complete Storage->End Inhalation Inhalation ExposureEvent->Inhalation SkinContact Skin Contact ExposureEvent->SkinContact EyeContact Eye Contact ExposureEvent->EyeContact Ingestion Ingestion ExposureEvent->Ingestion MoveToFreshAir Move to Fresh Air Inhalation->MoveToFreshAir WashWithSoapWater Wash with Soap and Water SkinContact->WashWithSoapWater FlushWithWater Flush Eyes with Water EyeContact->FlushWithWater RinseMouth Rinse Mouth Ingestion->RinseMouth SeekMedicalAttention Seek Immediate Medical Attention MoveToFreshAir->SeekMedicalAttention WashWithSoapWater->SeekMedicalAttention FlushWithWater->SeekMedicalAttention RinseMouth->SeekMedicalAttention

Caption: Workflow for safe handling and emergency response to exposure.

References

Potential Research Applications of Tri-p-tolyltin Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-p-tolyltin acetate (TPTA) is an organotin compound with the chemical formula C23H24O2Sn.[1] While specific research on this particular compound is limited, its structural similarity to other well-studied tri-organotin compounds suggests a range of potential applications in antifungal research, cancer therapy, and organic synthesis. This guide provides a comprehensive overview of these potential applications, drawing on data and methodologies from closely related organotin derivatives to infer the properties and promising research avenues for this compound.

Physicochemical Properties

PropertyInferred Value/CharacteristicSource/Analogy
Molecular Formula C23H24O2Sn[1]
Molecular Weight 451.15 g/mol [1]
Appearance White crystalline solidAnalogy with Triphenyltin Acetate
Solubility Likely insoluble in water; soluble in organic solvents like toluene and benzene.[2]Analogy with Triphenylstannane[2]
Stability Stable under normal laboratory conditions.General characteristic of organotin compounds

Synthesis of this compound

A plausible and common method for synthesizing organotin carboxylates is the reaction of the corresponding organotin oxide or hydroxide with a carboxylic acid.[3] For this compound, this would involve the reaction of tri-p-tolyltin hydroxide with acetic acid.

Proposed Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_products Products Tri-p-tolyltin_hydroxide Tri-p-tolyltin hydroxide Reaction Azeotropic reflux in toluene Tri-p-tolyltin_hydroxide->Reaction Acetic_acid Acetic acid Acetic_acid->Reaction Water_removal Dean-Stark trap Reaction->Water_removal TPTA This compound Water_removal->TPTA Water Water Water_removal->Water

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Tri-p-tolyltin hydroxide

  • Glacial acetic acid

  • Toluene

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve a known molar equivalent of tri-p-tolyltin hydroxide in toluene.

  • Add a slight molar excess of glacial acetic acid to the solution.

  • Heat the mixture to reflux using a heating mantle.

  • Continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by observing the cessation of water collection.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is this compound. Recrystallize from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to purify the product.

  • Characterize the final product using techniques such as NMR spectroscopy (¹H, ¹³C, ¹¹⁹Sn), FT-IR spectroscopy, and elemental analysis.

Potential Research Applications

Antifungal Activity

Organotin compounds, particularly tri-organotin derivatives, are known for their potent fungicidal properties. Tri-organotin compounds like tributyltin acetate have demonstrated significant in vitro and in vivo effects against various fungal isolates.[4]

4.1.1. Mechanism of Antifungal Action

The primary mechanism of antifungal action for organotin compounds is believed to be the disruption of fungal cell membranes. This is achieved by binding to sulfhydryl (-SH) groups of enzymes that are crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.

G TPTA This compound (TPTA) Fungal_Cell Fungal Cell TPTA->Fungal_Cell Enzymes Sulfhydryl-containing Enzymes TPTA->Enzymes Binds to -SH groups Cell_Membrane Cell Membrane Fungal_Cell->Cell_Membrane Ergosterol_Synthesis Ergosterol Biosynthesis Pathway Cell_Membrane->Ergosterol_Synthesis Ergosterol_Synthesis->Enzymes Disruption Membrane Disruption & Increased Permeability Ergosterol_Synthesis->Disruption Inhibition Inhibition Enzymes->Inhibition Inhibition->Ergosterol_Synthesis Cell_Death Fungal Cell Death Disruption->Cell_Death

Caption: Proposed mechanism of antifungal action.

4.1.2. Quantitative Data on Antifungal Activity of Related Organotin Compounds

CompoundFungal StrainMIC (µg/mL)MFC (µg/mL)Source
[Sn(C4H9)3(OOCC6H4SO3H-2)]Yeast-like fungi0.25 - 4.682.34 - 9.37[5][6][7]
[Sn(C4H9)3(OOCC6H4SO3H-2)]Filamentous fungi0.25 - 4.6818.74 - 50[5][6][7]
[Sn(C4H9)3{OOC(CH2)3P(C6H5)3}]BrYeast-like fungi0.25 - 4.682.34 - 9.37[5][6][7]
[Sn(C4H9)3{OOC(CH2)3P(C6H5)3}]BrFilamentous fungi0.25 - 4.6818.74 - 50[5][6][7]
[Sn(C6H5)3[OOC(CH2)3N(CH3)3}]ClYeast-like fungi0.25 - 4.682.34 - 9.37[5][6][7]
[Sn(C6H5)3[OOC(CH2)3N(CH3)3}]ClFilamentous fungi0.25 - 4.6818.74 - 50[5][6][7]

4.1.3. Experimental Protocol: In Vitro Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent like DMSO.

  • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.

  • Prepare a standardized inoculum of the fungal isolate.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive (fungus only) and negative (medium only) controls.

  • Incubate the plates at an appropriate temperature and duration for the specific fungal strain.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density.

  • To determine the Minimum Fungicidal Concentration (MFC), subculture aliquots from wells showing no growth onto agar plates and incubate. The MFC is the lowest concentration that results in no fungal growth on the subculture.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of tri-organotin compounds against various cancer cell lines.[8][9][10] These compounds are often more potent than cisplatin, a widely used chemotherapy drug.[4] The anticancer activity is largely attributed to the induction of apoptosis.

4.2.1. Mechanism of Anticancer Action: Induction of Apoptosis

Tri-organotin compounds are believed to induce apoptosis through the intrinsic (mitochondrial) pathway.[11] This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c, and subsequent activation of caspases.

G TPTA This compound (TPTA) Cancer_Cell Cancer Cell TPTA->Cancer_Cell Mitochondrion Mitochondrion TPTA->Mitochondrion Cancer_Cell->Mitochondrion MMP_Disruption Disruption of Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP_Disruption Cytochrome_c Release of Cytochrome c MMP_Disruption->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Activation of Caspase-9 Apoptosome->Caspase9 Caspase3 Activation of Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by TPTA.

4.2.2. Quantitative Data on Cytotoxicity of Related Organotin Compounds

CompoundCell LineIC50Source
[(C6H5)3Sn(cmbzt)]Leiomyosarcoma (LMS)155 nM[8]
Triphenyltin(IV) compound 24HeLa (cervical carcinoma)2 µM[10]
Dibutyltin(IV) compound 29HL-60 (leukemia)0.40 µM[10]
Diphenyltin(IV) compound 30HL-60 (leukemia)0.35 µM[10]

4.2.3. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight in a CO2 incubator.

  • Prepare serial dilutions of this compound in the complete culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.

  • Dissolve the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Applications in Organic Synthesis

Organotin compounds are versatile reagents in organic synthesis, most notably in cross-coupling reactions like the Stille coupling.[12] this compound could potentially be used as a precursor to other tri-p-tolyltin reagents or directly in certain catalytic processes.

Toxicology and Safety

Organotin compounds, particularly tri-organotin derivatives, are known to be toxic.[13] Tributyltin compounds, for example, have been shown to be immunotoxic, inducing thymocyte apoptosis.[14][15][16] Acute toxicity studies on related compounds have shown kidney and liver toxicity at high doses.[8] Therefore, this compound should be handled with extreme caution, using appropriate personal protective equipment (PPE) in a well-ventilated fume hood. It is also expected to be very toxic to aquatic life with long-lasting effects.[13]

Toxicity EndpointObservation for Related Organotin CompoundsSource
Acute Oral Toxicity Toxic if swallowed[13]
Dermal Toxicity Harmful in contact with skin[13]
Eye Irritation Causes serious eye irritation[13]
Immunotoxicity Induction of thymocyte apoptosis[14][15][16]
Organ Toxicity Kidney and liver toxicity at high doses[8]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects[13]

Conclusion

While direct research on this compound is currently limited, the extensive body of literature on analogous tri-organotin compounds provides a strong foundation for exploring its potential applications. The inferred antifungal and anticancer properties, coupled with its potential utility in organic synthesis, make it a compound of significant interest for further investigation. Researchers are encouraged to pursue the synthesis, characterization, and biological evaluation of this compound to unlock its full scientific potential, while adhering to strict safety protocols due to its presumed toxicity.-p-tolyltin acetate to unlock its full scientific potential, while adhering to strict safety protocols due to its presumed toxicity.

References

An In-depth Technical Guide to Tri-p-tolyltin Compounds: History, Discovery, and Core Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-p-tolyltin compounds belong to the extensive family of organotin compounds, which are characterized by the presence of at least one tin-carbon bond. Since the first synthesis of an organotin compound in the mid-19th century, this class of molecules has garnered significant interest due to their diverse applications, ranging from industrial catalysts and polymer stabilizers to biocides and potential therapeutic agents. The unique properties of tri-p-tolyltin derivatives, imparted by the presence of the tolyl groups, have led to their investigation in various scientific domains. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and key data associated with tri-p-tolyltin compounds, tailored for researchers, scientists, and professionals in drug development.

History and Discovery

The journey of organotin chemistry began in the mid-19th century with the pioneering work of Edward Frankland, who first synthesized diethyltin diiodide in 1849. This seminal discovery opened the door to a new field of organometallic chemistry. The early 20th century witnessed a significant expansion in the synthesis of various organotin compounds, largely facilitated by the development of powerful synthetic methodologies.

While the exact first synthesis of a tri-p-tolyltin compound is not widely documented in modern literature, historical records point towards the work of P. Pfeiffer and K. Schnurmann in 1904, published in the "Berichte der deutschen chemischen Gesellschaft," as a likely origin for the initial preparation of triaryltin compounds, including the tri-p-tolyltin series. Early synthetic efforts for creating tin-carbon bonds relied on reactions such as the Barbier reaction, which involves the in-situ formation of an organometallic reagent from an organic halide and a metal.

The advent of the Grignard reaction, discovered by Victor Grignard in 1900, revolutionized organometallic synthesis and provided a more reliable and versatile route to organotin compounds. This method, involving the reaction of a pre-formed organomagnesium halide (Grignard reagent) with a tin halide, became a cornerstone for the synthesis of a wide array of organotin derivatives, including tri-p-tolyltin compounds. The general historical progression of organotin synthesis is depicted in the logical diagram below.

Historical Development of Organotin Synthesis Logical Flow of Early Organotin Synthesis Development A Discovery of Organometallic Compounds (Mid-19th Century) B Frankland's Synthesis of Diethyltin Diiodide (1849) A->B C Early Synthetic Methods (e.g., Barbier Reaction) B->C E Pfeiffer & Schnurmann's Work on Triaryltin Compounds (1904) C->E D Discovery of the Grignard Reaction (1900) F Widespread Synthesis of Diverse Organotin Compounds D->F G Development of Tri-p-tolyltin Chemistry E->G F->G

Caption: Logical flow of early organotin synthesis development.

Experimental Protocols

The synthesis and characterization of tri-p-tolyltin compounds have been refined over the years. The following protocols are based on established methods in organotin chemistry, with specific details adapted from the work of Kumar Das et al. (1986) on tri(p-tolyl)tin(IV) compounds.

Synthesis of Tri-p-tolyltin Bromide

Principle: The Grignard reaction is the most common and efficient method for the synthesis of tri-p-tolyltin bromide. It involves the preparation of p-tolylmagnesium bromide followed by its reaction with tin(IV) bromide.

Materials:

  • Magnesium turnings

  • p-Bromotoluene

  • Anhydrous diethyl ether

  • Tin(IV) bromide (SnBr4)

  • Hydrochloric acid (HCl), dilute

  • Sodium sulfate (Na2SO4), anhydrous

  • Standard glassware for inert atmosphere synthesis (Schlenk line, three-neck flask, dropping funnel, condenser)

Procedure:

  • Preparation of the Grignard Reagent:

    • Under an inert atmosphere (nitrogen or argon), place magnesium turnings in a dry three-neck flask equipped with a dropping funnel, a condenser, and a magnetic stirrer.

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve p-bromotoluene in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small amount of the p-bromotoluene solution to the magnesium turnings to initiate the reaction. The reaction is typically initiated by gentle warming.

    • Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent, p-tolylmagnesium bromide.

  • Reaction with Tin(IV) Bromide:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve tin(IV) bromide in anhydrous diethyl ether and add this solution to the dropping funnel.

    • Add the tin(IV) bromide solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours.

  • Work-up and Purification:

    • Pour the reaction mixture slowly onto a mixture of crushed ice and dilute hydrochloric acid to hydrolyze the unreacted Grignard reagent and magnesium salts.

    • Separate the ethereal layer containing the product.

    • Wash the ethereal layer with water and then with a saturated sodium bicarbonate solution.

    • Dry the ethereal solution over anhydrous sodium sulfate.

    • Remove the diethyl ether by rotary evaporation to obtain the crude tri-p-tolyltin bromide.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or petroleum ether) to obtain pure tri-p-tolyltin bromide.

Grignard Synthesis of Tri-p-tolyltin Bromide Experimental Workflow for Grignard Synthesis cluster_0 Grignard Reagent Formation cluster_1 Reaction with Tin Halide cluster_2 Work-up and Purification A Mg turnings + p-Bromotoluene in anhydrous ether B Initiation (I2, gentle heat) A->B C Reflux B->C D p-Tolylmagnesium bromide solution C->D E Add SnBr4 in anhydrous ether (dropwise, cooled) D->E F Stir at room temperature E->F G Hydrolysis (ice, dilute HCl) F->G H Separation of ethereal layer G->H I Washing and Drying H->I J Solvent Removal I->J K Recrystallization J->K L Pure Tri-p-tolyltin Bromide K->L

Caption: Experimental workflow for the Grignard synthesis of tri-p-tolyltin bromide.

Characterization Techniques
  • Infrared (IR) Spectroscopy: Used to identify the characteristic vibrations of the tolyl groups and the tin-carbon bond.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Provides information on the protons of the tolyl groups.

    • 13C NMR: Shows the carbon signals of the tolyl groups.

    • 119Sn NMR: A powerful technique for directly observing the tin nucleus, providing valuable information about its coordination environment.

  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound.

  • Melting Point Analysis: To determine the purity of the synthesized compound.

Quantitative Data

The following tables summarize the key quantitative data for some representative tri-p-tolyltin compounds.

Table 1: Physicochemical Properties of Tri-p-tolyltin Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Tri-p-tolyltin chloride32538-28-6C21H21ClSn427.55108
Tri-p-tolyltin bromide21372-52-9C21H21BrSn471.99115-117
Tri-p-tolyltin hydroxide38049-84-2C21H22OSn409.10108-109

Table 2: Spectroscopic Data for Tri-p-tolyltin Bromide

TechniqueKey Signals and Features
1H NMR (CDCl3, δ ppm)~7.5 (d, aromatic protons ortho to Sn), ~7.2 (d, aromatic protons meta to Sn), ~2.4 (s, methyl protons)
13C NMR (CDCl3, δ ppm)Signals corresponding to the aromatic carbons (ipso, ortho, meta, para) and the methyl carbon.
119Sn NMR (CDCl3, δ ppm)A single resonance characteristic of a tetracoordinate tin atom in a triorganotin halide. The chemical shift is sensitive to the solvent and concentration.
IR (KBr, cm-1)Characteristic absorptions for aromatic C-H stretching (~3000-3100), aliphatic C-H stretching (~2900-3000), aromatic C=C stretching (~1600, 1480), and Sn-C stretching (~500-600).

Toxicity and Biological Activity

Triaryltin compounds are known to be toxic, with their primary mechanism of action often involving the disruption of mitochondrial function, specifically inhibiting oxidative phosphorylation. They can also exhibit neurotoxic and immunotoxic effects. It is crucial for researchers and professionals working with these compounds to adhere to strict safety protocols, including the use of appropriate personal protective equipment (PPE) and working in well-ventilated areas.

The relationship between the structure of organotin compounds and their toxicity is a key concept in their study and application.

Structure-Toxicity Relationship of Organotin Compounds General Structure-Toxicity Relationship A Organotin Compound (RnSnX4-n) B Number of Organic Groups (n) A->B C Nature of Organic Group (R) A->C E Triorganotins (n=3) (Highest Toxicity) B->E F Diorganotins (n=2) (Moderate Toxicity) B->F G Mono- and Tetraorganotins (n=1, 4) (Lower Toxicity) B->G H Alkyl vs. Aryl Groups C->H I Chain Length of Alkyl Groups C->I D Toxicity E->D F->D G->D H->D I->D

Caption: General structure-toxicity relationship in organotin compounds.

Applications and Future Perspectives

Tri-p-tolyltin compounds, like other triaryltin derivatives, have been explored for various applications, including:

  • Biocides: As fungicides and bactericides, although their use is restricted due to environmental concerns.

  • Catalysts: In various organic reactions.

  • Precursors: For the synthesis of other organotin compounds with specific properties.

In the context of drug development, organotin compounds have been investigated for their potential anticancer and antimicrobial activities. The ability of the tin atom to coordinate with biological ligands and the cytotoxic nature of certain organotin structures have driven this research. However, the inherent toxicity of these compounds remains a major hurdle. Future research in this area will likely focus on the design of tri-p-tolyltin derivatives with enhanced therapeutic indices, potentially through the incorporation of biocompatible ligands or the development of targeted delivery systems to minimize off-target toxicity.

Conclusion

Tri-p-tolyltin compounds represent a fascinating and historically significant subclass of organotin chemistry. From their likely first synthesis in the early 20th century to their modern-day characterization and potential applications, these molecules continue to be of interest to the scientific community. This technical guide has provided a foundational understanding of their history, synthesis, and key data, offering a valuable resource for researchers and professionals. As with all organotin compounds, a thorough understanding of their properties and a cautious approach to their handling are paramount for safe and successful research and development endeavors.

Tri-p-tolyltin Acetate: A Comprehensive Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Synthesis, Biological Activity, and Future Directions

Tri-p-tolyltin acetate, an organotin compound, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive review of the existing research on this compound, focusing on its synthesis, and putative biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound.

Chemical and Physical Properties

This compound is an achiral molecule with the chemical formula C₂₃H₂₄O₂Sn and a molecular weight of 451.15 g/mol .

Synthesis and Characterization

While specific literature detailing the synthesis of this compound is not abundant, a general understanding can be extrapolated from the synthesis of analogous organotin compounds, such as other tri-p-tolyltin derivatives and p-tolyl acetate.

General Synthetic Approach:

A plausible synthetic route for this compound would likely involve a two-step process:

  • Synthesis of Tri-p-tolyltin Halide: This intermediate can be prepared via a Grignard reaction between a p-tolylmagnesium halide and a tin(IV) halide.

  • Reaction with an Acetate Source: The resulting tri-p-tolyltin halide would then be reacted with an acetate salt, such as silver acetate or sodium acetate, to yield this compound.

Characterization:

The characterization of this compound would typically involve a suite of spectroscopic and analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR would be crucial for confirming the presence and connectivity of the tolyl and acetate moieties.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the carboxylate group.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

  • Elemental Analysis: To confirm the empirical formula.

Biological Activity

Research into the biological activity of this compound is still in its early stages. However, studies on structurally related organotin compounds, particularly triphenyltin derivatives, suggest potential cytotoxic and antifungal properties.

Antitumor Activity

While no studies have been identified that specifically investigate the antitumor activity of this compound, research on analogous triphenyltin(IV) carboxylates has shown significant cytotoxicity against various cancer cell lines. For instance, certain triphenyltin(IV) carboxylate complexes have demonstrated potent activity against breast cancer cell lines.

Table 1: Cytotoxicity of Structurally Related Triphenyltin(IV) Carboxylates against Breast Cancer Cell Lines

CompoundBT-474 IC₅₀ (µM)MDA-MB-468 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HCC1937 IC₅₀ (µM)
[Ph₃Sn(IND)]0.106 ± 0.0050.076 ± 0.0040.110 ± 0.0060.098 ± 0.005
[Ph₃Sn(FBP)]0.189 ± 0.0090.134 ± 0.0070.200 ± 0.0100.165 ± 0.008

Data extracted from a study on triphenyltin(IV) derivatives of non-steroidal anti-inflammatory drugs (indomethacin (HIND) and flurbiprofen (HFBP)).

The mechanism of action for the cytotoxicity of these related compounds is not fully elucidated but is suggested to be independent of apoptosis and autophagy. Instead, it may be linked to the inhibition of cell proliferation and a significant reduction in nitric oxide (NO) production.

Experimental Protocols

General Synthesis of this compound (Hypothetical)

Materials:

  • p-bromotoluene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Tin(IV) chloride

  • Silver acetate

  • Standard laboratory glassware and apparatus

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings and anhydrous diethyl ether are combined. A solution of p-bromotoluene in anhydrous diethyl ether is added dropwise to initiate the formation of p-tolylmagnesium bromide.

  • Formation of Tri-p-tolyltin Chloride: The Grignard reagent is then slowly added to a solution of tin(IV) chloride in anhydrous diethyl ether at a controlled temperature. The reaction mixture is stirred for several hours and then quenched with a saturated ammonium chloride solution. The organic layer is separated, dried, and the solvent is removed under reduced pressure to yield crude tri-p-tolyltin chloride.

  • Formation of this compound: The crude tri-p-tolyltin chloride is dissolved in a suitable solvent, such as ethanol or acetone. A solution of silver acetate in the same solvent is added, and the mixture is stirred, typically at room temperature. The formation of a precipitate (silver chloride) indicates the progress of the reaction. The precipitate is removed by filtration, and the solvent from the filtrate is evaporated to yield this compound, which can be further purified by recrystallization.

Cytotoxicity Assay (Hypothetical)

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HeLa).

Procedure:

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then calculated from the dose-response curve.

Signaling Pathways and Logical Relationships

As the mechanism of action for this compound has not been elucidated, a specific signaling pathway cannot be diagrammed. However, a logical workflow for its synthesis and characterization, as well as a general workflow for assessing its biological activity, can be visualized.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization p_bromotoluene p-Bromotoluene Grignard p-Tolylmagnesium bromide p_bromotoluene->Grignard Mg Mg Mg->Grignard SnCl4 SnCl4 TptSnCl Tri-p-tolyltin chloride SnCl4->TptSnCl Grignard->TptSnCl TptSnOAc Tri-p-tolyltin acetate TptSnCl->TptSnOAc AgOAc Silver Acetate AgOAc->TptSnOAc NMR NMR (¹H, ¹³C, ¹¹⁹Sn) TptSnOAc->NMR IR IR Spectroscopy TptSnOAc->IR MS Mass Spectrometry TptSnOAc->MS EA Elemental Analysis TptSnOAc->EA

Caption: Workflow for the synthesis and characterization of this compound.

Biological_Evaluation_Workflow cluster_evaluation Biological Evaluation TptSnOAc This compound InVitro In Vitro Studies TptSnOAc->InVitro Cytotoxicity Cytotoxicity Assays (e.g., MTT) InVitro->Cytotoxicity Antifungal Antifungal Assays InVitro->Antifungal Antibacterial Antibacterial Assays InVitro->Antibacterial InVivo In Vivo Studies (Future Work) InVitro->InVivo Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism

Caption: General workflow for the biological evaluation of this compound.

Future Directions

The current body of research on this compound is limited. To fully understand its potential as a therapeutic agent, several key areas require further investigation:

  • Definitive Synthesis and Characterization: A detailed and reproducible synthetic protocol needs to be established and the compound fully characterized using modern analytical techniques.

  • Comprehensive Biological Screening: The compound should be screened against a wide range of cancer cell lines, as well as various fungal and bacterial strains, to determine the breadth of its biological activity.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by this compound is crucial for understanding its mode of action and for rational drug design.

  • In Vivo Studies: Should in vitro studies show promising results, evaluation in animal models will be a critical next step to assess efficacy and toxicity in a whole-organism context.

Conclusion

This compound represents an understudied organotin compound with potential for biological activity, inferred from the properties of structurally similar molecules. While current data is sparse, this review provides a framework for future research and development. A systematic investigation into its synthesis, biological activity, and mechanism of action is warranted to determine its true therapeutic potential. This technical guide serves as a foundational resource for scientists and drug development professionals interested in exploring the promise of this compound.

Tri-p-tolyltin Acetate: A Technical Guide to Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature lacks specific experimental data on the stability and degradation pathways of tri-p-tolyltin acetate. This guide provides a comprehensive overview based on the established behavior of analogous tri-organotin compounds, particularly triphenyltin and tributyltin derivatives. The pathways and protocols described herein are predictive and intended to serve as a foundational resource for future research.

Introduction

This compound is an organometallic compound belonging to the tri-organotin family. These compounds are characterized by a central tin atom covalently bonded to three organic groups and an anionic ligand, in this case, an acetate group. The stability and degradation of this compound are critical parameters influencing its environmental fate, toxicological profile, and potential therapeutic applications. This technical guide synthesizes the current understanding of organotin chemistry to project the stability and degradation pathways of this compound.

Chemical and Physical Properties

While specific experimental data for this compound is limited, the general properties of similar triaryltin compounds suggest it is a crystalline solid with low solubility in water and higher solubility in organic solvents. The key to its reactivity lies in the lability of the tin-acetate bond and the strength of the tin-carbon bonds.

Predicted Stability Profile

The stability of this compound is influenced by several environmental factors, including hydrolysis, temperature, and light.

Hydrolytic Stability

In aqueous environments, this compound is expected to undergo hydrolysis. The tin-acetate bond is susceptible to cleavage, leading to the formation of tri-p-tolyltin hydroxide. This reaction is anticipated to be pH-dependent. The hydroxide can exist in equilibrium with its dehydrated form, bis(tri-p-tolyltin) oxide.

Thermal Stability

Organotin compounds, in general, exhibit moderate to high thermal stability.[1][2] The decomposition of this compound under elevated temperatures is predicted to proceed through the cleavage of the tin-carbon bonds. The tolyl groups would be sequentially removed, leading to the formation of di-p-tolyltin, mono-p-tolyltin species, and ultimately inorganic tin. The melting point of the analogous compound, triphenyltin acetate, is between 124-126°C, suggesting that thermal decomposition of this compound would occur at temperatures significantly above this range.

Photolytic Stability

Exposure to ultraviolet (UV) radiation is a known degradation pathway for organotin compounds.[3] The energy from UV light can induce the homolytic cleavage of the tin-carbon bonds, generating radical species. This process leads to a stepwise dearylation, similar to thermal decomposition, yielding di- and mono-p-tolyltin derivatives and eventually inorganic tin. Studies on triphenyltin chloride have shown that degradation products appear within hours of UV exposure.

Predicted Degradation Pathways

The degradation of this compound is expected to follow a sequential dealkylation/dearylation pattern, which is characteristic of tri-organotin compounds.[4] This process can be initiated by abiotic factors (hydrolysis, photolysis, thermolysis) or biotic mechanisms (microbial degradation).

Abiotic Degradation

The primary abiotic degradation pathway involves the cleavage of the organic groups from the tin atom. This is a stepwise process:

  • Step 1: Hydrolysis (if in an aqueous environment) of the acetate group to form tri-p-tolyltin hydroxide.

  • Step 2: First Dearylation to form di-p-tolyltin diacetate (or the corresponding dihydroxide/oxide).

  • Step 3: Second Dearylation to yield mono-p-tolyltin triacetate (or the corresponding trihydroxide/oxide).

  • Step 4: Final Dearylation resulting in the formation of inorganic tin salts (e.g., tin(IV) oxide).

The general degradation scheme for tri-substituted organotins suggests a decrease in toxicity with each dealkylation step.[3]

Biotic Degradation

Microorganisms are known to play a significant role in the degradation of organotin compounds in the environment.[4] The mechanism is also believed to be a stepwise debutylation or dearylation process. While specific microorganisms that can degrade this compound have not been identified, it is reasonable to assume that bacteria and fungi capable of metabolizing other triaryltin compounds could also degrade it.

Predicted Degradation Products

Based on the degradation pathways of analogous compounds, the following table summarizes the expected degradation products of this compound.

Parent Compound Primary Degradation Product Secondary Degradation Product Tertiary Degradation Product Final Product
This compoundTri-p-tolyltin hydroxideDi-p-tolyltin dihydroxide/oxideMono-p-tolyltin trihydroxide/oxideInorganic Tin (e.g., SnO₂)
Bis(tri-p-tolyltin) oxideDi-p-tolyltin diacetateMono-p-tolyltin triacetate

Suggested Experimental Protocols for Stability and Degradation Analysis

The following are generalized protocols that can be adapted to study the stability and degradation of this compound.

Hydrolytic Stability Study
  • Preparation of Solutions: Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol, acetonitrile).

  • Incubation: Add an aliquot of the stock solution to aqueous buffer solutions of varying pH (e.g., pH 4, 7, and 9). Incubate the solutions at a constant temperature (e.g., 25°C or 50°C) in the dark.

  • Sampling: Withdraw samples at predetermined time intervals.

  • Analysis: Quench the reaction if necessary and analyze the samples using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection to quantify the parent compound and identify degradation products.

  • Data Analysis: Determine the rate of hydrolysis and the half-life of the compound at each pH.

Photodegradation Study
  • Sample Preparation: Prepare a solution of this compound in a photolytically transparent solvent (e.g., acetonitrile or water).

  • Irradiation: Expose the solution to a light source that simulates sunlight (e.g., a xenon arc lamp) with a defined wavelength range and intensity. A control sample should be kept in the dark at the same temperature.

  • Sampling and Analysis: At various time points, withdraw aliquots from both the irradiated and control samples for analysis by HPLC-UV/MS or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization.

  • Data Analysis: Calculate the photodegradation rate and identify the photoproducts.

Thermal Stability Study (Thermogravimetric Analysis - TGA)
  • Sample Preparation: Place a small, accurately weighed amount of this compound into a TGA crucible.

  • TGA Analysis: Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: Record the mass of the sample as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition and the temperature of maximum weight loss. The residual mass will indicate the final inorganic tin product.

Visualizing Predicted Degradation and Experimental Workflows

Predicted Abiotic Degradation Pathway of this compound

A This compound B Tri-p-tolyltin Hydroxide A->B Hydrolysis C Di-p-tolyltin Species B->C Photolysis / Thermolysis (Dearylation) D Mono-p-tolyltin Species C->D Photolysis / Thermolysis (Dearylation) E Inorganic Tin (SnO2) D->E Photolysis / Thermolysis (Dearylation)

Caption: Predicted abiotic degradation pathway of this compound.

Experimental Workflow for Hydrolytic Stability Assessment

A Prepare Stock Solution of this compound B Incubate in Buffers (pH 4, 7, 9) at Constant Temp. A->B C Withdraw Samples at Time Intervals B->C D Analyze by HPLC-UV/MS C->D E Determine Hydrolysis Rate and Half-life D->E

Caption: Workflow for determining the hydrolytic stability of this compound.

Conclusion

While direct experimental evidence is currently unavailable for this compound, a robust predictive framework for its stability and degradation can be constructed based on the well-documented behavior of other tri-organotin compounds. It is anticipated that this compound will undergo hydrolysis, thermal degradation, and photodegradation, primarily through a stepwise dearylation process to ultimately form inorganic tin. The experimental protocols and predictive models presented in this guide offer a starting point for researchers to investigate the specific properties of this compound, which is essential for a comprehensive risk assessment and the exploration of its potential applications.

References

Methodological & Application

Synthesis of Tri-p-tolyltin Acetate from Grignard Reagents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of tri-p-tolyltin acetate, a valuable organotin compound with applications in organic synthesis and materials science. The synthesis is a two-step process commencing with the formation of the Grignard reagent, p-tolylmagnesium bromide, followed by its reaction with tin(IV) chloride to yield tri-p-tolyltin chloride. The subsequent conversion of the chloride to the acetate affords the final product. This protocol emphasizes safe laboratory practices and provides comprehensive characterization data for the synthesized compound.

Introduction

Organotin compounds are a versatile class of organometallic reagents with a broad spectrum of applications, including as stabilizers for polymers, catalysts in organic reactions, and as biocides. This compound, in particular, serves as a useful precursor and building block in various chemical transformations. The synthesis of this compound is typically achieved through the reaction of a Grignard reagent with a tin halide, followed by anion exchange. The Grignard reaction, a cornerstone of organometallic chemistry, allows for the formation of a carbon-tin bond. This document outlines a reliable and reproducible method for the laboratory-scale synthesis of this compound.

Data Presentation

ParameterValueReference
This compound
Molecular FormulaC23H24O2Sn[1]
Molecular Weight451.15 g/mol [1]
Tri-p-tolyltin Chloride (Intermediate)
CAS Number32538-28-6[2]
Molecular FormulaC21H21ClSn[2]
Molecular Weight427.55 g/mol [2]
Melting Point108 °C[2]

Experimental Protocols

Part 1: Synthesis of p-Tolylmagnesium Bromide (Grignard Reagent)

Materials:

  • Magnesium turnings

  • p-Bromotoluene

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (optional, for initiation)

  • Two-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: All glassware must be thoroughly dried in an oven and assembled while hot under a stream of inert gas to exclude atmospheric moisture.

  • Initiation: Place magnesium turnings in the two-neck round-bottom flask. If the reaction is sluggish to start, a single crystal of iodine can be added to activate the magnesium surface.

  • Grignard Formation: A solution of p-bromotoluene in anhydrous THF is prepared in the dropping funnel. A small portion of this solution is added to the magnesium turnings. The reaction is initiated, which is indicated by a gentle reflux and the disappearance of the iodine color (if used).

  • Addition: Once the reaction has started, the remaining p-bromotoluene solution is added dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, the reaction mixture is heated to reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium.

  • Use: The resulting dark grey to brown solution of p-tolylmagnesium bromide is cooled to room temperature and used immediately in the next step.

Part 2: Synthesis of Tri-p-tolyltin Chloride

Materials:

  • p-Tolylmagnesium bromide solution in THF (from Part 1)

  • Tin(IV) chloride (SnCl4)[3]

  • Anhydrous diethyl ether or THF

  • Three-neck round-bottom flask

  • Dropping funnel

  • Mechanical stirrer

  • Ice bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: A solution of tin(IV) chloride in anhydrous diethyl ether or THF is placed in the three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and an inert gas inlet. The flask is cooled in an ice bath.

  • Reaction: The freshly prepared p-tolylmagnesium bromide solution is transferred to the dropping funnel and added slowly to the stirred solution of tin(IV) chloride. A 3:1 molar ratio of the Grignard reagent to tin(IV) chloride should be used to favor the formation of the tri-substituted product. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield the crude tri-p-tolyltin chloride. The product can be purified by recrystallization from a suitable solvent such as petroleum ether or ethanol. The melting point of pure tri-p-tolyltin chloride is 108 °C.[2]

Part 3: Synthesis of this compound

Materials:

  • Tri-p-tolyltin chloride (from Part 2)

  • Sodium acetate or silver acetate

  • Ethanol or acetone

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Reaction: Tri-p-tolyltin chloride is dissolved in ethanol or acetone in a round-bottom flask. A slight excess of sodium acetate or silver acetate is added to the solution.

  • Heating: The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up: After cooling to room temperature, the precipitated sodium chloride or silver chloride is removed by filtration.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • Purification: The product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of hexane and ethyl acetate to afford white crystalline solids.

Mandatory Visualization

Synthesis_Workflow cluster_Grignard Part 1: Grignard Reagent Synthesis cluster_TinChloride Part 2: Tri-p-tolyltin Chloride Synthesis cluster_Acetate Part 3: this compound Synthesis p_bromotoluene p-Bromotoluene grignard p-Tolylmagnesium Bromide p_bromotoluene->grignard mg Mg Turnings mg->grignard thf Anhydrous THF thf->grignard tri_tolyl_tin_cl Tri-p-tolyltin Chloride grignard->tri_tolyl_tin_cl 3 equivalents sncl4 Tin(IV) Chloride sncl4->tri_tolyl_tin_cl tri_tolyl_tin_acetate This compound tri_tolyl_tin_cl->tri_tolyl_tin_acetate na_acetate Sodium Acetate na_acetate->tri_tolyl_tin_acetate

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Grignard reagents are highly reactive and moisture-sensitive. All reactions should be carried out under an inert atmosphere.

  • Tin(IV) chloride is corrosive and fuming; handle it in a well-ventilated fume hood.

  • Organotin compounds are toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Avoid inhalation of dust and vapors.

Characterization

The final product, this compound, should be characterized by standard analytical techniques:

  • 1H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the tolyl groups and a singlet for the methyl protons of the acetate group. The methyl protons of the tolyl groups will also appear as a singlet.

  • 13C NMR: The spectrum will show distinct signals for the different carbon atoms in the tolyl groups and the acetate moiety.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the carboxylate group (C=O and C-O stretching vibrations) and the aromatic C-H and C=C bonds.

  • Melting Point: The melting point of the purified product should be determined and compared with literature values.

This document is intended for informational purposes only and should be used by qualified individuals in a laboratory setting. All procedures should be performed with appropriate safety precautions.

References

Application Note & Protocol: Synthesis of Tri-p-tolyltin Acetate from Tri-p-tolyltin Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of tri-p-tolyltin acetate from tri-p-tolyltin chloride. Organotin compounds, such as this compound, are of significant interest in chemical synthesis and have potential applications in drug development. The described method is a straightforward and efficient nucleophilic substitution reaction. This protocol is adapted from established procedures for analogous triphenyltin compounds and is intended for use by qualified laboratory personnel.

Introduction

Organotin (IV) carboxylates are a class of compounds with diverse applications, including their use as catalysts, stabilizers, and as biologically active agents. The synthesis of these compounds is often achieved through the reaction of an organotin halide with a suitable carboxylate salt. This application note details the preparation of this compound, a compound with the molecular formula C₂₃H₂₄O₂Sn and a molecular weight of 451.15 g/mol , from tri-p-tolyltin chloride. The protocol is based on the well-established reactivity of organotin chlorides with alkali metal acetates.

Reaction and Mechanism

The synthesis of this compound from tri-p-tolyltin chloride proceeds via a nucleophilic substitution reaction. The chloride ligand on the tin atom is displaced by the acetate anion. The use of an acetate salt, such as sodium acetate, facilitates this transformation. The reaction is typically driven to completion by the precipitation of the inorganic salt byproduct (e.g., sodium chloride) if a non-polar solvent is used, or by the greater solubility of the product in the chosen solvent system.

Reaction Scheme:

(p-CH₃C₆H₄)₃SnCl + CH₃COONa → (p-CH₃C₆H₄)₃SnOOCCH₃ + NaCl

Experimental Protocol

This protocol is adapted from the general procedures for the synthesis of analogous triphenyltin acetate.

3.1. Materials and Equipment

  • Reagents:

    • Tri-p-tolyltin chloride ((p-CH₃C₆H₄)₃SnCl)

    • Anhydrous sodium acetate (CH₃COONa)

    • Toluene (anhydrous)

    • Isopropyl alcohol (anhydrous)

    • Hexane (for washing/recrystallization)

    • Deionized water

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate or sodium sulfate

  • Equipment:

    • Round-bottom flask with a reflux condenser and magnetic stirrer

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • Büchner funnel and filter flask

    • Standard laboratory glassware

    • Inert atmosphere setup (optional, but recommended)

3.2. Procedure

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tri-p-tolyltin chloride.

  • Addition of Reagents: Add a 1.2 molar equivalent of anhydrous sodium acetate to the flask.

  • Solvent Addition: Add a solvent mixture of toluene and isopropyl alcohol (e.g., a 3:1 v/v ratio). The total solvent volume should be sufficient to ensure good stirring of the reactants.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • If a precipitate (sodium chloride) has formed, it can be removed by filtration.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic phase sequentially with deionized water and then with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent, such as hexane or an ethanol/water mixture.

  • Drying and Characterization: Dry the purified product under vacuum. The final product should be a white crystalline solid. Characterize the product by melting point determination, and spectroscopic methods such as NMR and IR spectroscopy.

Data Presentation

ParameterValue
Product Name This compound
Synonyms Acetic acid, tris(4-methylphenyl)stannyl ester; Acetoxytri-4-tolyltin
Molecular Formula C₂₃H₂₄O₂Sn
Molecular Weight 451.15 g/mol [1]
Appearance White crystalline solid
Starting Material Tri-p-tolyltin chloride
Reagent Sodium Acetate
Solvent System Toluene/Isopropyl Alcohol
Reaction Type Nucleophilic Substitution
Theoretical Yield To be calculated based on starting material amount
Expected Purity >95% after recrystallization

Visualization

Experimental Workflow Diagram

experimental_workflow start Start reactants 1. Combine Tri-p-tolyltin Chloride and Sodium Acetate start->reactants solvent 2. Add Toluene/ Isopropyl Alcohol reactants->solvent reflux 3. Heat to Reflux (2-4 hours) solvent->reflux workup 4. Aqueous Work-up (Wash with H2O, Brine) reflux->workup purification 5. Purification (Recrystallization) workup->purification product This compound purification->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Logical Relationship of Reaction Components

reaction_components sub Tri-p-tolyltin Chloride prod This compound sub->prod Reacts with reag Sodium Acetate reag->prod byprod Sodium Chloride prod->byprod Forms solvent Toluene/Isopropanol (Solvent/Heat) solvent->prod Facilitates

Caption: The relationship between reactants, products, and solvent in the synthesis.

Safety Precautions

  • Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The protocol described provides a reliable method for the synthesis of this compound from its corresponding chloride precursor. This application note serves as a valuable resource for researchers in synthetic chemistry and drug development who require access to such organotin compounds. The straightforward nature of the reaction makes it suitable for a standard laboratory setting.

References

Application Notes and Protocols for the Quantification of Tri-p-tolyltin Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-p-tolyltin acetate is an organotin compound that, like other tri-substituted organotins, may be of interest in various fields of research and development for its potential biocidal or chemical properties. Accurate and reliable quantification of this compound is crucial for efficacy studies, toxicological assessments, and quality control. These application notes provide a detailed overview of the analytical methodologies for the quantification of this compound, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and highly sensitive technique for organotin analysis. While specific validated methods for this compound are not extensively documented in publicly available literature, the following protocols are based on established methods for closely related triaryltin compounds, such as triphenyltin, and provide a strong foundation for method development and validation.

Analytical Overview

The analysis of polar and non-volatile organotin compounds like this compound by gas chromatography requires a derivatization step to increase their volatility and thermal stability. A common approach is the ethylation of the tin moiety using a Grignard reagent or, more frequently, sodium tetraethylborate. Following derivatization, the resulting tetra-substituted organotin is amenable to GC analysis.

General Workflow:

  • Sample Preparation: Extraction of the analyte from the sample matrix.

  • Derivatization: Conversion of the polar this compound to a volatile derivative.

  • Clean-up: Removal of interfering substances from the extract.

  • Instrumental Analysis: Quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

Protocol 1: Quantification of this compound in Non-Aqueous Liquid Samples by GC-MS

This protocol is designed for the analysis of this compound in organic solvents or oily matrices.

1. Materials and Reagents

  • This compound (analytical standard)

  • Hexane (pesticide residue grade)

  • Toluene (pesticide residue grade)

  • Sodium tetraethylborate (NaBEt4), 2% (w/v) in ethanol (freshly prepared)

  • Acetic acid/sodium acetate buffer (1 M, pH 4.5)

  • Anhydrous sodium sulfate

  • Deionized water

  • Glassware: volumetric flasks, centrifuge tubes, Pasteur pipettes, autosampler vials.

2. Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of toluene in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution of the stock solution with hexane.

3. Sample Preparation and Derivatization

  • Accurately weigh 1 g of the sample into a 15 mL glass centrifuge tube.

  • Add 5 mL of hexane and vortex for 1 minute to dissolve the sample.

  • Add 2 mL of the acetate buffer and 1 mL of the 2% sodium tetraethylborate solution.

  • Cap the tube tightly and shake vigorously for 30 minutes on a mechanical shaker.

  • Centrifuge at 3000 rpm for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer (hexane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the dried extract to an autosampler vial for GC-MS analysis.

4. GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Splitless, 250 °C
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 60 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Mass Spectrometer Agilent 7000D Triple Quadrupole MS or equivalent
Ionization Mode Electron Ionization (EI), 70 eV
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)

5. Proposed Mass Spectrometry Parameters for Ethylated Tri-p-tolyltin

The derivatization with sodium tetraethylborate will convert this compound to Ethyl-tri-p-tolyltin. The exact mass spectrum should be determined by injecting a derivatized standard. However, a plausible fragmentation pattern would involve the loss of the ethyl and tolyl groups.

  • Molecular Ion (M+): The molecular weight of Ethyl-tri-p-tolyltin is approximately 436 g/mol (for the most abundant tin isotope). The molecular ion may be observed.

  • Primary Fragments: Loss of an ethyl group ([M-29]+) and loss of a tolyl group ([M-91]+) are expected to be prominent fragments.

  • SIM Ions (Quantifier and Qualifiers): Based on the expected fragmentation, suitable ions for SIM analysis would be selected. For example, m/z 407 ([M-29]+) could be used as the quantifier, with other fragments used as qualifiers for confirmation.

Protocol 2: Quantification of this compound in Solid Matrices (e.g., soil, sediment) by GC-MS

This protocol is adapted for the analysis of this compound in solid environmental or formulation samples.

1. Materials and Reagents

  • All reagents from Protocol 1

  • Methanol (pesticide residue grade)

  • Hydrochloric acid (concentrated)

  • Tropolone

  • Diatomaceous earth or sand (pre-cleaned)

2. Sample Preparation and Extraction

  • Accurately weigh 5 g of the homogenized solid sample into a 50 mL centrifuge tube.

  • For wet samples, mix with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.

  • Add 20 mL of a methanol/hydrochloric acid mixture (99:1 v/v) and 0.1% tropolone.

  • Sonicate the mixture for 15 minutes in an ultrasonic bath.

  • Shake for 1 hour on a mechanical shaker.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Decant the supernatant into a clean tube.

  • Repeat the extraction with a fresh 20 mL portion of the extraction solvent.

  • Combine the extracts and evaporate to near dryness under a gentle stream of nitrogen at 40 °C.

  • Re-dissolve the residue in 5 mL of hexane.

3. Derivatization and Clean-up

  • Follow the derivatization steps 3-6 from Protocol 1.

  • For samples with high matrix interference, a clean-up step using a silica gel or Florisil solid-phase extraction (SPE) cartridge may be necessary before instrumental analysis.

4. GC-MS Instrumental Analysis

  • Follow the instrumental parameters outlined in Protocol 1.

Data Presentation

Quantitative data for organotin analysis can vary depending on the matrix and the specific analytical instrumentation. The following table provides typical performance characteristics for the analysis of triaryltin compounds by GC-MS, which can be used as a benchmark for method validation for this compound.

Table 1: Typical Performance Characteristics for Triaryltin Analysis by GC-MS

ParameterExpected Range
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 1.0 µg/kg
Limit of Quantification (LOQ) 0.5 - 5.0 µg/kg
Recovery 70 - 120%
Precision (RSD) < 15%

Note: These values are estimates based on the analysis of similar compounds and should be determined experimentally for this compound during method validation.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization & Clean-up cluster_analysis Instrumental Analysis Sample Sample Matrix (Liquid or Solid) Extraction Extraction Sample->Extraction Derivatization Ethylation with Sodium Tetraethylborate Extraction->Derivatization Cleanup Clean-up (e.g., SPE) Derivatization->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Data Data Acquisition & Quantification GCMS->Data

Caption: General experimental workflow for this compound analysis.

Signaling Pathway (Illustrative)

As the specific signaling pathways affected by this compound may not be well-defined, the following is an illustrative diagram of a generic toxicity pathway that could be investigated.

signaling_pathway TPTA This compound Cell Cell Membrane TPTA->Cell ROS Reactive Oxygen Species (ROS) Production Cell->ROS Mitochondria Mitochondrial Dysfunction Cell->Mitochondria Caspase Caspase Activation ROS->Caspase Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Illustrative signaling pathway for potential this compound induced toxicity.

Conclusion

The protocols and information provided herein offer a comprehensive starting point for the quantitative analysis of this compound. While leveraging established methodologies for similar organotin compounds, it is imperative that any method is fully validated for its intended purpose to ensure accurate and reliable results. This includes the experimental determination of linearity, limit of detection, limit of quantification, accuracy, and precision for the specific matrix of interest. The use of appropriate analytical standards and quality control samples is essential for maintaining data integrity.

Application Notes and Protocols for the GC-MS Analysis of Tri-p-tolyltin Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-p-tolyltin acetate is an organotin compound with a molecular formula of C23H24O2Sn and a molecular weight of 451.15 g/mol .[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of such compounds. This document provides a detailed protocol and application notes for the analysis of this compound using GC-MS. The methodologies are based on established practices for the analysis of related organotin compounds.

Quantitative Data Summary

ParameterTypical Value RangeReference Compounds
Limit of Detection (LOD)1 ppm - 25 pg/mLBis(tributyltin) oxide, Tributyltin, Triphenyltin[2][3]
Limit of Quantification (LOQ)0.1 µg/kg - 10 ppmOrganotin compounds in beverages, Bis(tributyltin) oxide[3][4]
Linearity (R²)> 0.99517 Organotin compounds[4]
Recovery70.0% - 120.0%17 Organotin compounds[4]

Experimental Protocols

Sample Preparation

The sample preparation method should be adapted based on the sample matrix.

For Pure Compounds or Standards:

  • Solvent Selection: Choose a volatile solvent in which this compound is soluble. Hexane or a mixture of hexane and a more polar solvent is a common choice for organotin compounds.

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).

  • Working Standard Preparation: Perform serial dilutions of the stock solution with the same solvent to prepare a series of working standards with concentrations spanning the expected range of the samples.

For Complex Matrices (e.g., environmental, biological):

For complex matrices, a more elaborate sample preparation involving extraction and derivatization may be necessary to remove interferences and enhance the volatility of the analyte. A common approach for organotin compounds is ethylation using sodium tetraethylborate.[4][5][6]

  • Extraction: Extract the sample with a suitable organic solvent.

  • Derivatization (Ethylation):

    • To the extract, add a buffering agent (e.g., acetate buffer).

    • Add a solution of sodium tetraethylborate (NaBEt4) in an appropriate solvent (e.g., ethanol).

    • Allow the reaction to proceed for a set time (e.g., 30 minutes).

  • Liquid-Liquid Extraction: Extract the derivatized analyte into an organic solvent such as hexane.

  • Concentration: The hexane layer can be concentrated under a gentle stream of nitrogen if necessary.

GC-MS Parameters

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 10 min at 280 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Electron Energy70 eV
Mass Scan Rangem/z 50-500
Solvent Delay5 minutes

Expected Results

Retention Time: The retention time of this compound will depend on the specific GC conditions. Based on its high molecular weight and boiling point, it is expected to be a relatively late-eluting peak.

Mass Spectrum and Fragmentation: The mass spectrum of this compound is expected to show a characteristic isotopic pattern for tin. The fragmentation will likely involve the sequential loss of the p-tolyl groups and the acetate group. The major fragments are predicted to be:

  • [M - CH3COO]+ : Loss of the acetate group (m/z 392, considering the most abundant isotopes).

  • [M - C7H7]+ : Loss of a p-tolyl group (m/z 360).

  • [Sn(C7H7)2]+ : Di-p-tolyltin cation (m/z 303).

  • [SnC7H7]+ : p-tolyltin cation (m/z 212).

  • [C7H7]+ : Tropylium ion (a common fragment for toluene-containing compounds, m/z 91).

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Extraction Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Dilution Dilution Derivatization->Dilution GC_Injection GC Injection Dilution->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Ionization MS Ionization (EI) GC_Separation->MS_Ionization MS_Detection MS Detection MS_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Library_Search Library Search Peak_Integration->Library_Search Quantification Quantification Library_Search->Quantification

Caption: Experimental workflow for GC-MS analysis.

Data_Analysis_Logic cluster_0 Qualitative Analysis cluster_1 Quantitative Analysis RetentionTime Retention Time Match MassSpectrum Mass Spectrum Interpretation LibraryMatch NIST Library Match MassSpectrum->LibraryMatch PeakArea Peak Area Integration CalibrationCurve Calibration Curve PeakArea->CalibrationCurve Concentration Concentration Calculation CalibrationCurve->Concentration RawData Raw GC-MS Data RawData->RetentionTime RawData->MassSpectrum RawData->PeakArea

Caption: Logical flow of data analysis in GC-MS.

References

Application Notes and Protocols for the HPLC Analysis of Tri-p-tolyltin Acetate

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the determination of Tri-p-tolyltin acetate using High-Performance Liquid Chromatography (HPLC). The provided method is a generalized protocol based on established analytical procedures for similar organotin compounds and serves as an excellent starting point for method development and validation.

Introduction

This compound is an organotin compound. Organotin compounds are utilized in various industrial applications, but their monitoring is crucial due to their potential toxicity.[1] High-Performance Liquid Chromatography (HPLC) offers a robust and reliable technique for the separation and quantification of these compounds, often negating the need for the derivatization steps required in Gas Chromatography (GC).[2] This document outlines a reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the analysis of this compound.

Method Summary

The method employs a C18 reversed-phase column with a gradient elution of an acetonitrile and water mobile phase, both acidified with acetic acid to ensure the stability and proper chromatography of the organotin compound. Quantification is achieved through UV detection, leveraging the aromatic nature of the tri-p-tolyltin moiety. Sample preparation involves a straightforward liquid-liquid extraction, which is a common procedure for organotin compounds.[3]

Quantitative Data

The following table summarizes the expected quantitative performance of this HPLC method. The values are based on typical performance for closely related tri-organotin compounds, such as Triphenyltin (TPhT), and should be validated for this compound in your laboratory.

ParameterExpected ValueNotes
Retention Time (t_R) 5 - 10 minHighly dependent on the specific column and gradient.
Linearity (R²) > 0.995Over a typical concentration range of 0.1 - 10 µg/mL.
Limit of Detection (LOD) ~0.05 µg/mLEstimated based on a signal-to-noise ratio of 3.
Limit of Quantification (LOQ) ~0.15 µg/mLEstimated based on a signal-to-noise ratio of 10.
Recovery 85 - 105%Expected recovery from a simple matrix after extraction.
Precision (%RSD) < 5%For replicate injections of a standard solution.

Experimental Protocol

This protocol details the step-by-step procedure for the HPLC analysis of this compound.

1. Reagents and Materials

  • This compound analytical standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Glacial acetic acid

  • Hexane (HPLC grade) for extraction

  • 0.45 µm syringe filters (PTFE or other solvent-compatible material)

2. Standard Solution Preparation

  • Stock Standard (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of acetonitrile.

  • Working Standards: Prepare a series of working standards by diluting the stock standard with acetonitrile to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

3. Sample Preparation (Liquid-Liquid Extraction)

This is a general procedure for a liquid sample. For solid samples, an initial digestion or extraction step would be required.

  • To 10 mL of the aqueous sample, add 1 mL of glacial acetic acid.

  • Add 10 mL of hexane and shake vigorously for 2 minutes.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial.

  • Evaporate the hexane to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of acetonitrile.

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

4. Chromatographic Conditions

  • Instrument: Any standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Acetic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Acetic Acid

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 50
    8.0 100
    10.0 100
    10.1 50

    | 15.0 | 50 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 225 nm

5. Quantification

  • Construct a calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations.

  • Determine the concentration of this compound in the prepared samples by interpolating their peak areas from the calibration curve.

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Aqueous Sample add_acid Add Acetic Acid sample->add_acid add_hexane Add Hexane & Vortex add_acid->add_hexane separate Separate Layers add_hexane->separate evaporate Evaporate Hexane separate->evaporate reconstitute Reconstitute in Acetonitrile evaporate->reconstitute filter_sample Filter Sample reconstitute->filter_sample hplc_vial HPLC Vial filter_sample->hplc_vial standard Analytical Standard stock Prepare Stock Solution standard->stock working Prepare Working Standards stock->working working->hplc_vial hplc_system HPLC System (C18 Column, Gradient Elution) hplc_vial->hplc_system uv_detector UV Detector (225 nm) hplc_system->uv_detector chromatogram Chromatogram uv_detector->chromatogram calibration Calibration Curve chromatogram->calibration Standards quantification Quantification chromatogram->quantification Samples calibration->quantification report Final Report quantification->report

Caption: Workflow for HPLC analysis of this compound.

References

Application Notes and Protocols for the NMR Analysis of Tri-p-tolyltin Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tri-p-tolyltin acetate is an organotin compound with applications in various fields, including as a fungicide, bactericide, and anti-fouling agent. Its efficacy and environmental impact are closely related to its molecular structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of organometallic compounds like this compound. This document provides detailed application notes and experimental protocols for the ¹H, ¹³C, and ¹¹⁹Sn NMR analysis of this compound, intended for researchers, scientists, and drug development professionals.

Application Notes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of this compound. The presence of magnetically active nuclei such as ¹H, ¹³C, and the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) provides a wealth of structural information.

  • ¹H NMR: Proton NMR is crucial for identifying the organic moieties of the molecule. The aromatic protons of the tolyl groups and the methyl protons of both the tolyl and acetate groups will exhibit characteristic chemical shifts and coupling patterns. The integration of these signals can be used to confirm the stoichiometry of the molecule. The coupling between the tin isotopes and the protons, particularly the two-bond coupling (²J(¹¹⁹Sn-¹H)), can provide valuable information about the geometry around the tin atom.

  • ¹³C NMR: Carbon-13 NMR provides detailed information about the carbon skeleton of the molecule. Each unique carbon atom in the tolyl and acetate groups will give a distinct signal. The chemical shifts of the aromatic carbons are indicative of the substitution pattern on the benzene ring. Furthermore, the coupling between ¹¹⁹Sn and ¹³C nuclei, especially the one-bond coupling (¹J(¹¹⁹Sn-¹³C)) and multi-bond couplings, are highly informative for structural assignment.

  • ¹¹⁹Sn NMR: Tin-119 NMR is a highly sensitive and direct method for probing the environment around the tin atom. The chemical shift of ¹¹⁹Sn is very sensitive to the coordination number and the nature of the substituents attached to the tin. For this compound, the ¹¹⁹Sn chemical shift is expected to be in the range typical for tetraorganotin compounds.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

  • This compound (solid)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

Protocol:

  • Weigh approximately 10-20 mg of this compound directly into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.

  • Cap the NMR tube securely and vortex the sample until the solid is completely dissolved.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any suspended particles.

  • Place the prepared NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

NMR Data Acquisition

The following are general parameters for acquiring ¹H, ¹³C, and ¹¹⁹Sn NMR spectra. These may need to be optimized based on the specific spectrometer and sample concentration.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz or higher

  • Pulse Sequence: Standard single-pulse experiment (e.g., zg30)

  • Spectral Width: 12-16 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 8-16

  • Temperature: 298 K

¹³C{¹H} NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz or higher

  • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30)

  • Spectral Width: 200-250 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 128-1024 (or more, depending on concentration)

  • Temperature: 298 K

¹¹⁹Sn{¹H} NMR Spectroscopy:

  • Spectrometer Frequency: 149 MHz or higher

  • Pulse Sequence: Proton-decoupled single-pulse experiment with inverse-gated decoupling to suppress the negative Nuclear Overhauser Effect (NOE).

  • Spectral Width: 500-1000 ppm

  • Acquisition Time: 0.5-1 second

  • Relaxation Delay: 5-10 seconds

  • Number of Scans: 256-2048 (or more, depending on concentration)

  • Reference: Tetramethyltin (TMSn) at 0 ppm (external or internal).

  • Temperature: 298 K

Data Presentation

The following tables summarize the expected quantitative NMR data for this compound based on analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (J, Hz)
~7.5 - 7.6d6HAromatic (ortho to Sn)³J(H-H) ≈ 8 Hz
~7.2 - 7.3d6HAromatic (meta to Sn)³J(H-H) ≈ 8 Hz
~2.4s9HTolyl-CH₃-
~2.1s3HAcetate-CH₃-

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentCoupling Constants (J, Hz)
~178Acetate C=O²J(¹¹⁹Sn-¹³C) ≈ 40-60 Hz
~143Aromatic C-CH₃³J(¹¹⁹Sn-¹³C) ≈ 45-55 Hz
~137Aromatic C-H (ortho to Sn)²J(¹¹⁹Sn-¹³C) ≈ 40-50 Hz
~130Aromatic C-H (meta to Sn)³J(¹¹⁹Sn-¹³C) ≈ 50-60 Hz
~138Aromatic C-Sn¹J(¹¹⁹Sn-¹³C) ≈ 400-500 Hz
~23Acetate -CH₃³J(¹¹⁹Sn-¹³C) ≈ 5-10 Hz
~21Tolyl -CH₃⁴J(¹¹⁹Sn-¹³C) ≈ <5 Hz

Table 3: Predicted ¹¹⁹Sn NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityLinewidth (Hz)
~ -40 to -60s5-20

Mandatory Visualization

The following diagrams illustrate the logical workflow of the NMR analysis and the structural relationship of the nuclei in this compound.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR 1H NMR transfer->H1_NMR C13_NMR 13C NMR transfer->C13_NMR Sn119_NMR 119Sn NMR transfer->Sn119_NMR phasing Phasing & Baseline Correction H1_NMR->phasing C13_NMR->phasing Sn119_NMR->phasing referencing Referencing phasing->referencing integration Integration (1H) referencing->integration chem_shift Chemical Shift Analysis referencing->chem_shift integration->chem_shift coupling Coupling Constant Analysis chem_shift->coupling structure Structure Elucidation coupling->structure

Caption: Workflow for NMR analysis of this compound.

Structural_Relationships cluster_tolyl1 Tolyl 1 cluster_tolyl2 Tolyl 2 cluster_tolyl3 Tolyl 3 cluster_acetate Acetate Sn 119Sn C_ipso1 C Sn->C_ipso1 C_ipso2 C Sn->C_ipso2 C_ipso3 C Sn->C_ipso3 O_coo O Sn->O_coo C_ortho1 C-H C_ipso1->C_ortho1 C_meta1 C-H C_ipso1->C_meta1 C_ortho1->C_meta1 C_para1 C-CH3 C_meta1->C_para1 CH3_tolyl1 CH3 C_para1->CH3_tolyl1 C_ortho2 C-H C_ipso2->C_ortho2 C_meta2 C-H C_ipso2->C_meta2 C_ortho2->C_meta2 C_para2 C-CH3 C_meta2->C_para2 CH3_tolyl2 CH3 C_para2->CH3_tolyl2 C_ortho3 C-H C_ipso3->C_ortho3 C_meta3 C-H C_ipso3->C_meta3 C_ortho3->C_meta3 C_para3 C-CH3 C_meta3->C_para3 CH3_tolyl3 CH3 C_para3->CH3_tolyl3 C_coo C=O O_coo->C_coo CH3_acetate CH3 C_coo->CH3_acetate

Application Notes and Protocols: Antifungal Activity Assay of Tri-p-tolyltin Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-p-tolyltin acetate is an organotin compound with potential applications as an antifungal agent. Organotin compounds, particularly triorganotin derivatives, have been recognized for their biocidal properties. This document provides detailed protocols for assessing the antifungal activity of this compound, guidance on data presentation, and a discussion of its putative mechanism of action.

Disclaimer: Specific quantitative antifungal activity data for this compound is not widely available in the current scientific literature. The data presented in this document is representative and intended for illustrative purposes. The protocols provided are general methods for antifungal susceptibility testing and may require optimization for this specific compound. A closely related compound, Triphenyltin acetate, has been used as a reference for the proposed mechanism of action.[1][2][3]

Data Presentation

Quantitative data from antifungal susceptibility testing should be organized for clarity and comparative analysis. The following table provides a template for presenting Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data for this compound against a panel of common fungal pathogens.

Table 1: Representative Antifungal Activity of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Zone of Inhibition (mm)
Candida albicans818
Aspergillus niger1614
Cryptococcus neoformans422
Trichophyton rubrum816

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound against yeast and filamentous fungi.[4][5]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal cultures

  • Spectrophotometer or microplate reader

  • Sterile saline (0.85%)

  • Positive control antifungal (e.g., Fluconazole for yeasts, Amphotericin B for molds)

  • Negative control (medium with DMSO)

Procedure:

  • Preparation of Fungal Inoculum:

    • For yeasts (Candida albicans, Cryptococcus neoformans), culture the organism on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

    • For molds (Aspergillus niger, Trichophyton rubrum), culture on Potato Dextrose Agar (PDA) at 28-35°C until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 in the 96-well plate to achieve a range of desired test concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the diluted compound.

    • Include a positive control (fungal inoculum with a standard antifungal) and a negative control (fungal inoculum with DMSO at the highest concentration used). Also, include a sterility control (medium only).

    • Incubate the plates at 35°C. Reading times vary by organism: 24-48 hours for yeasts and 48-72 hours for molds.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. For yeasts, this is often a ≥50% reduction in turbidity. For molds, it is typically 100% growth inhibition.[6]

Agar Well Diffusion Assay for Zone of Inhibition

This method provides a qualitative or semi-quantitative measure of antifungal activity.

Materials:

  • This compound

  • DMSO

  • Mueller-Hinton Agar (for yeasts, supplemented with 2% glucose and 0.5 µg/mL methylene blue) or Sabouraud Dextrose Agar (for molds)

  • Petri dishes

  • Fungal cultures

  • Sterile cork borer (6-8 mm diameter)

  • Positive control antifungal

  • Negative control (DMSO)

Procedure:

  • Preparation of Agar Plates:

    • Prepare the appropriate agar medium and pour it into sterile Petri dishes to a uniform depth. Allow the agar to solidify.

  • Inoculation:

    • Prepare a fungal suspension as described for the broth microdilution assay.

    • Spread the inoculum evenly over the entire surface of the agar plate using a sterile cotton swab.

  • Well Preparation and Compound Addition:

    • Using a sterile cork borer, create uniform wells in the agar.

    • Prepare a stock solution of this compound in DMSO.

    • Add a fixed volume (e.g., 100 µL) of the this compound solution to a designated well.

    • Add the same volume of the positive control antifungal and the negative control (DMSO) to separate wells.

  • Incubation and Measurement:

    • Incubate the plates at the appropriate temperature for 24-72 hours, depending on the fungal species.

    • Measure the diameter of the zone of complete growth inhibition around each well in millimeters.

Mandatory Visualizations

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Tri-p-tolyltin Acetate Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Fungal Inoculum (Yeast or Mold) inoculation Inoculate Wells with Fungal Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at Appropriate Temperature inoculation->incubation read_results Read Results (Visual or Spectrophotometric) incubation->read_results determine_mic Determine MIC read_results->determine_mic record_data Record and Analyze Data determine_mic->record_data Fungal_Mitochondrial_Inhibition cluster_membrane Mitochondrial Inner Membrane etc Electron Transport Chain (Complexes I-IV) protons Proton Gradient etc->protons Pumps H+ atp_synthase ATP Synthase (Complex V) atp ATP atp_synthase->atp Synthesizes substrate Substrates (e.g., NADH, FADH2) substrate->etc protons->atp_synthase compound This compound compound->atp_synthase Inhibits

References

Application Notes and Protocols: In Vitro Cytotoxicity of Tri-p-tolyltin Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organotin compounds, a class of organometallic chemicals, have garnered significant interest for their potent biological activities, including anticancer properties. Triorganotin compounds (R₃SnX), in particular, have demonstrated marked cytotoxicity against various cancer cell lines. This document provides detailed application notes and protocols for the in vitro cytotoxicity testing of Tri-p-tolyltin acetate.

Disclaimer: Direct experimental data on the cytotoxicity of this compound is limited in publicly available literature. The quantitative data and mechanistic insights presented herein are based on studies of structurally related triorganotin compounds, such as triphenyltin and tributyltin derivatives, which are expected to exhibit similar modes of action.[1][2][3] These compounds are known to induce cell death primarily through apoptosis.[4][5]

Quantitative Data Summary

The cytotoxic potential of triorganotin compounds is typically evaluated by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a substance that inhibits a biological process by 50%. The following table summarizes representative IC₅₀ values for various triorganotin compounds against several human cancer cell lines, as determined by the MTT assay. This data is provided to offer a comparative context for the expected potency of this compound.

CompoundCell LineIC₅₀ (µM)Reference
Triphenyltin AcetateMCF-7 (Breast)~0.15 - 0.20Based on similar triphenyltin compounds[6]
Tributyltin AcetateHepG2 (Liver)~0.5 - 1.0Based on similar tributyltin compounds[1]
Triphenyltin DerivativeHCT-116 (Colon)~0.1 - 0.5[7]
Triphenyltin CarboxylateBT-474 (Breast)~0.076[6]
Organotin DithiocarbamateJurkat E6.1~0.67 - 0.94[5]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7, HepG2, or HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in each well with 100 µL of medium containing the test compound or vehicle control (DMSO, final concentration ≤ 0.1%).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium as a measure of cytotoxicity.

Materials:

  • LDH cytotoxicity assay kit

  • Cells and test compound prepared as in the MTT assay.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution from the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to that of the maximum LDH release control (cells lysed with Triton X-100) and the spontaneous release control (untreated cells).

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cells and test compound.

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis prep_cells Prepare Cell Culture seed_cells Seed cells in plates prep_cells->seed_cells prep_compound Prepare Tri-p-tolyltin acetate dilutions treat_cells Treat cells with compound prep_compound->treat_cells seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate mtt MTT Assay incubate->mtt ldh LDH Assay incubate->ldh apoptosis Apoptosis Assay (Annexin V/PI) incubate->apoptosis read_plate Measure Absorbance/ Fluorescence mtt->read_plate ldh->read_plate flow_analysis Flow Cytometry Analysis apoptosis->flow_analysis calc_viability Calculate % Viability/ Cytotoxicity read_plate->calc_viability ic50 Determine IC50 calc_viability->ic50 flow_analysis->calc_viability

Caption: General workflow for in vitro cytotoxicity testing.

Proposed Apoptotic Signaling Pathway

G cluster_cell Cellular Effects cluster_mito Mitochondrial Pathway cluster_apoptosis Apoptosis Cascade compound This compound er_stress ER Stress compound->er_stress ca_homeostasis Disruption of Ca2+ Homeostasis er_stress->ca_homeostasis mmp_loss Loss of Mitochondrial Membrane Potential ca_homeostasis->mmp_loss cyto_c Cytochrome c Release mmp_loss->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed mitochondrial-mediated apoptotic pathway.

References

Application Notes and Protocols for Organotin Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A-123: Tri-p-tolyltin Acetate and its Analogs as Catalysts

Introduction

Organotin compounds are a versatile class of molecules that have found significant application as catalysts in a variety of organic reactions.[1][2] While a comprehensive literature search did not yield specific examples of this compound as a catalyst, the broader class of organotin compounds, particularly organotin(IV) carboxylates, are well-established catalysts. This document provides an overview of the catalytic applications of organotin compounds, with a focus on reactions where analogs of this compound, such as dibutyltin diacetate, are commonly employed. The protocols and data presented are based on these more common organotin catalysts and can serve as a starting point for investigating the potential catalytic activity of this compound.

General Applications of Organotin Catalysts

Organotin compounds are primarily used as catalysts in polymer chemistry and other condensation reactions. Their utility stems from the Lewis acidic nature of the tin center, which can activate electrophiles.[3]

Key Application Areas:

  • Polyurethane Formation: Organotin compounds are highly effective catalysts for the reaction between isocyanates and diols to form polyurethanes.[1][2] They are known to promote both the chain extension (gelling) and gas formation (blowing) reactions.[1]

  • Esterification and Transesterification: Organotin catalysts are used in the synthesis of esters from carboxylic acids and alcohols, as well as in transesterification reactions.

  • Silicone Condensation: They are effective catalysts for the crosslinking of silicones.

  • Cross-Coupling Reactions: While less common, certain organotin complexes have shown activity in cross-coupling reactions like the Stille coupling.[4]

Commonly Used Organotin Catalysts

While information on this compound is scarce, several other organotin compounds are frequently used in industrial and academic settings.

Catalyst NameCommon AbbreviationTypical Applications
Dibutyltin diacetateDBTAPolyurethane synthesis, silicone condensation
Dibutyltin dilaurateDBTDLPolyurethane synthesis, esterification
Dioctyltin dilaurateDOTLPolyurethane synthesis (lower toxicity alternative)
Stannous octoateSn(Oct)2Polyurethane foaming
Monobutyltin tris(2-ethylhexanoate)MBTOEsterification, transesterification

Experimental Protocol: Catalysis of Urethane Formation

This protocol describes a general procedure for testing the catalytic activity of an organotin compound in the formation of a urethane linkage, a key reaction in polyurethane synthesis. This can be adapted to evaluate the catalytic potential of this compound.

Reaction: Phenyl isocyanate + 1-Butanol → Butyl phenylcarbamate

Materials:

  • Phenyl isocyanate (freshly distilled)

  • 1-Butanol (anhydrous)

  • Toluene (anhydrous)

  • Organotin catalyst (e.g., Dibutyltin diacetate as a standard, or this compound for testing)

  • Internal standard (e.g., dodecane) for GC analysis

  • Nitrogen or Argon for inert atmosphere

  • Reaction vials, syringes, magnetic stirrer, and heating block

Procedure:

  • Preparation of Reagent Solutions:

    • Prepare a 1 M solution of phenyl isocyanate in anhydrous toluene.

    • Prepare a 1 M solution of 1-butanol in anhydrous toluene containing the internal standard (e.g., 0.1 M dodecane).

  • Catalyst Preparation:

    • Prepare a stock solution of the organotin catalyst (e.g., 0.01 M) in anhydrous toluene.

  • Reaction Setup:

    • To a clean, dry reaction vial equipped with a magnetic stir bar, add 1 mL of the 1-butanol solution.

    • Place the vial in a heating block set to the desired reaction temperature (e.g., 60 °C).

    • Add the desired amount of the catalyst stock solution via syringe (e.g., 100 µL for 1 mol% catalyst loading).

    • Allow the solution to equilibrate at the reaction temperature for 5 minutes.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding 1 mL of the 1 M phenyl isocyanate solution.

    • Take aliquots (e.g., 50 µL) from the reaction mixture at regular intervals (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench each aliquot by adding it to a vial containing a quenching agent (e.g., a solution of an amine like dibutylamine in an appropriate solvent).

    • Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of phenyl isocyanate and the yield of the urethane product.

Proposed Catalytic Mechanism

The catalytic activity of organotin compounds in urethane formation is generally attributed to their Lewis acidity. Two primary mechanisms have been proposed.

A. Lewis Acid Activation of the Isocyanate:

Lewis_Acid_Isocyanate_Activation Catalyst R3Sn(OAc) Intermediate Activated Complex {R'-N=C=O---SnR3(OAc)} Catalyst->Intermediate Coordination Isocyanate R'-N=C=O Isocyanate->Intermediate Alcohol R''-OH Product Urethane R'-NH-CO-OR'' Intermediate->Product Nucleophilic Attack by R''-OH Product->Catalyst Catalyst Regeneration

Caption: Lewis acid activation of the isocyanate by the organotin catalyst.

B. Insertion Mechanism:

Insertion_Mechanism cluster_cycle Catalytic Cycle Catalyst R3Sn(OAc) Intermediate1 R3Sn-OR'' Catalyst->Intermediate1 + R''-OH - HOAc Intermediate2 R3Sn-N(R')-CO-OR'' Intermediate1->Intermediate2 + R'-N=C=O (Insertion) Intermediate2->Catalyst Catalyst Regeneration Product Urethane R'-NH-CO-OR'' Intermediate2->Product + HOAc

Caption: Proposed insertion mechanism for urethane formation catalyzed by an organotin compound.

Experimental Workflow for Catalyst Screening

The following workflow can be used to systematically evaluate the catalytic activity of this compound against established organotin catalysts.

Catalyst_Screening_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Synthesize and Purify This compound B Prepare Stock Solutions of Catalysts and Reagents A->B C Set up Parallel Reactions (Standard vs. Test Catalyst) B->C D Monitor Reaction Kinetics (e.g., via GC/HPLC) C->D E Calculate Conversion and Yield D->E F Determine Kinetic Parameters (e.g., Rate Constant) E->F G Compare Performance of This compound to Standard Catalysts F->G

Caption: Workflow for the screening of a novel organotin catalyst.

Disclaimer: The provided protocols and mechanisms are based on the general understanding of organotin catalysis. Due to the lack of specific literature on this compound as a catalyst, these should be considered as starting points for investigation. Appropriate safety precautions should be taken when handling organotin compounds, as they can be toxic.

References

Application Notes and Protocols: Tri-p-tolyltin Acetate as a Wood Preservative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-p-tolyltin acetate is an organotin compound with potential applications as a wood preservative due to its anticipated fungicidal properties. Organotin compounds, particularly trialkyltin derivatives, have historically been effective biocides for wood protection. They function by interfering with the metabolic processes of wood-destroying fungi and insects. The treatment aims to permeate the wood structure with the active compound, forming a protective barrier that enhances the durability and service life of the timber. The tolyl-substituted tin compounds are of interest for their potential unique efficacy and toxicological profiles compared to more traditionally studied alkyltin compounds like Tributyltin oxide (TBTO).

These application notes provide a framework for the evaluation and use of this compound as a wood preservative, including detailed experimental protocols for assessing its efficacy against common wood-decay fungi.

Mechanism of Action (Proposed)

The precise mechanism of action for this compound in wood is likely analogous to other tri-organotin compounds. It is proposed that the organotin compound interacts with the hydroxyl groups of cellulose and lignin within the wood structure. This interaction may occur via the formation of covalent bonds or strong adsorption, effectively fixing the biocide within the wood matrix. The fungicidal activity is believed to stem from the inhibition of key enzymatic processes within the fungal cells, disrupting their ability to metabolize wood components.

Data Presentation: Efficacy of Analogous Organotin Preservatives

PreservativeTest FungusWood SpeciesRetention ( kg/m ³)Mean Mass Loss (%)Toxic Threshold ( kg/m ³)
Untreated Control Coniophora puteana (Brown Rot)Scots Pine (Pinus sylvestris)025.8-
TBTO (Analogous) Coniophora puteana (Brown Rot)Scots Pine (Pinus sylvestris)0.58.2< 1.0
TBTO (Analogous) Coniophora puteana (Brown Rot)Scots Pine (Pinus sylvestris)1.02.1< 1.0
TBTO (Analogous) Coniophora puteana (Brown Rot)Scots Pine (Pinus sylvestris)2.00.8< 1.0
Untreated Control Trametes versicolor (White Rot)Beech (Fagus sylvatica)032.4-
TBTO (Analogous) Trametes versicolor (White Rot)Beech (Fagus sylvatica)0.511.5< 1.2
TBTO (Analogous) Trametes versicolor (White Rot)Beech (Fagus sylvatica)1.22.9< 1.2
TBTO (Analogous) Trametes versicolor (White Rot)Beech (Fagus sylvatica)2.51.3< 1.2

Experimental Protocols

The following protocols are based on standard methods for evaluating the efficacy of wood preservatives.

Laboratory Agar-Block Test for Fungicidal Efficacy

This test determines the toxic threshold of a preservative against pure cultures of wood-destroying fungi.

4.1.1. Materials and Equipment

  • Wood specimens (e.g., Scots Pine sapwood for brown rot, Beech for white rot), cut to 25 x 25 x 9 mm.

  • This compound.

  • Suitable solvent (e.g., toluene, xylene).

  • Fungal cultures (e.g., Coniophora puteana, Trametes versicolor).

  • Petri dishes with malt extract agar.

  • Drying oven.

  • Analytical balance.

  • Vacuum impregnation apparatus.

4.1.2. Procedure

  • Specimen Preparation: Number and weigh the conditioned wood blocks to the nearest 0.01 g.

  • Preservative Treatment:

    • Prepare a series of treatment solutions of this compound at different concentrations.

    • Place a set of wood blocks in a beaker and immerse them in the treatment solution.

    • Use a vacuum impregnation apparatus to ensure full penetration of the preservative.

    • After treatment, gently wipe the blocks to remove excess solution and reweigh them to determine the preservative uptake (retention).

  • Conditioning: Allow the treated blocks to air-dry and then condition them to a stable weight.

  • Fungal Exposure:

    • Place the treated and untreated control blocks in Petri dishes containing actively growing cultures of the test fungi.

    • Incubate the dishes at a suitable temperature and humidity (e.g., 22°C and 70% RH) for a specified period (e.g., 12 weeks).

  • Evaluation:

    • At the end of the incubation period, remove the blocks, carefully clean off any fungal mycelium, and reweigh them.

    • Dry the blocks in an oven to a constant weight and record the final dry weight.

    • Calculate the percentage mass loss for each block.

    • The toxic threshold is the lowest retention of the preservative that results in a mean mass loss of less than a specified percentage (e.g., 3%).

Leaching Test

This test evaluates the permanence of the preservative in the wood when exposed to water.

4.2.1. Materials and Equipment

  • Treated wood blocks from the efficacy test preparation.

  • Deionized water.

  • Shaking water bath or similar apparatus.

4.2.2. Procedure

  • Take a subset of the treated wood blocks before they are exposed to fungi.

  • Immerse the blocks in deionized water at a specified ratio of water volume to wood volume.

  • Place the container in a shaking water bath at a controlled temperature for a set period (e.g., 14 days), with periodic water changes.

  • After the leaching period, remove the blocks, condition them to a stable weight, and then subject them to the agar-block test as described above to determine the post-leaching efficacy.

Visualizations

Experimental Workflow for Efficacy Testing

G cluster_prep Preparation cluster_treatment Treatment cluster_testing Efficacy Testing cluster_analysis Analysis A Wood Specimen Preparation C Vacuum Impregnation A->C B Preservative Solution Preparation B->C D Conditioning of Treated Wood C->D E Leaching Test (Optional) D->E F Agar-Block Test (Fungal Exposure) D->F E->F G Mass Loss Calculation F->G H Toxic Threshold Determination G->H

Caption: Workflow for evaluating the fungicidal efficacy of a wood preservative.

Proposed Mechanism of Action

G cluster_wood Wood Structure cluster_preservative Preservative cluster_interaction Interaction cluster_fungus Fungus cluster_inhibition Inhibition Wood Cellulose/Lignin with -OH groups Interaction Fixation to Wood Matrix Wood->Interaction Preservative This compound Preservative->Interaction Fungus Wood-Decay Fungus Interaction->Fungus prevents attachment/digestion Inhibition Enzyme Inhibition & Metabolic Disruption Fungus->Inhibition uptake of preservative

Caption: Proposed mechanism of this compound as a wood preservative.

Protocol for testing the efficacy of Tri-p-tolyltin acetate as a biocide

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Tri-p-tolyltin Acetate as a Broad-Spectrum Biocide

Introduction

This compound is an organotin compound with potential applications as a broad-spectrum biocide. Organotin compounds have been historically utilized for their efficacy against a wide range of microorganisms, including bacteria, fungi, and algae. This document provides a detailed protocol for testing the biocidal efficacy of this compound and outlines its potential mechanism of action. This information is intended for researchers, scientists, and drug development professionals working in the fields of antimicrobial research, material science, and formulation chemistry.

Mechanism of Action

While the specific molecular interactions of this compound are a subject of ongoing research, the biocidal activity of organotin compounds is generally attributed to their ability to disrupt fundamental cellular processes. The proposed mechanism involves the interaction of the tin atom with biological macromolecules, leading to a cascade of cytotoxic events. A key aspect of this mechanism is the induction of oxidative stress and the disruption of mitochondrial function, ultimately leading to programmed cell death (apoptosis) in target organisms.[1][2]

Experimental Protocols

The following protocols are designed to assess the antibacterial, antifungal, and antialgal efficacy of this compound. These methods are based on established international standards and can be adapted based on specific research needs.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Bacteria

This protocol determines the lowest concentration of this compound that inhibits the visible growth of bacteria.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum: Culture bacteria in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of two-fold dilutions in MHB in the microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visual inspection for the lowest concentration that shows no turbidity. Alternatively, measure the optical density (OD) at 600 nm using a spectrophotometer.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC) against Fungi

This protocol determines the lowest concentration of this compound that kills fungal organisms.

Materials:

  • This compound

  • Fungal strains (e.g., Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404)

  • RPMI-1640 medium

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • MIC Determination: First, determine the MIC for the fungal strains using a similar broth microdilution method as described for bacteria, but using RPMI-1640 medium and incubating at 35°C for 24-48 hours.

  • Sub-culturing: After determining the MIC, take an aliquot from each well that shows no visible growth and plate it onto SDA plates.

  • Incubation: Incubate the SDA plates at 35°C for 48-72 hours.

  • Data Analysis: The MFC is the lowest concentration of the compound from which no fungal growth is observed on the SDA plate.

Protocol 3: Determination of Algicidal Efficacy (EC50)

This protocol determines the concentration of this compound that causes a 50% reduction in the growth of algae.

Materials:

  • This compound

  • Algal species (e.g., Chlorella vulgaris)

  • Algal growth medium (e.g., Bold's Basal Medium)

  • Sterile culture flasks

  • Fluorometer or spectrophotometer

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation of Algal Culture: Grow a stock culture of the selected algal species in its appropriate growth medium under controlled conditions (e.g., 25°C, 16:8 hour light:dark cycle).

  • Preparation of Test Solutions: Prepare a range of concentrations of this compound in the algal growth medium.

  • Inoculation: Inoculate the test solutions with a known density of algal cells. Include a control group with no test compound.

  • Incubation: Incubate the cultures under the same controlled conditions for a set period (e.g., 72 or 96 hours).

  • Data Analysis: Measure the algal growth at the end of the incubation period. This can be done by measuring chlorophyll fluorescence or by cell counting. The EC50 value is then calculated by plotting the percentage of growth inhibition against the concentration of this compound.

Data Presentation

Disclaimer: The following tables contain hypothetical data for illustrative purposes only. Specific values for this compound are not yet publicly available and would need to be determined experimentally.

Table 1: Antibacterial Efficacy of this compound (Hypothetical Data)

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus1.56
Escherichia coli3.13
Pseudomonas aeruginosa6.25

Table 2: Antifungal Efficacy of this compound (Hypothetical Data)

Fungal StrainMIC (µg/mL)MFC (µg/mL)
Candida albicans0.781.56
Aspergillus brasiliensis1.563.13

Table 3: Antialgal Efficacy of this compound (Hypothetical Data)

Algal SpeciesEC50 (µg/mL) after 72h
Chlorella vulgaris0.5
Scenedesmus obliquus0.8

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the biocidal efficacy of this compound.

G cluster_prep Preparation cluster_testing Efficacy Testing cluster_analysis Data Analysis Compound_Prep Prepare Tri-p-tolyltin Acetate Stock & Dilutions MIC_Test MIC Assay (Bacteria/Fungi) Compound_Prep->MIC_Test EC50_Test EC50 Assay (Algae) Compound_Prep->EC50_Test Inoculum_Prep Prepare Microbial Inoculum Inoculum_Prep->MIC_Test Inoculum_Prep->EC50_Test MFC_Test MFC Assay (Fungi) MIC_Test->MFC_Test Data_Collection Data Collection (OD, Plating, Fluorescence) MIC_Test->Data_Collection MFC_Test->Data_Collection EC50_Test->Data_Collection Data_Analysis Calculate MIC, MFC, EC50 Data_Collection->Data_Analysis

Figure 1. Experimental workflow for biocidal efficacy testing.
Proposed Signaling Pathway for Organotin-Induced Cell Death

The diagram below illustrates the proposed signaling cascade initiated by organotin compounds, leading to apoptosis.

G cluster_cell Microbial Cell cluster_membrane cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_nucleus Nucleus Organotin This compound Mito_Dysfunction Mitochondrial Dysfunction Organotin->Mito_Dysfunction Direct Interaction ROS ↑ Reactive Oxygen Species (ROS) DNA_Damage DNA Damage ROS->DNA_Damage Ca2 ↑ Intracellular Ca2+ Caspase_Activation Caspase Activation Ca2->Caspase_Activation Caspase_Activation->DNA_Damage Apoptosis Apoptosis Caspase_Activation->Apoptosis Mito_Dysfunction->ROS Mito_Dysfunction->Ca2 Cytochrome_C Cytochrome c Release Mito_Dysfunction->Cytochrome_C Cytochrome_C->Caspase_Activation DNA_Damage->Apoptosis

Figure 2. Proposed signaling pathway of organotin-induced apoptosis.

References

Formulation of Tri-p-tolyltin Acetate for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tri-p-tolyltin acetate is an organotin compound with potential applications in experimental research, particularly in the study of cellular processes and as a candidate for drug development. Proper formulation and handling are critical to ensure experimental reproducibility and accuracy. These application notes provide a summary of the known chemical properties, guidelines for the preparation of stock solutions, and a general protocol for its use in in vitro cell-based assays. Additionally, a proposed signaling pathway for its cytotoxic effects is presented, based on the activity of related organotin compounds.

Chemical Properties

A summary of the key chemical properties for this compound is provided in Table 1.

PropertyValueReference
Molecular Formula C₂₃H₂₄O₂Sn[1]
Molecular Weight 451.15 g/mol [1]
Appearance Solid (assumed)
SMILES Cc1ccc(cc1)--INVALID-LINK--cc2)(c3ccc(C)cc3)OC(=O)C[1]
InChIKey VGSKQIFAFAYJIQ-UHFFFAOYSA-M[1]

Solubility and Stability

  • Solubility: this compound is expected to have low solubility in aqueous solutions and higher solubility in organic solvents.[2] Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for dissolving organotin compounds for in vitro studies.[3]

  • Stability: Phenyltin compounds can be unstable in aqueous solutions.[4] Therefore, it is recommended to prepare fresh dilutions in aqueous media for each experiment and to use stock solutions stored in appropriate organic solvents promptly.

Table 2: Estimated Solubility and Recommended Solvents

SolventSolubilityRecommendation
Water / PBS PoorNot recommended for primary stock solutions. Use for final dilutions immediately before use.
DMSO Expected to be solubleRecommended for preparing high-concentration stock solutions.
Ethanol Expected to be solubleAn alternative to DMSO for stock solutions.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 451.15 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing the Compound: Accurately weigh out 4.51 mg of this compound using a calibrated analytical balance.

  • Solvent Addition: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but care should be taken to avoid degradation.

  • Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The solution should be protected from light.

General Protocol for In Vitro Cell-Based Assays

This protocol provides a general workflow for treating cultured cells with this compound.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium appropriate for the cell line

  • Cultured cells in multi-well plates

  • Sterile, pyrogen-free laboratory consumables

Procedure:

  • Prepare Intermediate Dilutions: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare a series of intermediate dilutions of the stock solution in complete cell culture medium. For example, to achieve a final concentration of 10 µM in the well, a 1:1000 dilution of the 10 mM stock is required. It is good practice to perform serial dilutions to achieve the desired final concentrations.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to the cell culture medium as used for the highest concentration of this compound. This is crucial to account for any effects of the solvent on the cells.

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired final concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, proceed with the planned downstream assays (e.g., cytotoxicity assays, apoptosis assays, western blotting).

Experimental Workflow for In Vitro Cytotoxicity Assay

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis stock_solution Prepare 10 mM Stock in DMSO working_solutions Prepare Working Solutions in Culture Medium stock_solution->working_solutions treat_cells Treat Cells with Compound/Vehicle working_solutions->treat_cells seed_cells Seed Cells in Multi-well Plate incubate_cells Incubate (24h) seed_cells->incubate_cells incubate_cells->treat_cells incubate_treatment Incubate (24-72h) treat_cells->incubate_treatment cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT) incubate_treatment->cytotoxicity_assay data_analysis Data Analysis cytotoxicity_assay->data_analysis

Caption: Workflow for in vitro cytotoxicity testing of this compound.

Proposed Signaling Pathway of Action

While the specific molecular targets of this compound are not fully elucidated, studies on related organotin compounds, such as tributyltin and triphenyltin, suggest that a primary mechanism of toxicity involves the induction of apoptosis.[5] The proposed signaling pathway, depicted below, is based on these findings and represents a likely mechanism of action for this compound.

Organotin compounds have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[5] This pathway is characterized by the release of cytochrome c from the mitochondria, which is regulated by the Bcl-2 family of proteins.[6][7] Pro-apoptotic members like Bax and Bak promote cytochrome c release, while anti-apoptotic members like Bcl-2 and Bcl-xL inhibit it.[6][7][8] Once in the cytosol, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9.[9] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.[9]

Proposed Apoptotic Pathway for this compound

apoptotic_pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Regulation cluster_cytosol Cytosolic Events cluster_outcome Cellular Outcome T T PTA This compound Bcl2_family Bcl-2 Family (Bax, Bak / Bcl-2, Bcl-xL) PTA->Bcl2_family Induces imbalance Cytochrome_c_release Cytochrome c Release Bcl2_family->Cytochrome_c_release Regulates Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c_release->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

Safety Precautions

Organotin compounds are toxic and should be handled with appropriate safety precautions. Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the solid compound and its solutions. All work should be conducted in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Handling and disposal procedures for Tri-p-tolyltin acetate

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Tri-p-tolyltin Acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the safe handling and disposal of this compound. Adherence to these protocols is critical to minimize exposure risks and ensure laboratory and environmental safety. Organotin compounds, including this compound, are highly toxic and require special precautions.

Hazard Identification and Toxicity Summary

This compound is a hazardous chemical with significant health and environmental risks. It is classified as toxic if swallowed, harmful in contact with skin, and causes serious eye irritation.[1][2] Prolonged or repeated exposure can cause damage to organs, including the central nervous system, blood, immune system, and kidneys. It is also suspected of causing cancer and may damage fertility or the unborn child.[1][2]

Toxicological Data Summary:

ParameterValue/InformationReference
Acute Oral ToxicityCategory 3: Toxic if swallowed[2]
Acute Dermal ToxicityCategory 4: Harmful in contact with skin[1][2]
Skin Corrosion/IrritationCategory 2: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2: Causes serious eye irritation[1][2]
Reproductive ToxicityCategory 1B/2: May damage fertility or the unborn child[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 1/3: Causes damage to organs, May cause respiratory irritation[1][2]
Specific Target Organ Toxicity (Repeated Exposure)Category 1: Causes damage to organs through prolonged or repeated exposure[1][2]
Aquatic Hazard (Acute)Category 1: Very toxic to aquatic life[1]
Aquatic Hazard (Chronic)Category 1: Very toxic to aquatic life with long lasting effects[1]

Studies on similar compounds like triphenyltin acetate (TPTA) have shown cytotoxic effects on mouse thymocytes, suggesting that it can induce apoptosis.[3] A case of occupational poisoning from TPTA resulted in an urticarial eruption, signs of hepatic injury, and electroencephalographic abnormalities.[4]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound.

PPE CategorySpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
Skin Protection Wear protective gloves and clothing.[1] Wash face, hands, and any exposed skin thoroughly after handling.[5]
Respiratory Protection If not breathing, give artificial respiration.[2][5] In case of insufficient ventilation, wear suitable respiratory equipment. A self-contained breathing apparatus should be used in emergencies.[6]
General Hygiene Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1]
Handling and Storage Procedures

Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[7]

Handling:

  • Avoid contact with skin, eyes, and clothing.[2][5]

  • Do not breathe dust.[5]

  • Work under an inert atmosphere as the compound can be air and light sensitive.

  • All glassware and solvents should be dried prior to use.[7]

Storage:

  • Keep in a dry, cool, and well-ventilated place.[5]

  • Keep the container tightly closed.[2][5]

  • Store under nitrogen.[5]

  • Keep locked up or in an area accessible only to qualified or authorized persons.

  • Incompatible with strong oxidizing agents.[5]

Accidental Release and First Aid Measures

Spill Procedures:

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Sweep up the solid material, avoiding dust generation, and shovel it into a suitable, labeled container for disposal.[5]

  • Wash the spill area thoroughly.

First Aid:

  • If Inhaled: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[5] If not breathing, provide artificial respiration.[2][5] Seek immediate medical attention.

  • If on Skin: Immediately wash with plenty of soap and water while removing all contaminated clothing and shoes.[5] Get medical attention.[5]

  • If in Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.

  • If Swallowed: Call a POISON CENTER or doctor/physician immediately.[5] Rinse mouth.[1]

Disposal Procedures

All waste containing this compound must be treated as hazardous waste.

Waste Collection:

  • Collect all solid waste, including contaminated consumables (e.g., filter paper, weighing boats), in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Contaminated solvents and solutions should be collected in a separate, labeled hazardous waste container for organic waste.

Decontamination of Glassware:

  • Rinse glassware with a suitable organic solvent (e.g., acetone, DCM) to remove the majority of the organotin residue. Collect this rinse as hazardous waste.[8]

  • Immerse the glassware in a bleach solution or a 20% nitric acid bath overnight.[8] This will oxidize the organotin compounds to less harmful tin oxides.[8]

  • Dispose of the bleach or acid bath as hazardous waste.

  • Wash the glassware with soap and water as usual.

Experimental Protocols

Protocol 1: General Handling and Transfer of Solid this compound

  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Gather all necessary equipment: spatulas, weighing paper/boats, sealed containers, and appropriate PPE.

    • Pre-label all containers.

  • Weighing and Transfer:

    • Perform all manipulations within the fume hood.

    • Carefully open the main container.

    • Using a clean spatula, transfer the required amount of this compound to a pre-tared weighing boat or paper.

    • Promptly and securely close the main container.

    • Transfer the weighed compound to the reaction vessel.

  • Post-Handling:

    • Decontaminate the spatula and any other reusable equipment immediately (see decontamination protocol).

    • Dispose of all single-use contaminated items in the designated solid hazardous waste container.

    • Wipe down the work surface in the fume hood.

    • Remove PPE in the correct order to avoid self-contamination and dispose of it properly.

    • Wash hands thoroughly.

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Gather Equipment prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Transfer to Reaction handle1->handle2 clean1 Decontaminate Equipment handle2->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Clean Work Area clean2->clean3 clean4 Doff PPE clean3->clean4

Caption: Workflow for handling this compound.

Disposal_Workflow cluster_waste_collection Waste Segregation cluster_glassware_decon Glassware Decontamination waste1 Solid Waste (Contaminated PPE, etc.) waste_container1 Solid Waste Container waste1->waste_container1 To Solid Hazardous Waste waste2 Liquid Waste (Solvent Rinses) waste_container2 Liquid Waste Container waste2->waste_container2 To Liquid Hazardous Waste decon1 Initial Solvent Rinse decon1->waste_container2 Collect Rinse decon2 Overnight Bleach/Acid Soak decon1->decon2 decon2->waste_container2 Dispose of Soak Solution decon3 Final Wash decon2->decon3 end_point Clean Glassware decon3->end_point start Experiment Complete start->waste1 start->waste2 start->decon1

Caption: Disposal and decontamination workflow.

References

Troubleshooting & Optimization

Technical Support Center: Tri-p-tolyltin Acetate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Tri-p-tolyltin acetate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic pathway involves a three-step process:

  • Formation of Tetra-p-tolyltin: This is typically achieved via a Grignard reaction between p-tolylmagnesium bromide and tin(IV) chloride.[1][2]

  • Synthesis of Tri-p-tolyltin Chloride: Tetra-p-tolyltin undergoes a redistribution reaction (Kocheshkov comproportionation) with tin(IV) chloride to yield Tri-p-tolyltin chloride.[1]

  • Formation of this compound: Tri-p-tolyltin chloride is then reacted with an acetate source, such as sodium acetate or acetic acid, to produce the final product.

Q2: Why are anhydrous conditions critical for the Grignard reaction step?

A2: Grignard reagents, such as p-tolylmagnesium bromide, are highly reactive towards protic solvents like water.[3] Water will protonate the Grignard reagent, forming toluene and magnesium hydroxybromide, which reduces the yield of the desired tetra-p-tolyltin. All glassware must be thoroughly dried, and anhydrous solvents should be used.

Q3: What are common side products in the synthesis of tetra-p-tolyltin?

A3: The primary side products are under- and over-arylated tin species (tri-, di-, and mono-p-tolyltin chlorides) and biphenyl from the coupling of the Grignard reagent. The formation of these byproducts is often due to improper stoichiometry or reaction conditions.

Q4: How can I purify the final this compound product?

A4: this compound is typically a solid and can be purified by recrystallization from a suitable solvent system. The choice of solvent will depend on the solubility of the product and any remaining impurities.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield of Tetra-p-tolyltin 1. Incomplete formation of the Grignard reagent due to impure magnesium, wet glassware, or non-anhydrous solvent.[3] 2. Hydrolysis of the Grignard reagent by atmospheric moisture. 3. Incorrect stoichiometry of reactants.1. Use high-purity, activated magnesium turnings. Thoroughly flame-dry all glassware under vacuum and use freshly distilled anhydrous ether or THF. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use a slight excess of the Grignard reagent to ensure complete reaction of the tin(IV) chloride.
Formation of a mixture of organotin chlorides in the redistribution step Incorrect stoichiometric ratio of tetra-p-tolyltin to tin(IV) chloride.[1]Carefully control the stoichiometry. The reaction 3 R4Sn + SnCl4 → 4 R3SnCl requires a precise 3:1 molar ratio.[1] Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.
Incomplete conversion of Tri-p-tolyltin chloride to the acetate 1. Insufficient reaction time or temperature. 2. Poor quality of the acetate source.1. Increase the reaction time and/or temperature. Consider using a higher-boiling point solvent if necessary. 2. Use freshly opened, anhydrous sodium acetate or glacial acetic acid.
Product is an oil or difficult to crystallize Presence of impurities, such as residual solvent or side products.1. Ensure all starting materials are pure. 2. Wash the crude product with appropriate solvents to remove specific impurities. 3. Try different solvent systems for recrystallization. A co-solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can be effective.

Experimental Protocols

Protocol 1: Synthesis of Tetra-p-tolyltin
  • Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be flame-dried under vacuum.

  • Reagents:

    • Magnesium turnings

    • Iodine crystal (as an initiator)

    • p-bromotoluene

    • Anhydrous diethyl ether or THF

    • Tin(IV) chloride

  • Procedure: a. Place the magnesium turnings and an iodine crystal in the flask. b. Add a solution of p-bromotoluene in anhydrous diethyl ether dropwise from the dropping funnel to initiate the Grignard reagent formation. c. Once the reaction starts (disappearance of the iodine color and gentle refluxing), add the remaining p-bromotoluene solution at a rate that maintains a steady reflux. d. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of p-tolylmagnesium bromide. e. Cool the reaction mixture in an ice bath. f. Add a solution of tin(IV) chloride in anhydrous diethyl ether dropwise with vigorous stirring. g. After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-3 hours. h. Cool the mixture and hydrolyze by carefully adding a saturated aqueous solution of ammonium chloride. i. Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude tetra-p-tolyltin.

Protocol 2: Synthesis of this compound
  • Apparatus: A round-bottom flask with a reflux condenser.

  • Reagents:

    • Tetra-p-tolyltin

    • Tin(IV) chloride

    • Sodium acetate

    • Glacial acetic acid

    • Toluene

  • Procedure: a. Redistribution Reaction: In a flask, dissolve tetra-p-tolyltin in toluene. Add tin(IV) chloride in the correct stoichiometric ratio (3:1 molar ratio of tetra-p-tolyltin to tin(IV) chloride).[1] b. Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC or GC to confirm the formation of tri-p-tolyltin chloride. c. Cool the reaction mixture and remove the toluene under reduced pressure. d. Acetate Formation: To the crude tri-p-tolyltin chloride, add a slight excess of sodium acetate and glacial acetic acid. e. Heat the mixture with stirring at 80-100°C for 3-4 hours. f. Cool the mixture and pour it into cold water. g. Collect the precipitated solid by filtration, wash with water, and then a small amount of cold ethanol. h. Recrystallize the crude product from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain pure this compound.

Data Presentation

Table 1: Effect of Grignard Reagent Stoichiometry on Tetra-p-tolyltin Yield

Molar Ratio (p-tolylmagnesium bromide : SnCl4)Theoretical Yield (%)Observed Product Distribution
3.5 : 1< 87.5%Mixture of tri- and tetra-p-tolyltin compounds
4.0 : 1100%Primarily tetra-p-tolyltin with minor tri-substituted impurity
4.2 : 1100%High yield of pure tetra-p-tolyltin

Table 2: Influence of Reaction Conditions on Redistribution Reaction

Reactant Ratio (Tetra-p-tolyltin : SnCl4)Temperature (°C)Reaction Time (h)Predominant Product
3 : 11106Tri-p-tolyltin chloride
1 : 11106Di-p-tolyltin dichloride
1 : 31106p-tolyltin trichloride

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Redistribution cluster_step3 Step 3: Acetate Formation p_tolyl_Br p-bromotoluene Grignard p-tolylmagnesium bromide p_tolyl_Br->Grignard + Mg, Anhydrous Ether Mg Magnesium Mg->Grignard SnCl4 Tin(IV) Chloride Tetra_p_tolyltin Tetra-p-tolyltin SnCl4->Tetra_p_tolyltin Grignard->Tetra_p_tolyltin + SnCl4 Tri_p_tolyltin_Cl Tri-p-tolyltin chloride Tetra_p_tolyltin->Tri_p_tolyltin_Cl + SnCl4 (1:3) SnCl4_2 Tin(IV) Chloride SnCl4_2->Tri_p_tolyltin_Cl Final_Product This compound Tri_p_tolyltin_Cl->Final_Product + NaOAc, Acetic Acid NaOAc Sodium Acetate NaOAc->Final_Product TroubleshootingLogic Start Low Final Yield Check_Grignard Check Grignard Step Yield Start->Check_Grignard Check_Redistribution Check Redistribution Step Check_Grignard->Check_Redistribution Good Anhydrous Ensure Anhydrous Conditions Check_Grignard->Anhydrous Low Stoichiometry1 Verify Grignard Stoichiometry Check_Grignard->Stoichiometry1 Low Check_Acetate Check Acetate Formation Check_Redistribution->Check_Acetate Good Stoichiometry2 Verify Redistribution Stoichiometry Check_Redistribution->Stoichiometry2 Impure Product Reaction_Conditions Optimize Acetate Reaction Conditions (Time, Temp) Check_Acetate->Reaction_Conditions Incomplete Reaction

References

Technical Support Center: Purification of Crude Tri-p-tolyltin Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) regarding the purification of crude Tri-p-tolyltin acetate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound typically contains impurities derived from its synthesis. The most common starting material for its preparation is Tri-p-tolyltin chloride. Therefore, unreacted starting material is a likely impurity. Another significant impurity can be Tetra-p-tolyltin, which can form as a byproduct during the synthesis. Depending on the reaction and workup conditions, hydrolysis of the starting material or product can also lead to the formation of bis(tri-p-tolyltin) oxide.

Q2: What are the recommended purification methods for this compound?

A2: The two primary methods for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: Is this compound sensitive to certain conditions?

A3: Yes, organotin compounds, including this compound, can be sensitive to acidic conditions. Exposure to acid can lead to the cleavage of the tin-carbon bonds. Therefore, it is advisable to use neutral or slightly basic conditions during purification, especially in column chromatography.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low recovery after recrystallization - The chosen solvent system is not ideal (the compound is too soluble at low temperatures).- The initial crude material has a very low concentration of the desired product.- Loss of material during transfers and filtration.- Perform small-scale solubility tests with various solvents to find an optimal system where the compound is soluble in a hot solvent but sparingly soluble at room temperature or below.- Concentrate the solution further before cooling to induce crystallization.- Ensure careful handling and complete transfer of solids and solutions.
Oily product obtained after recrystallization - The presence of impurities that lower the melting point.- Incomplete removal of the recrystallization solvent.- Attempt a second recrystallization, potentially with a different solvent system.- Consider a pre-purification step using column chromatography to remove the problematic impurities.- Ensure the purified crystals are thoroughly dried under vacuum to remove residual solvent.
Streaking or poor separation on silica gel TLC/column chromatography - The compound is decomposing on the acidic silica gel.- The chosen eluent system is not providing adequate separation.- Neutralize the silica gel by preparing a slurry with a small amount of a base like triethylamine (1-2% v/v) in the eluent and then packing the column.- Use a different stationary phase, such as alumina (neutral or basic).- Systematically vary the polarity of the eluent system to achieve better separation.
Presence of tin byproducts in the final product - Incomplete removal of tin starting materials or byproducts during workup.- Wash the crude product solution with an aqueous solution of potassium fluoride (KF). This will precipitate tin halides and hydroxides as insoluble tin fluorides, which can be removed by filtration.

Experimental Protocols

Recrystallization of this compound

Recommended Solvents to Test:

  • Ethanol

  • Methanol

  • Ethyl Acetate

  • Heptane or Hexane (as an anti-solvent)

General Procedure:

  • Place the crude this compound in a flask.

  • Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered to remove the carbon.

  • Allow the solution to cool slowly to room temperature.

  • Further, cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Column Chromatography of this compound

Column chromatography is effective for separating this compound from other organotin impurities.

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). To mitigate the acidity of the silica gel, add 1-2% triethylamine to the eluent used to make the slurry and run the column.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% hexane to 90:10 hexane:ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₂₃H₂₄O₂Sn
Molecular Weight 451.15 g/mol
Appearance White solid (expected)

Table 2: Suggested Starting Conditions for Purification

Purification Method Parameter Suggested Starting Condition Notes
Recrystallization Solvent SystemEthanol or MethanolTest solubility on a small scale first.
Column Chromatography Stationary PhaseSilica Gel (neutralized with 1-2% triethylamine in eluent)To prevent decomposition of the product.
Mobile PhaseHexane/Ethyl Acetate GradientStart with 100% Hexane and gradually increase the proportion of Ethyl Acetate.

Workflow for Purification of Crude this compound

Purification_Workflow crude Crude this compound dissolve Dissolve in Organic Solvent (e.g., Diethyl Ether, Ethyl Acetate) crude->dissolve kf_wash Aqueous KF Wash dissolve->kf_wash separate Separate Organic Layer kf_wash->separate dry Dry Organic Layer (e.g., Na2SO4, MgSO4) separate->dry concentrate Concentrate in vacuo dry->concentrate purification_choice Choose Purification Method concentrate->purification_choice recrystallization Recrystallization purification_choice->recrystallization High initial purity chromatography Column Chromatography (Neutralized Silica/Alumina) purification_choice->chromatography Complex mixture pure_product Pure this compound recrystallization->pure_product chromatography->pure_product characterization Characterization (NMR, MS, MP) pure_product->characterization

Caption: Workflow for the purification of crude this compound.

Technical Support Center: Tri-p-tolyltin Acetate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of Tri-p-tolyltin acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The two most prevalent methods for the synthesis of this compound are:

  • Reaction of a Tri-p-tolyltin Halide with an Acetate Salt: This typically involves the reaction of Tri-p-tolyltin chloride with a silver or sodium acetate. The choice of the acetate salt can influence the reaction conditions and purification strategy.

  • Reaction of Bis(tri-p-tolyltin) oxide with Acetic Acid: This route involves the condensation reaction between Bis(tri-p-tolyltin) oxide and acetic acid, often with azeotropic removal of water to drive the reaction to completion.

Q2: What are the potential impurities I should be aware of during the synthesis?

A2: Common impurities can be categorized based on the synthetic route:

  • Unreacted Starting Materials: Tri-p-tolyltin chloride, Bis(tri-p-tolyltin) oxide, or acetic acid may remain if the reaction does not go to completion.

  • Hydrolysis Products: The presence of water can lead to the formation of Tri-p-tolyltin hydroxide, which can exist in equilibrium with Bis(tri-p-tolyltin) oxide.

  • Redistribution Reaction Products: At elevated temperatures, redistribution (or comproportionation) reactions can occur, leading to the formation of Di-p-tolyltin and Tetra-p-tolyltin species.

  • Byproducts from Precursor Synthesis: If preparing the Tri-p-tolyltin precursor via a Grignard reaction, impurities from that step, such as biphenyls or other organometallic species, may carry over.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the less polar starting materials from the more polar product. Staining with an appropriate reagent, like potassium permanganate or iodine, can help visualize the spots.

Q4: What are the recommended purification techniques for this compound?

A4: Recrystallization is the most common and effective method for purifying crude this compound. Suitable solvents for recrystallization include ethanol, isopropanol, or mixtures of hexane and ethyl acetate. Column chromatography on silica gel can also be employed for more challenging separations.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction.- Ensure stoichiometric amounts of reactants are used. - Increase reaction time or temperature, while monitoring for byproduct formation. - For reactions producing water, ensure efficient removal (e.g., Dean-Stark trap).
Product loss during workup or purification.- Optimize extraction procedures to minimize losses. - Use an appropriate solvent system for recrystallization to maximize recovery.
Product is an oil or fails to crystallize Presence of impurities, such as unreacted starting materials or byproducts, depressing the melting point.- Analyze the crude product by ¹H NMR or TLC to identify the nature of the impurities. - Perform column chromatography to separate the desired product from impurities before attempting recrystallization.
Residual solvent.- Dry the product under high vacuum for an extended period.
Contamination with starting materials (Tri-p-tolyltin chloride or oxide) Incomplete reaction.- Drive the reaction to completion by adjusting stoichiometry, reaction time, or temperature.
Inefficient purification.- Optimize recrystallization conditions (solvent, temperature). - If recrystallization is ineffective, purify by column chromatography.
Presence of Di-p-tolyltin or Tetra-p-tolyltin species Redistribution reactions due to excessive heat.- Perform the reaction at the lowest effective temperature. - Minimize the duration of heating.
Formation of Tri-p-tolyltin hydroxide/oxide as a byproduct Hydrolysis of the starting material or product due to the presence of water.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Method 1: From Tri-p-tolyltin Chloride and Silver Acetate
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Tri-p-tolyltin chloride in a suitable anhydrous solvent such as toluene or chloroform.

  • Addition of Reagent: Add a stoichiometric equivalent of silver acetate to the solution.

  • Reaction: Stir the mixture at room temperature or gentle reflux for several hours. Monitor the reaction progress by TLC. The formation of a precipitate of silver chloride indicates the reaction is proceeding.

  • Workup: Once the reaction is complete, filter off the silver chloride precipitate. Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude this compound by recrystallization from a suitable solvent like ethanol.

Method 2: From Bis(tri-p-tolyltin) oxide and Acetic Acid
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a magnetic stirrer, and a reflux condenser, dissolve Bis(tri-p-tolyltin) oxide in toluene.

  • Addition of Reagent: Add a slight excess of glacial acetic acid to the solution.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed, driving the reaction to completion. Monitor the reaction by TLC.

  • Workup: After the theoretical amount of water has been collected, cool the reaction mixture.

  • Purification: Remove the toluene under reduced pressure. Purify the resulting solid by recrystallization from ethanol or another suitable solvent.

Analytical Characterization Data

The following table summarizes key analytical data for this compound and its common impurities, which can be used to identify their presence in your sample.

Compound ¹H NMR (δ ppm) ¹³C NMR (δ ppm) IR (cm⁻¹)
This compound Aromatic protons (~7.2-7.5), Tolyl-CH₃ (~2.4), Acetate-CH₃ (~2.1)Aromatic carbons (~128-140), Sn-C (~137), Acetate C=O (~175), Tolyl-CH₃ (~21), Acetate-CH₃ (~23)ν(C=O) ~1550-1650 (asym), ν(C=O) ~1350-1450 (sym)
Tri-p-tolyltin chloride Aromatic protons (~7.3-7.6), Tolyl-CH₃ (~2.4)Aromatic carbons (~129-141), Sn-C (~138), Tolyl-CH₃ (~21)-
Bis(tri-p-tolyltin) oxide Aromatic protons (~7.2-7.6), Tolyl-CH₃ (~2.4)Aromatic carbons (~128-140), Sn-C (~138), Tolyl-CH₃ (~21)ν(Sn-O-Sn) ~770
Di-p-tolyltin dichloride Aromatic protons (~7.4-7.8), Tolyl-CH₃ (~2.5)Aromatic carbons (~130-142), Sn-C (~140), Tolyl-CH₃ (~22)-
Tetra-p-tolyltin Aromatic protons (~7.1-7.4), Tolyl-CH₃ (~2.3)Aromatic carbons (~128-140), Sn-C (~137), Tolyl-CH₃ (~21)-

Note: Exact chemical shifts and vibrational frequencies may vary depending on the solvent and instrument used.

Visualizing Synthesis and Impurity Formation

The following diagrams illustrate the primary synthesis pathways for this compound and the formation of common impurities.

Synthesis_Pathway_1 Tri-p-tolyltin chloride Tri-p-tolyltin chloride This compound This compound Tri-p-tolyltin chloride->this compound + Silver Acetate Silver Acetate Silver Acetate Silver Chloride Silver Chloride This compound->Silver Chloride byproduct

Caption: Synthesis of this compound from the corresponding chloride.

Synthesis_Pathway_2 Bis(tri-p-tolyltin) oxide Bis(tri-p-tolyltin) oxide This compound This compound Bis(tri-p-tolyltin) oxide->this compound + Acetic Acid Acetic Acid Acetic Acid Water Water This compound->Water byproduct

Caption: Synthesis from Bis(tri-p-tolyltin) oxide and acetic acid.

Impurity_Formation cluster_main Main Product cluster_impurities Potential Impurities This compound This compound Di-p-tolyltin species Di-p-tolyltin species This compound->Di-p-tolyltin species Redistribution (Heat) Tetra-p-tolyltin Tetra-p-tolyltin This compound->Tetra-p-tolyltin Redistribution (Heat) Tri-p-tolyltin hydroxide Tri-p-tolyltin hydroxide This compound->Tri-p-tolyltin hydroxide Hydrolysis Tri-p-tolyltin chloride Tri-p-tolyltin chloride Bis(tri-p-tolyltin) oxide Bis(tri-p-tolyltin) oxide

Caption: Common impurity formation pathways from this compound.

Technical Support Center: Tri-p-tolyltin Acetate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Tri-p-tolyltin acetate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in this reaction are often attributed to several factors, primarily related to the purity of reagents and the presence of water.

  • Incomplete Reaction: The reaction between Tri-p-tolyltin chloride and the acetate source may not have gone to completion.

    • Solution: Ensure the reaction is stirred vigorously to ensure proper mixing of the reactants. Extend the reaction time or slightly increase the temperature within the recommended range to drive the reaction to completion.

  • Hydrolysis of Starting Material: Tri-p-tolyltin chloride is susceptible to hydrolysis, which forms Tri-p-tolyltin hydroxide or oxide. This byproduct will not react to form the desired acetate product.

    • Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Sub-optimal Reaction Temperature: The reaction temperature might be too low for an efficient conversion.

    • Solution: Gradually increase the reaction temperature, monitoring for any potential side product formation. A temperature range of 60-80°C is often effective.[1]

  • Impure Starting Materials: The presence of impurities in Tri-p-tolyltin chloride or the acetate source can interfere with the reaction.

    • Solution: Use high-purity, anhydrous starting materials. If necessary, recrystallize or purify the Tri-p-tolyltin chloride before use.

Q2: I have an insoluble white solid in my reaction mixture that is not the product. What could it be?

A2: The most likely identity of an insoluble white solid byproduct is Tri-p-tolyltin hydroxide or Tri-p-tolyltin oxide.

  • Cause: This is a classic sign of water contamination in your reaction. Tri-p-tolyltin chloride readily reacts with water to form the corresponding hydroxide, which can then dehydrate to the oxide.

  • Prevention: Meticulously dry all solvents and glassware. Use a fresh, anhydrous grade of sodium acetate. Running the reaction under an inert atmosphere is highly recommended.

  • Removal: These tin oxides and hydroxides are generally insoluble in common organic solvents. They can often be removed by filtration of the reaction mixture before product workup.

Q3: How can I effectively purify the final this compound product?

A3: Purification aims to remove unreacted starting materials, byproducts, and residual solvents.

  • Initial Workup: After the reaction, cooling the mixture can often precipitate the product. The solid can then be collected by filtration or centrifugation.[1]

  • Washing: The collected solid should be washed to remove unreacted sodium acetate and other water-soluble impurities. Water is a suitable wash solvent for this purpose.[1]

  • Recrystallization: For higher purity, recrystallization is a common technique. A suitable solvent system should be chosen where the this compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Drying: The purified product should be thoroughly dried under reduced pressure to remove any residual solvent.[1]

Q4: My final product seems to be degrading over time. How should I store this compound?

A4: this compound, like many organotin compounds, can be sensitive to moisture and light.

  • Storage Conditions: Store the purified product in a tightly sealed container in a cool, dark, and dry place. A desiccator can be used to ensure a moisture-free environment. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

Quantitative Data Summary

The following table summarizes typical reactant quantities for the synthesis of the analogous triphenyltin acetate, which can be adapted for the synthesis of this compound.

ReactantMolar Mass ( g/mol )Example QuantityMolar Ratio (approx.)
Tri-p-tolyltin chloride415.58400 kg1
Sodium Acetate82.03160 kg2
Water (Solvent)18.021800 kg-

Data adapted from a patent for the synthesis of triphenyltin acetate and can be used as a starting point for optimization.[1]

Experimental Protocols

Synthesis of this compound from Tri-p-tolyltin Chloride and Sodium Acetate

This protocol is adapted from a method for the synthesis of triphenyltin acetate.[1]

Materials:

  • Tri-p-tolyltin chloride

  • Sodium acetate (anhydrous)

  • Deionized water (or an appropriate anhydrous organic solvent)

Procedure:

  • To a reaction vessel, add deionized water and sodium acetate.

  • Stir the mixture and heat to approximately 45°C until the sodium acetate is fully dissolved.

  • Add the Tri-p-tolyltin chloride to the reaction mixture.

  • Heat the reaction mixture to 70°C with continuous stirring.

  • Maintain the reaction at this temperature for 2 hours.

  • After the reaction is complete, cool the mixture to 10°C to precipitate the product.

  • Collect the solid product by filtration or centrifugation.

  • Wash the collected solid with deionized water to remove any unreacted sodium acetate and other water-soluble impurities.

  • Dry the purified this compound under reduced pressure.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Reaction Failure: Low Yield or Impurities check_moisture Check for Moisture Contamination start->check_moisture check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Time, Temp, Stirring) start->check_conditions dry_glassware Solution: Thoroughly Dry Glassware & Solvents check_moisture->dry_glassware inert_atmosphere Solution: Use Inert Atmosphere (N2/Ar) check_moisture->inert_atmosphere purify_reagents Solution: Purify/Verify Starting Materials check_reagents->purify_reagents optimize_conditions Solution: Optimize Reaction Time & Temperature check_conditions->optimize_conditions

Caption: Troubleshooting workflow for this compound synthesis failures.

Reaction_Scheme General Reaction Scheme for this compound Synthesis tolyltin_cl Tri-p-tolyltin Chloride (p-Tol)3SnCl tolyltin_acetate This compound (p-Tol)3SnOAc tolyltin_cl->tolyltin_acetate + CH3COONa na_acetate Sodium Acetate CH3COONa nacl Sodium Chloride NaCl

Caption: Synthesis of this compound from Tri-p-tolyltin chloride.

References

Optimizing reaction conditions for Tri-p-tolyltin acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing reaction conditions for Tri-p-tolyltin acetate. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis, purification, and characterization.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for preparing this compound?

This compound is typically synthesized through the reaction of a tri-p-tolyltin halide (e.g., tri-p-tolyltin chloride) with a source of acetate, such as acetic acid or a metallic salt of acetic acid (e.g., sodium acetate). The reaction is generally carried out in an anhydrous organic solvent. Another common method involves the reaction of bis(tri-p-tolyltin) oxide with acetic acid, which proceeds with the formation of water as a byproduct.

Q2: What is the molecular formula and molecular weight of this compound?

The molecular formula is C₂₃H₂₄O₂Sn, and its molecular weight is 451.15 g/mol .[1]

Q3: What are the key safety precautions to consider when working with this compound?

Organotin compounds, including this compound, are known to be toxic. It is crucial to handle these compounds with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors. Consult the Safety Data Sheet (SDS) for detailed safety information.

Q4: How can I confirm the successful synthesis of this compound?

The identity and purity of the synthesized compound can be confirmed using various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR are powerful tools for characterizing organotin compounds.

  • Infrared (IR) Spectroscopy: The presence of characteristic carboxylate stretches can confirm the formation of the acetate derivative.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Hydrolysis of the starting material or product. 3. Suboptimal reaction temperature.1. Increase the reaction time or consider gentle heating. 2. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize the reaction temperature. For reactions with triorganotin oxides/hydroxides, azeotropic removal of water using a Dean-Stark trap may be necessary.
Product is an Oil or Fails to Crystallize 1. Presence of impurities, such as unreacted starting materials or solvent residues. 2. The product may be a low-melting solid or an oil at room temperature.1. Purify the crude product using column chromatography or recrystallization from an appropriate solvent system (e.g., hexane/chloroform). 2. Cool the oil in an ice bath and scratch the inside of the flask with a glass rod to induce crystallization. If it remains an oil, purification by chromatography is recommended.
Presence of an Impurity with a Broad -OH Peak in the IR Spectrum Hydrolysis of the this compound to form a hydroxytri-p-tolyltin species.This indicates moisture contamination. Rigorously dry all solvents and reagents for future reactions. The hydrolyzed impurity can often be removed by recrystallization.
Complex ¹H NMR Spectrum 1. Presence of starting materials or byproducts. 2. Tin-proton coupling (¹¹⁷Sn and ¹¹⁹Sn satellites) can complicate the spectrum.1. Compare the spectrum with that of the starting materials to identify unreacted components. Purify the product as needed. 2. The presence of satellite peaks around the proton signals coupled to tin is normal and can be a useful diagnostic tool.

Experimental Protocols

Synthesis of this compound from Tri-p-tolyltin Chloride

This protocol provides a general method for the synthesis of this compound. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • Tri-p-tolyltin chloride

  • Sodium acetate (anhydrous)

  • Toluene (anhydrous)

  • Hexane (for recrystallization)

  • Chloroform (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend an equimolar amount of tri-p-tolyltin chloride and sodium acetate in anhydrous toluene.

  • Heat the mixture to reflux and maintain it for approximately 7 hours.

  • After cooling to room temperature, filter the mixture to remove the sodium chloride byproduct.

  • Remove the toluene from the filtrate under reduced pressure using a rotary evaporator.

  • Recrystallize the resulting solid from a hexane:chloroform mixture (e.g., 3:1 v/v) to obtain purified this compound.

  • Dry the crystals under vacuum.

Data Presentation

Expected Analytical Data for this compound
Analytical Technique Expected Data
¹H NMR Signals corresponding to the methyl protons of the tolyl groups and the acetate group. Aromatic protons will appear as doublets.
¹³C NMR Resonances for the methyl carbons, aromatic carbons, and the carboxyl carbon of the acetate group.
¹¹⁹Sn NMR A single resonance in the characteristic chemical shift range for tetraorganotin compounds.
FT-IR (cm⁻¹) Characteristic asymmetric and symmetric C=O stretching vibrations for the acetate group.
Melting Point A sharp melting point should be observed for the pure compound.

Visualizations

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Tri-p-tolyltin Chloride C Reflux in Toluene (7h) A->C B Sodium Acetate B->C D Filtration C->D E Solvent Removal D->E F Recrystallization (Hexane:Chloroform) E->F G This compound F->G

Caption: Synthetic workflow for this compound.

TroubleshootingFlowchart Start Low Product Yield Cause1 Incomplete Reaction? Start->Cause1 Solution1 Increase Reaction Time / Temperature Cause1->Solution1 Yes Cause2 Hydrolysis? Cause1->Cause2 No Solution2 Use Anhydrous Conditions Cause2->Solution2 Yes Impurity Check for Impurities Cause2->Impurity No

Caption: Troubleshooting low yield in synthesis.

References

Technical Support Center: Synthesis of Tri-p-tolyltin Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of Tri-p-tolyltin Acetate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is a common synthetic route for this compound?

A common and logical synthetic approach involves a two-step process:

  • Formation of Tri-p-tolyltin Chloride: This step typically involves the reaction of a Grignard reagent, p-tolylmagnesium bromide, with tin (IV) chloride.

  • Conversion to this compound: The resulting tri-p-tolyltin chloride is then reacted with an acetate source, such as silver acetate or sodium acetate, to yield the final product.

Q2: My Grignard reaction to form tri-p-tolyltin chloride is giving a low yield. What are the possible causes and solutions?

Low yields in the Grignard reaction step are common and can be attributed to several factors:

  • Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be rigorously dried.

  • Quality of Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction from initiating. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Side Reactions: The stoichiometry of the Grignard reagent to tin tetrachloride is crucial. An excess of the Grignard reagent can lead to the formation of the tetra-substituted byproduct, Tetra-p-tolyltin. Conversely, an insufficient amount will result in a mixture of mono-, di-, and tri-substituted products. Careful and slow addition of the Grignard reagent to the tin tetrachloride solution at a low temperature is recommended to control the reaction.

Q3: I am observing the formation of significant amounts of a white solid byproduct during the Grignard reaction. What is it and how can I minimize it?

The primary solid byproduct is likely Tetra-p-tolyltin. This occurs when the ratio of the Grignard reagent to tin tetrachloride exceeds 3:1.

  • Troubleshooting:

    • Stoichiometry Control: Precisely control the stoichiometry. It is often preferable to use a slight excess of tin tetrachloride and then separate the desired tri-p-tolyltin chloride from the unreacted starting material and di-substituted byproducts.

    • Slow Addition: Add the Grignard reagent dropwise to the tin tetrachloride solution at a reduced temperature (e.g., 0 °C) to allow for controlled reaction and minimize over-alkylation.

Q4: During the conversion of tri-p-tolyltin chloride to the acetate, my product seems to be contaminated. What are the likely impurities and how can I purify the final product?

Contamination in the final step can arise from several sources:

  • Unreacted Tri-p-tolyltin Chloride: If the reaction with the acetate source is incomplete, the starting chloride will remain. Monitor the reaction by thin-layer chromatography (TLC) to ensure completion.

  • Hydrolysis Products: Tri-p-tolyltin chloride and the acetate product can be susceptible to hydrolysis, especially during the work-up, leading to the formation of tri-p-tolyltin hydroxide or its corresponding oxide. Ensure all work-up steps are performed with anhydrous solvents where possible and minimize exposure to atmospheric moisture.

  • Inorganic Salts: Salts such as silver chloride or sodium chloride will be formed as a byproduct. These are typically removed by filtration.

  • Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) is a common method for purifying the final product.

Hypothetical Experimental Data

The following table summarizes hypothetical data on the effect of the Grignard reagent to tin tetrachloride molar ratio on the product distribution in the first step of the synthesis.

Molar Ratio (p-tolyl-MgBr : SnCl4)Tri-p-tolyltin Chloride Yield (%)Tetra-p-tolyltin Yield (%)Di-p-tolyltin Dichloride Yield (%)
2.8 : 165530
3.0 : 1751510
3.2 : 170255

Experimental Protocols (Representative Examples)

Step 1: Synthesis of Tri-p-tolyltin Chloride

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equivalents). Add a crystal of iodine. In the dropping funnel, place a solution of p-bromotoluene (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the p-bromotoluene solution to the magnesium. If the reaction does not initiate (disappearance of the iodine color and gentle refluxing), gently warm the flask. Once initiated, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Tin (IV) Chloride: In a separate flame-dried, three-necked flask, prepare a solution of tin (IV) chloride (0.3 equivalents) in anhydrous diethyl ether and cool it to 0 °C in an ice bath.

  • Slowly add the prepared Grignard reagent to the tin (IV) chloride solution via a cannula or dropping funnel with vigorous stirring. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the ethereal layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude tri-p-tolyltin chloride.

Step 2: Synthesis of this compound

  • Reaction: Dissolve the crude tri-p-tolyltin chloride (1.0 equivalent) in ethanol. In a separate flask, dissolve silver acetate (1.1 equivalents) in ethanol.

  • Add the silver acetate solution to the tri-p-tolyltin chloride solution with stirring. A white precipitate of silver chloride should form.

  • Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates the disappearance of the starting material.

  • Work-up: Remove the silver chloride precipitate by filtration. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Recrystallize the resulting solid from a suitable solvent such as ethanol or a hexane/ethanol mixture to obtain pure this compound.

Reaction Pathway and Side Reactions

Synthesis_Side_Reactions p_tolyl_MgBr p-Tolylmagnesium Bromide tri_p_tolyltin_Cl Tri-p-tolyltin Chloride p_tolyl_MgBr->tri_p_tolyltin_Cl + SnCl4 (3:1) tetra_p_tolyltin Tetra-p-tolyltin p_tolyl_MgBr->tetra_p_tolyltin Excess (>3:1) di_p_tolyltin_Cl2 Di-p-tolyltin Dichloride p_tolyl_MgBr->di_p_tolyltin_Cl2 Insufficient (<3:1) SnCl4 Tin (IV) Chloride SnCl4->tri_p_tolyltin_Cl SnCl4->tetra_p_tolyltin SnCl4->di_p_tolyltin_Cl2 AgOAc Silver Acetate tri_p_tolyltin_OAc This compound AgOAc->tri_p_tolyltin_OAc tri_p_tolyltin_Cl->tri_p_tolyltin_OAc + Silver Acetate hydrolysis_product Tri-p-tolyltin Hydroxide/Oxide tri_p_tolyltin_Cl->hydrolysis_product + H2O (Moisture) tri_p_tolyltin_OAc->hydrolysis_product + H2O (Moisture)

Caption: Main synthesis pathway and potential side reactions.

Technical Support Center: Purification of Tri-p-tolyltin Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Tri-p-tolyltin acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a sample of this compound?

A1: Impurities in this compound often originate from the synthesis of its precursor, Tri-p-tolyltin chloride, which is typically prepared via a Grignard reaction. Potential impurities include:

  • Unreacted starting materials: Such as p-tolyl magnesium bromide and tin tetrachloride.

  • Coupling byproducts: Formed during the Grignard reaction.

  • Hydrolysis products: Such as bis(tri-p-tolyltin) oxide, which can form if the compound is exposed to moisture.

  • Other organotin species: Such as tetra-p-tolyltin or di-p-tolyltin derivatives.

Q2: What is the most common method for purifying crude this compound?

A2: Recrystallization is the most frequently employed method for the purification of crude this compound. This technique is effective at removing most common impurities.

Q3: Which solvents are recommended for the recrystallization of this compound?

A3: While specific data for this compound is limited, alcoholic solvents are generally recommended for the recrystallization of analogous triaryltin acetates like triphenyltin acetate. Ethanol is a common choice. A mixed solvent system, such as ethanol-water or hexane-ethyl acetate, can also be effective. The ideal solvent or solvent system should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

Q4: Can column chromatography be used to purify this compound?

A4: Yes, column chromatography can be used for purification. However, organotin compounds can sometimes be sensitive to the acidic nature of standard silica gel. It is advisable to first attempt purification by recrystallization. If column chromatography is necessary, using a neutral stationary phase like neutral alumina or deactivating the silica gel with a small amount of a basic modifier (e.g., triethylamine) in the eluent may be beneficial.

Q5: How can I assess the purity of my this compound sample?

A5: The purity of this compound can be effectively determined using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 119Sn NMR are powerful tools for identifying the compound and detecting impurities. Quantitative NMR (qNMR) can be used for accurate purity determination.

  • High-Performance Liquid Chromatography (HPLC): HPLC can separate this compound from its impurities, and the peak areas can be used to estimate purity.

  • Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity. Impurities will typically broaden the melting point range and lower the melting point.

Troubleshooting Guides

Issue 1: Oily Residue Instead of Crystals During Recrystallization

Possible Cause: The compound may be "oiling out" of the solution instead of crystallizing. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.

Troubleshooting Steps:

  • Add more solvent: Add a small amount of the hot recrystallization solvent to the oiled-out mixture and redissolve it by heating.

  • Lower the cooling temperature: Allow the solution to cool more slowly. You can do this by letting it cool to room temperature on the benchtop before placing it in an ice bath.

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to induce crystallization.

  • Use a seed crystal: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to initiate crystallization.

  • Change the solvent system: If oiling out persists, try a different recrystallization solvent or a mixed solvent system.

Issue 2: Low Recovery After Recrystallization

Possible Cause: The compound may be too soluble in the chosen solvent even at low temperatures, or too much solvent was used.

Troubleshooting Steps:

  • Reduce the amount of solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Cool for a longer period: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.

  • Evaporate some solvent: If too much solvent was added, you can carefully evaporate some of it to concentrate the solution and then allow it to cool again.

  • Try a different solvent: Select a solvent in which the compound has lower solubility at cold temperatures.

Issue 3: Suspected Hydrolysis of the Product

Possible Cause: this compound can hydrolyze to form bis(tri-p-tolyltin) oxide upon exposure to moisture.

Troubleshooting Steps:

  • Work under dry conditions: Use anhydrous solvents and dry glassware for all manipulations.

  • Characterize the product: Use NMR spectroscopy to check for the presence of the oxide impurity. The 1H NMR spectrum of the oxide will show different chemical shifts for the aromatic protons compared to the acetate.

  • Purification: If hydrolysis has occurred, the oxide can often be removed by recrystallization, as its solubility properties may differ from the acetate.

Experimental Protocols

Recrystallization of this compound (General Procedure)
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, hexane, ethyl acetate) at room and elevated temperatures to find a suitable recrystallization solvent. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation:

Purification Method Initial Purity (Example) Final Purity (Example) Key Parameters
Recrystallization85%>98%Solvent: Ethanol
Column Chromatography85%>95%Stationary Phase: Silica Gel, Eluent: Hexane/Ethyl Acetate Gradient

Note: The purity values are illustrative and will depend on the nature and amount of impurities in the starting material.

Visualization

Logical Workflow for Troubleshooting Recrystallization

G start Crude this compound recrystallization Perform Recrystallization start->recrystallization outcome Observe Outcome recrystallization->outcome oily Oily Residue outcome->oily Oiling Out low_recovery Low Recovery outcome->low_recovery Low Yield pure_crystals Pure Crystals Obtained outcome->pure_crystals Crystals Form troubleshoot_oily Troubleshoot Oiling Out: - Add more solvent - Slower cooling - Scratch flask - Seed crystal oily->troubleshoot_oily troubleshoot_recovery Troubleshoot Low Recovery: - Reduce solvent volume - Extended cooling - Change solvent low_recovery->troubleshoot_recovery end Successful Purification pure_crystals->end troubleshoot_oily->recrystallization Re-attempt troubleshoot_recovery->recrystallization Re-attempt

Caption: Troubleshooting workflow for the recrystallization of this compound.

Technical Support Center: Tri-p-tolyltin Acetate in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tri-p-tolyltin acetate. The information provided addresses common degradation issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: this compound is susceptible to two primary degradation pathways in solution: hydrolysis and photodegradation.

  • Hydrolysis: In the presence of water, the acetate group can be hydrolyzed, leading to the formation of Tri-p-tolyltin hydroxide. This process is influenced by pH, with accelerated degradation observed in both acidic and alkaline conditions. The general stability of organotin compounds follows the order: tri-substituted > di-substituted > mono-substituted.

  • Photodegradation: Exposure to sunlight or artificial UV light can cause the cleavage of the tin-carbon bonds. This results in a stepwise degradation, forming di-p-tolyltin and mono-p-tolyltin species, and eventually inorganic tin. Aryl-tin bonds, such as the tolyl-tin bond, are generally more susceptible to cleavage than alkyl-tin bonds.

Q2: What are the expected degradation products of this compound?

A2: The primary degradation products depend on the degradation pathway:

  • Hydrolysis: Tri-p-tolyltin hydroxide is the initial product.

  • Photodegradation: Stepwise de-arylation leads to Di-p-tolyltin diacetate and Mono-p-tolyltin triacetate, and ultimately inorganic tin salts.

Q3: Which solvents are recommended for dissolving and storing this compound to minimize degradation?

A3: To minimize degradation, especially through hydrolysis, it is crucial to use dry, aprotic organic solvents. Recommended solvents include:

  • Toluene

  • Hexane

  • Dichloromethane

It is advisable to store stock solutions in the dark and at low temperatures (e.g., -20°C) to further minimize both photodegradation and potential hydrolysis from trace amounts of water. Studies on related triphenyltin compounds have shown instability in aqueous solutions and even losses when stored in glass bottles over extended periods.[1]

Q4: How can I monitor the degradation of my this compound solution?

A4: Several analytical techniques can be employed to monitor the degradation of this compound and quantify its degradation products:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 119Sn NMR are powerful tools for monitoring the disappearance of the parent compound and the appearance of degradation products. Changes in the chemical shifts of the tolyl protons and the tin atom can provide structural information about the degradants.

  • Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry can be used to identify and quantify this compound and its degradation products.[2][3][4] Derivatization is often required for GC analysis of organotin compounds.[2][5][3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection can separate this compound from its more polar degradation products. This technique has the advantage of not requiring a derivatization step.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected precipitation in the solution. Hydrolysis to the less soluble Tri-p-tolyltin hydroxide.Ensure the use of anhydrous solvents and store the solution under an inert atmosphere (e.g., nitrogen or argon).
Loss of compound activity or inconsistent experimental results. Degradation of the stock solution over time.Prepare fresh solutions before each experiment. Store stock solutions in the dark at low temperatures (-20°C or below). Regularly check the purity of the stock solution using an appropriate analytical method (e.g., HPLC or NMR).
Appearance of new peaks in chromatograms or spectra. Formation of degradation products.Identify the degradation products using mass spectrometry or NMR. Refer to the degradation pathways to understand the cause. Optimize storage and handling conditions to minimize further degradation.
Inconsistent results between different batches of solvent. Presence of water or impurities in the solvent.Use high-purity, anhydrous solvents from a reliable supplier. Consider purifying the solvent before use if degradation persists.

Quantitative Data on Organotin Stability

While specific quantitative data for this compound is limited, the following table summarizes stability data for the closely related compound, Triphenyltin (TPT), which can serve as a useful reference.

CompoundMatrixStorage ConditionsStabilityReference
Triphenyltin (TPT)Sea-water in polycarbonate bottlesDark, 4°CStable for up to 60 days on C18 cartridges. Significant losses after this period.[1]
Triphenyltin (TPT)Sediment-20°CStable for at least 18 months.[1]

Experimental Protocols

Protocol 1: Monitoring Hydrolytic Degradation by 1H NMR Spectroscopy

Objective: To monitor the rate of hydrolysis of this compound in a protic solvent.

Materials:

  • This compound

  • Deuterated methanol (CD3OD)

  • NMR tubes

  • 1H NMR spectrometer

Methodology:

  • Prepare a 10 mM solution of this compound in anhydrous deuterated methanol.

  • Transfer the solution to an NMR tube.

  • Acquire a 1H NMR spectrum at time t=0.

  • Incubate the NMR tube at a constant temperature (e.g., 25°C).

  • Acquire subsequent 1H NMR spectra at regular time intervals (e.g., every hour for the first 8 hours, then every 24 hours).

  • Integrate the signals corresponding to the methyl protons of the acetate group in the parent compound and the corresponding signal in the hydroxide product.

  • Plot the concentration of this compound as a function of time to determine the degradation kinetics.

Protocol 2: Analysis of Degradation Products by GC-MS

Objective: To identify and quantify the degradation products of this compound using GC-MS.

Materials:

  • Degraded solution of this compound

  • Anhydrous sodium sulfate

  • Hexane (or other suitable organic solvent)

  • Derivatizing agent (e.g., sodium tetraethylborate)

  • GC-MS instrument

Methodology:

  • Extraction: Extract an aliquot of the degraded solution with hexane. Dry the organic layer over anhydrous sodium sulfate.

  • Derivatization: Ethylate the organotin compounds by adding a solution of sodium tetraethylborate. This step is crucial to increase the volatility of the degradation products for GC analysis.[2][3][4]

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system.

    • GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). Program the oven temperature to achieve good separation of the derivatized organotin species.

    • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Acquire mass spectra over a suitable mass range to detect the molecular ions and characteristic fragmentation patterns of the derivatized parent compound and its degradation products.

  • Data Analysis: Identify the degradation products by comparing their mass spectra with spectral libraries or by interpreting the fragmentation patterns. Quantify the compounds using an internal standard.

Visualizations

DegradationPathways This compound This compound Tri-p-tolyltin hydroxide Tri-p-tolyltin hydroxide This compound->Tri-p-tolyltin hydroxide Hydrolysis (+H2O) Di-p-tolyltin species Di-p-tolyltin species This compound->Di-p-tolyltin species Photodegradation (hv) Mono-p-tolyltin species Mono-p-tolyltin species Di-p-tolyltin species->Mono-p-tolyltin species Photodegradation (hv) Inorganic Tin Inorganic Tin Mono-p-tolyltin species->Inorganic Tin Photodegradation (hv)

Caption: Primary degradation pathways of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Interpretation A Degraded Solution B Solvent Extraction A->B C Derivatization B->C D GC-MS Injection C->D E Data Acquisition D->E F Peak Identification E->F G Quantification F->G

Caption: Experimental workflow for GC-MS analysis of degradation products.

References

Overcoming solubility problems with Tri-p-tolyltin acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tri-p-tolyltin acetate.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its common applications?

This compound is an organotin compound. Organotin compounds, in general, are utilized in a variety of industrial and agricultural applications. In a research context, certain organotin compounds are investigated for their potential cytotoxic effects against cancer cell lines.[1][2][3][4]

2. What are the general solubility characteristics of this compound?

3. What are the primary safety concerns when handling this compound?

Organotin compounds are known to be toxic. Acute exposure to some organotins can cause neuronal degeneration.[5] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, and to work in a well-ventilated area, preferably a chemical fume hood.

Troubleshooting Guides

Problem: Difficulty Dissolving this compound

Possible Cause 1: Inappropriate Solvent Selection

This compound is a hydrophobic compound and will not dissolve in aqueous buffers alone.

  • Solution: Use a water-miscible organic solvent as a primary solvent to prepare a stock solution. Common choices for in vitro studies include dimethyl sulfoxide (DMSO), ethanol, or acetone. Most in vitro studies utilize DMSO as a delivery vehicle for chemicals into cell culture media because it can dissolve both polar and nonpolar compounds and is miscible with water.[6]

Possible Cause 2: Precipitation Upon Dilution in Aqueous Media

Even when a stock solution is prepared in an appropriate organic solvent, the compound may precipitate when diluted into aqueous cell culture media or buffers.

  • Solution 1: Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent in the cell culture medium is as low as possible (typically ≤ 0.5% v/v for DMSO) to minimize solvent-induced cytotoxicity.

  • Solution 2: Incremental Dilution: When preparing working solutions, add the stock solution to the aqueous medium slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

  • Solution 3: Use of a Surfactant: In some cases, a small amount of a biocompatible surfactant (e.g., Pluronic® F-68) can help to maintain the solubility of hydrophobic compounds in aqueous solutions. This should be tested for compatibility with the specific cell line and experimental conditions.

Possible Cause 3: Compound Degradation

Organotin compounds can be sensitive to light and temperature, which may affect their stability and solubility over time.

  • Solution: Prepare fresh stock solutions for each experiment. If storage is necessary, store stock solutions at -20°C or -80°C in light-protected vials. Allow the solution to come to room temperature before use to ensure the compound is fully dissolved.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 451.15 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Tare a sterile, amber microcentrifuge tube or vial on an analytical balance.

  • Carefully weigh 4.51 mg of this compound into the tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Cap the tube securely and vortex at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • This yields a 10 mM stock solution.

  • For long-term storage, aliquot into smaller volumes and store at -20°C, protected from light.

Data Presentation: Solubility of Related Organotin Compounds

While specific quantitative solubility data for this compound is limited in publicly available literature, the following table provides a qualitative summary of the solubility of structurally similar organotin compounds. This can be used as a guide for solvent selection.

CompoundWaterCommon Organic Solvents
Triphenyltin acetateInsolubleSoluble in ether
Fenbutatin oxideAlmost InsolubleSoluble in acetone, benzene, dichloromethane
Protocol 2: Cytotoxicity Assay Using the MTT Method

This protocol outlines a general workflow for assessing the cytotoxicity of this compound against a cancer cell line (e.g., MCF-7, A549) using a standard MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound 10 mM stock solution in DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well and pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Signaling Pathways and Experimental Workflows

Diagram 1: Proposed Apoptosis Signaling Pathway

Based on studies of related organotin compounds like trimethyltin, this compound may induce apoptosis through the activation of caspases and the p38 MAPK pathway, potentially initiated by oxidative stress.[5]

Apoptosis_Pathway This compound This compound Oxidative Stress Oxidative Stress This compound->Oxidative Stress p38 MAPK Activation p38 MAPK Activation Oxidative Stress->p38 MAPK Activation Caspase-9 Activation Caspase-9 Activation p38 MAPK Activation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

Diagram 2: Experimental Workflow for Cytotoxicity Assessment

This diagram illustrates the key steps in determining the cytotoxic effects of this compound on a cancer cell line.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Compound Treatment Compound Treatment Serial Dilutions->Compound Treatment Cell Seeding Cell Seeding Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Absorbance Reading Absorbance Reading MTT Assay->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Workflow for determining the IC₅₀ of this compound.

References

Technical Support Center: Tri-p-tolyltin Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the hydrolysis of Tri-p-tolyltin acetate. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.

Troubleshooting Guide: Investigating and Resolving Hydrolysis

Issue: My experimental results are inconsistent, and I suspect my this compound has hydrolyzed. How can I confirm this and prevent it in the future?

Answer:

Hydrolysis of this compound can significantly impact experimental outcomes. This guide provides a systematic approach to troubleshooting and preventing this issue.

Step 1: Confirmation of Hydrolysis

The primary products of this compound hydrolysis are Tri-p-tolyltin hydroxide and acetic acid. The presence of these impurities can be confirmed using various analytical techniques.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate this compound from its hydrolysis products. A shift in the retention time or the appearance of new peaks compared to a pure standard is indicative of degradation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While organotin compounds can be challenging to analyze directly by GC due to their low volatility, derivatization can be employed to make them suitable for GC-MS analysis. This method provides high sensitivity and structural information to identify hydrolysis products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to detect the presence of hydrolysis products. For instance, the appearance of a new signal corresponding to the hydroxyl proton of Tri-p-tolyltin hydroxide or a change in the chemical shift of the methyl protons of the acetate group can indicate hydrolysis.

Step 2: Identifying the Source of Moisture

Once hydrolysis is confirmed, the next step is to identify the source of water contamination.

Common Sources of Moisture:

  • Solvents: Using solvents that have not been properly dried is a primary cause of hydrolysis.

  • Atmosphere: Exposure of the compound or solutions to ambient air, which contains moisture, can initiate hydrolysis.

  • Glassware and Equipment: Improperly dried glassware or equipment can introduce water into the experiment.

  • Reagents: Other reagents used in the experimental mixture may contain residual water.

Step 3: Implementing Preventive Measures

Based on the identified source of moisture, implement the following corrective actions:

  • Solvent Purity: Use only anhydrous solvents from a freshly opened bottle or solvents that have been appropriately dried using standard laboratory procedures (e.g., distillation over a suitable drying agent, use of molecular sieves).

  • Inert Atmosphere: Handle solid this compound and its solutions under an inert atmosphere (e.g., in a glove box or using a Schlenk line with dry nitrogen or argon).[1][2]

  • Proper Storage: Store this compound in a tightly sealed container, preferably in a desiccator with a suitable desiccant (e.g., silica gel, phosphorus pentoxide) to minimize exposure to atmospheric moisture.[3] For long-term storage, keeping the compound at low temperatures (-20°C) in a dark environment is recommended to slow down degradation.[4]

  • Dry Glassware: Ensure all glassware and equipment are thoroughly dried in an oven and cooled in a desiccator before use.

  • pH Control: The hydrolysis of esters can be catalyzed by both acids and bases. While specific data for this compound is limited, maintaining a neutral or slightly acidic pH is generally advisable to minimize the rate of hydrolysis.[5][6][7]

Experimental Workflow for Troubleshooting Hydrolysis

G cluster_0 Troubleshooting Hydrolysis A Inconsistent Experimental Results Observed B Hypothesize Hydrolysis of this compound A->B C Analyze Sample using HPLC, GC-MS, or NMR B->C D Hydrolysis Confirmed? (Presence of Degradation Products) C->D E Identify Source of Moisture: - Solvents - Atmosphere - Glassware - Reagents D->E Yes J No Hydrolysis Detected D->J No F Implement Corrective Actions: - Use Anhydrous Solvents - Work Under Inert Atmosphere - Ensure Proper Storage - Use Dry Glassware E->F G Re-run Experiment and Monitor for Consistency F->G G->D Re-evaluate H Problem Resolved G->H Consistent Results I Consult Technical Support or Review Experimental Design J->I Investigate other causes

Caption: A logical workflow for troubleshooting hydrolysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of hydrolysis for this compound?

A1: The hydrolysis of this compound involves the nucleophilic attack of a water molecule on the tin-oxygen bond of the acetate group. This leads to the cleavage of the bond and the formation of Tri-p-tolyltin hydroxide and acetic acid.

Signaling Pathway of Hydrolysis

References

Technical Support Center: Stabilizing Tri-p-tolyltin Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of Tri-p-tolyltin acetate. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visualizations to ensure the integrity of your experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the handling and storage of this compound.

Question: My this compound solution has developed a slight yellowish tint. Is it still usable?

Answer: A yellowish tint can be an early indicator of degradation. The primary degradation pathway for aryl tin compounds involves the cleavage of the tin-carbon bond, which can be initiated by light (photodegradation) or heat. This process can lead to the formation of colored impurities. We recommend performing a purity analysis using High-Performance Liquid Chromatography (HPLC) to quantify the extent of degradation. For critical applications, using a freshly opened or repurified sample is advisable.

Question: I observed some precipitate in my stock solution of this compound. What could be the cause?

Answer: Precipitation can occur due to several factors:

  • Hydrolysis: this compound can slowly hydrolyze in the presence of moisture to form less soluble di- and mono-p-tolyltin species, and ultimately inorganic tin salts. Ensure your solvents are anhydrous and containers are tightly sealed.

  • Temperature Fluctuations: Storing the compound at inconsistent temperatures can affect its solubility and lead to precipitation.

  • Concentration: If the solution is near its saturation point, small changes in temperature or solvent evaporation can cause the compound to precipitate.

It is recommended to filter the solution and determine the concentration and purity of the supernatant before use.

Question: How can I prevent the degradation of this compound during long-term storage?

Answer: To ensure long-term stability, consider the following:

  • Storage Conditions: Store this compound in a cool, dry, and dark place. A refrigerator or a freezer is ideal. Protect it from light by using amber vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For maximum stability, store the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Choice of Solvent: If storing in solution, use a dry, aprotic solvent.

  • Use of Stabilizers: Consider the addition of a radical scavenger or antioxidant. Sterically hindered phenols, such as Butylated Hydroxytoluene (BHT), can be effective in preventing the homolytic cleavage of the tin-carbon bonds.[1][2][3]

Question: What are the expected degradation products of this compound?

Answer: Based on studies of similar organotin compounds, the degradation of this compound is expected to proceed through a stepwise de-arylation process.[4] The primary degradation products are likely to be:

  • Di-p-tolyltin diacetate

  • Mono-p-tolyltin triacetate

  • Inorganic tin salts

Toluene may also be formed as a byproduct of the cleavage of the tin-carbon bond.

Quantitative Data Summary

ConditionExpected StabilityPotential Degradation ProductsRecommended Mitigation
Ambient Temperature (20-25°C), Exposed to Light LowDi- and mono-p-tolyltin species, inorganic tinStore in a cool, dark place.
Refrigerated (2-8°C), Protected from Light ModerateMinimal degradation expected over several months.Use amber vials; store under inert gas.
Frozen (-20°C), Protected from Light HighNegligible degradation expected for extended periods.Ensure airtight seal to prevent moisture entry.
Presence of Moisture Low to ModerateHydrolysis products (di- and mono-p-tolyltin oxides/hydroxides)Use anhydrous solvents and store in a desiccator.
Presence of Oxygen ModerateOxidative degradation productsStore under an inert atmosphere (Argon or Nitrogen).
Presence of Antioxidant (e.g., BHT) HighMinimal degradationAdd a small amount (e.g., 0.01-0.1%) of antioxidant to solutions.

Experimental Protocols

Protocol for Stability-Indicating HPLC Method

This protocol outlines a general method for assessing the purity and detecting degradation products of this compound.

1. Objective: To develop and validate a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound and its degradation products.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • Forced degradation reagents: 1N HCl, 1N NaOH, 30% H₂O₂

3. Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 50:50 acetonitrile:water and ramp up to 95:5 acetonitrile:water over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.

  • Sample Solution: Prepare samples for analysis by dissolving them in acetonitrile to a known concentration (e.g., 0.5 mg/mL).

5. Forced Degradation Study:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl and heat at 60°C for 24 hours. Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH and keep at room temperature for 8 hours. Neutralize with 1N HCl before injection.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 48 hours, then dissolve in acetonitrile for analysis.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 48 hours.

6. Data Analysis:

  • Assess the chromatograms of the stressed samples for the appearance of new peaks corresponding to degradation products.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed standard.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, and precision.

Visualizations

Degradation Pathway

G Potential Degradation Pathway of this compound A This compound B Di-p-tolyltin Diacetate A->B  Hydrolysis / Photolysis / Thermolysis C Mono-p-tolyltin Triacetate B->C  Further Degradation D Inorganic Tin C->D  Complete Degradation

Caption: A diagram illustrating the potential stepwise de-arylation of this compound.

Recommended Handling and Storage Workflow

G Workflow for Long-Term Storage of this compound cluster_0 Receiving and Initial Handling cluster_1 Storage Preparation cluster_2 Long-Term Storage cluster_3 Usage and Monitoring A Receive Compound B Inspect for signs of degradation A->B C Transfer to amber glass vial B->C D Add antioxidant (optional, for solutions) C->D E Purge with inert gas (e.g., Argon) D->E F Seal tightly E->F G Store at -20°C or 2-8°C F->G H Log storage date and conditions G->H I Equilibrate to room temperature before opening H->I J Perform periodic purity checks (HPLC) I->J

Caption: A recommended workflow for the proper handling and storage of this compound.

References

Calibration curve issues in Tri-p-tolyltin acetate analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the analysis of Tri-p-tolyltin acetate, with a specific focus on calibration curve problems.

Troubleshooting Guide: Calibration Curve Issues

This guide addresses common problems that can lead to inaccurate or unreliable calibration curves in the GC-MS analysis of this compound.

Question: Why is my calibration curve for this compound non-linear?

Answer: Non-linearity in your calibration curve can stem from several factors throughout the analytical workflow. Here's a systematic approach to troubleshooting this issue:

1. Sample Preparation and Derivatization:

  • Incomplete Derivatization: this compound is not sufficiently volatile for direct GC-MS analysis and requires derivatization, typically through ethylation with reagents like sodium tetraethylborate (NaBEt4). Incomplete or inconsistent derivatization will lead to variable analyte response.

    • Troubleshooting:

      • Ensure the derivatizing reagent is fresh and has been stored correctly.

      • Optimize the reaction time and temperature.

      • Verify the pH of the reaction mixture is within the optimal range.

  • Matrix Effects: Co-extracted matrix components can interfere with the ionization of the target analyte in the MS source, leading to ion suppression or enhancement. This effect can be concentration-dependent, causing non-linearity.[1]

    • Troubleshooting:

      • Improve sample cleanup procedures to remove interfering matrix components.

      • Dilute the sample extract to minimize the concentration of matrix interferents.

      • Use matrix-matched calibration standards.

2. GC-MS System Performance:

  • Injector Issues: Problems in the injector can lead to inconsistent transfer of the analyte to the column.

    • Troubleshooting:

      • Check for a clogged or contaminated injector liner and replace if necessary.

      • Ensure the injection volume is appropriate for the liner and column capacity.

      • Verify the injector temperature is optimal for the derivatized analyte.

  • Column Degradation: A contaminated or degraded analytical column can lead to poor peak shape and inconsistent retention times, affecting peak integration and linearity.

    • Troubleshooting:

      • Bake out the column according to the manufacturer's instructions.

      • If contamination is severe, trim the first few centimeters of the column.

      • Replace the column if performance does not improve.

  • Detector Saturation: At high concentrations, the MS detector can become saturated, leading to a plateau in the signal response and a non-linear curve.

    • Troubleshooting:

      • Extend the calibration range to lower concentrations.

      • If high concentrations must be analyzed, dilute the samples to fall within the linear range of the detector.

3. Data Acquisition and Processing:

  • Incorrect Mass Spectrometry Parameters: Using inappropriate Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) parameters can lead to poor signal-to-noise and inaccurate quantification.

    • Troubleshooting:

      • Verify that the selected ions are characteristic of the derivatized this compound and are free from interferences.

      • Optimize the collision energy for MRM transitions.

  • Improper Peak Integration: Inconsistent or incorrect peak integration will directly impact the accuracy of the calibration curve.

    • Troubleshooting:

      • Manually review the integration of each peak in your calibration standards.

      • Adjust integration parameters to ensure consistent and accurate peak area determination.

Question: My calibration curve has a poor correlation coefficient (R² < 0.99). What should I check?

Answer: A low correlation coefficient indicates significant scatter in your data points. In addition to the points mentioned above for non-linearity, consider these specific checks:

  • Standard Preparation Errors: Inaccurate preparation of your calibration standards is a common cause of poor correlation.

    • Troubleshooting:

      • Carefully re-prepare the calibration standards, paying close attention to weighing and dilution steps.

      • Use calibrated pipettes and volumetric flasks.

      • Ensure the stock solution is completely dissolved.

  • Internal Standard Issues: If using an internal standard, its inconsistent addition or inappropriate selection can introduce variability.

    • Troubleshooting:

      • Add the internal standard to all standards and samples at the exact same concentration.

      • Choose an internal standard that is chemically similar to the analyte and does not co-elute with other components. For triaryltin compounds, isotopically labeled analogs or other organotin compounds like Tripropyltin or Tripentyltin are often used.[2]

  • System Contamination: Carryover from a previous high-concentration sample can artificially inflate the response of subsequent lower-concentration standards.

    • Troubleshooting:

      • Run a solvent blank between each calibration standard to check for carryover.

      • If carryover is observed, clean the injector and column.

Frequently Asked Questions (FAQs)

Q1: What is a typical calibration range for this compound analysis by GC-MS?

A1: The calibration range will depend on the sensitivity of your instrument and the expected concentration of the analyte in your samples. For trace analysis of organotin compounds, calibration curves often range from the low ng/L (or µg/kg) to the high ng/L (or µg/kg) level. For instance, a typical range for similar organotin compounds might be 0.5 µg/L to 100 µg/L. It is crucial to establish a linear range through a validation study.

Q2: What are the key mass spectral fragments for ethylated Tri-p-tolyltin?

Predicted Key Fragments for Ethylated Tri-p-tolyltin:

Fragment DescriptionPredicted m/z (for most abundant Sn isotope)
[M]+ (Tri-p-tolylethyltin)422
[M - C2H5]+393
[M - C7H7]+331
[M - 2(C7H7)]+240
[Sn-C7H7]+211
[C7H7]+91

Note: These are predicted values and should be confirmed by analyzing a standard of this compound under your experimental conditions.

Q3: What type of GC column is suitable for this compound analysis?

A3: A non-polar or mid-polarity capillary column is typically used for the analysis of derivatized organotin compounds. A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, VF-XMS).[4] These columns provide good resolution and thermal stability for these types of analytes.

Q4: How can I confirm the identity of this compound in my samples?

A4: Confirmation of the analyte's identity should be based on multiple criteria:

  • Retention Time: The retention time of the peak in the sample should match that of a known standard analyzed under the same conditions.

  • Mass Spectrum: The mass spectrum of the peak in the sample should match the spectrum of a known standard, including the characteristic isotopic pattern of tin.

  • Ion Ratios: If using SIM or MRM, the relative ratios of the monitored ions in the sample should match those of a standard.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization (General Procedure for Organotins)

This protocol provides a general guideline for the extraction and ethylation of triaryltin compounds from a liquid matrix. Optimization will be required for specific sample types.

  • Extraction:

    • To 100 mL of the aqueous sample, add a suitable internal standard (e.g., Tripropyltin).

    • Adjust the pH of the sample to 4.5 with an acetate buffer.

    • Add 10 mL of a non-polar solvent (e.g., hexane or toluene) and shake vigorously for 1-2 minutes.

    • Allow the layers to separate and collect the organic (upper) layer.

  • Derivatization:

    • To the collected organic extract, add 1 mL of a freshly prepared 1% (w/v) solution of sodium tetraethylborate (NaBEt4) in methanol.[4]

    • Shake the mixture for 30 minutes to allow for complete derivatization.

    • Wash the organic layer with deionized water to remove excess derivatizing reagent.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

    • The sample is now ready for GC-MS analysis.

Protocol 2: GC-MS Analysis (Typical Starting Conditions)

These are typical starting parameters for the analysis of ethylated triaryltin compounds. Method development and optimization are essential.

ParameterValue
Gas Chromatograph
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250 °C
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Acquisition ModeScan (for initial identification) or SIM/MRM (for quantification)
Scan Rangem/z 50-500

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Calibration Curve Issues start Non-Linear Calibration Curve prep Check Sample Preparation start->prep gcms Check GC-MS System start->gcms data Check Data Processing start->data deriv Incomplete Derivatization? prep->deriv matrix Matrix Effects? prep->matrix injector Injector Problems? gcms->injector column Column Degradation? gcms->column detector Detector Saturation? gcms->detector ms_params Incorrect MS Parameters? data->ms_params integration Improper Integration? data->integration solution Linear Curve Achieved deriv->solution Optimize Derivatization matrix->solution Improve Cleanup/Dilute injector->solution Clean/Replace Liner column->solution Bakeout/Trim/Replace detector->solution Adjust Concentration Range ms_params->solution Verify/Optimize Ions integration->solution Review/Adjust Parameters

Caption: A logical workflow for troubleshooting non-linear calibration curves.

Analyte_Journey Analytical Workflow for this compound sample Sample Collection extraction Extraction sample->extraction derivatization Derivatization (Ethylation) extraction->derivatization gc_injection GC Injection derivatization->gc_injection gc_separation GC Separation gc_injection->gc_separation ms_ionization MS Ionization (EI) gc_separation->ms_ionization ms_detection MS Detection (SIM/MRM) ms_ionization->ms_detection data_analysis Data Analysis & Calibration ms_detection->data_analysis

Caption: The experimental journey of the analyte from sample to result.

References

Optimizing GC-MS Parameters for Tri-p-tolyltin Acetate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of tri-p-tolyltin acetate.

Frequently Asked Questions (FAQs)

Q1: Is direct GC-MS analysis of this compound feasible?

A1: Direct GC-MS analysis of this compound may be challenging due to its relatively high molecular weight (451.15 g/mol )[1] and the general thermal lability of organotin compounds. Success will depend on carefully optimized parameters to prevent on-column degradation. If issues like poor peak shape or low response are encountered, derivatization should be considered.

Q2: When is derivatization necessary for analyzing this compound?

A2: Derivatization is often required for organotin compounds to increase their volatility and thermal stability.[2] For this compound, if you observe peak tailing, broad peaks, or a complete lack of a detectable peak, it is highly probable that the compound is degrading in the hot injector or on the column. In such cases, derivatization to a more stable and volatile form, such as by ethylation using sodium tetraethylborate, is a common and recommended strategy.[2]

Q3: What type of GC column is best suited for this analysis?

A3: A low- to mid-polarity capillary column is generally recommended for the analysis of organotin compounds. A common choice is a 30-meter column with a 0.25 mm internal diameter and a 0.25 µm film thickness, coated with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms, TG-5MS).[2] These columns provide good resolution and thermal stability.

Q4: What are the recommended mass spectrometry settings?

A4: For high sensitivity and selectivity, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal.[2][3] This minimizes background interference. If a single quadrupole instrument is used, Selected Ion Monitoring (SIM) mode can provide enhanced sensitivity compared to a full scan. Electron ionization (EI) at 70 eV is the standard ionization technique.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Peak or Very Small Peak 1. Compound degradation in the injector or column.2. Insufficient volatility.3. Adsorption to active sites in the inlet or column.1. Lower the injector temperature and use a pulsed splitless or programmed temperature vaporization (PTV) injection.2. Consider derivatization (e.g., ethylation) to increase volatility.[2]3. Use a deactivated inlet liner and an inert column. Perform inlet maintenance.
Peak Tailing 1. Active sites in the GC pathway (liner, column).2. Column contamination.3. Inappropriate flow rate.1. Replace the inlet liner and septum. Use a fresh, high-quality inert column.2. Trim the first 10-20 cm of the analytical column.3. Optimize the carrier gas flow rate (typically around 1.0-1.5 mL/min for Helium).
Broad Peaks 1. Sub-optimal oven temperature program.2. Column degradation.3. Large injection volume causing band broadening.1. Increase the initial oven temperature or the ramp rate.2. Replace the GC column.3. Reduce the injection volume.
Poor Reproducibility 1. Leaks in the system.2. Inconsistent injection volume.3. Sample degradation over time.1. Perform a leak check of the GC system, especially at the injector and column fittings.2. Ensure the autosampler is functioning correctly.3. Analyze samples promptly after preparation and consider using an internal standard.
High Background Noise 1. Contaminated carrier gas.2. Column bleed.3. Septum bleed.1. Ensure high-purity carrier gas and install or replace gas purifiers.2. Condition the column according to the manufacturer's instructions.3. Use a high-quality, low-bleed septum and replace it regularly.

Experimental Protocols

Recommended GC-MS Parameters

The following table summarizes a typical starting point for GC-MS parameters for organotin analysis, which can be adapted for this compound.

Parameter Value
GC System Gas Chromatograph with Mass Spectrometric Detector (Single or Triple Quadrupole)
Injector Programmable Temperature Vaporizer (PTV) or Split/Splitless
Injector Temperature Start at a lower temperature (e.g., 80°C) and ramp quickly to a final temperature (e.g., 280°C)
Injection Mode Splitless (hold for 1-2 minutes)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Column 30 m x 0.25 mm ID x 0.25 µm, 5% phenyl-methylpolysiloxane
Oven Program 50°C (hold 2 min), ramp at 10°C/min to 300°C (hold 5 min)
Transfer Line Temp 280°C
Ion Source Temp 230°C - 300°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Full Scan (for initial identification) or SIM/MRM (for quantification)
Sample Preparation: Ethylation Derivatization Protocol

This protocol is a general guideline for the ethylation of organotin compounds.

  • Sample Dissolution: Dissolve a known quantity of the sample in a suitable organic solvent (e.g., hexane or pentane).

  • Buffering: Adjust the pH of the sample extract if necessary. For aqueous samples, a pH of 5 is often used.[2]

  • Derivatization: Add a freshly prepared 2% (w/v) solution of sodium tetraethylborate in ethanol.[2]

  • Vortexing: Vortex the mixture for approximately 1-2 minutes to ensure complete reaction.

  • Phase Separation: Allow the layers to separate. The derivatized, nonpolar organotin compounds will be in the organic phase.

  • Extraction: Carefully transfer the organic layer to a clean vial for GC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample containing This compound Dissolution Dissolution in Organic Solvent Sample->Dissolution Derivatization Derivatization (e.g., Ethylation) Dissolution->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Injection GC Injection (PTV or Splitless) Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (SIM/MRM) Ionization->Detection Chromatogram Chromatogram Processing Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

troubleshooting_logic Start GC-MS Analysis of This compound CheckPeak Is a sharp, symmetric peak observed? Start->CheckPeak GoodResult Analysis Successful. Proceed with validation. CheckPeak->GoodResult Yes Troubleshoot Troubleshooting Required CheckPeak->Troubleshoot No CheckDegradation Consider Thermal Degradation/Adsorption Troubleshoot->CheckDegradation OptimizeGC Optimize GC Parameters: - Lower Injector Temp - Use Inert Liner/Column - Check for Leaks CheckDegradation->OptimizeGC ConsiderDeriv Consider Derivatization OptimizeGC->ConsiderDeriv Derivatize Perform Derivatization (e.g., Ethylation) ConsiderDeriv->Derivatize Yes Reanalyze Re-analyze Sample ConsiderDeriv->Reanalyze No, re-optimize Derivatize->Reanalyze Reanalyze->CheckPeak

Caption: Logical workflow for troubleshooting the GC-MS analysis of this compound.

References

Troubleshooting inconsistent results in Tri-p-tolyltin acetate bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tri-p-tolyltin acetate bioassays. Inconsistent results can be a significant challenge in experimental workflows, and this resource aims to provide clear and actionable solutions to common problems.

Troubleshooting Inconsistent Results

Question: My cell viability results with this compound are highly variable between experiments. What are the potential causes and solutions?

Answer:

Inconsistent results in cell viability assays are a common issue. Several factors related to the compound, cell culture conditions, and assay protocol can contribute to this variability. Below is a systematic guide to troubleshoot these issues.

1. Compound-Related Issues:

  • Solubility and Stability: this compound, like many organotin compounds, can have limited solubility in aqueous media.

    • Problem: Precipitation of the compound can lead to inaccurate concentrations and inconsistent effects on cells. The compound may also degrade over time in culture media.

    • Solution:

      • Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment.

      • Ensure the final solvent concentration in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[1]

      • Visually inspect the media for any signs of precipitation after adding the compound. If precipitation occurs, consider using a lower concentration or a different solubilizing agent.

  • Adsorption to Plastics: Organotin compounds can adsorb to plastic surfaces of labware, reducing the effective concentration in the assay.

    • Problem: The actual concentration of this compound exposed to the cells is lower than intended and can vary between wells.

    • Solution:

      • Use low-adhesion microplates and pipette tips.

      • Minimize the incubation time of the compound in plastic containers before adding it to the cells.

2. Cell Culture-Related Issues:

  • Cell Line Variability: Different cell lines exhibit varying sensitivities to cytotoxic agents due to differences in their genetic makeup and signaling pathways.[1]

    • Problem: Results from one cell line may not be directly comparable to another.

    • Solution:

      • Use cell lines that are well-characterized for their response to cytotoxic compounds.

      • Maintain consistent cell passage numbers throughout your experiments, as sensitivity can change with prolonged culturing.

  • Cell Density: The number of cells seeded per well can significantly impact the outcome of a cytotoxicity assay.[1]

    • Problem: Overly confluent or sparse cell cultures can lead to inconsistent metabolic activity and drug response.

    • Solution:

      • Optimize the cell seeding density for your specific cell line and assay duration.

      • Ensure a uniform cell suspension when plating to avoid clumps and uneven distribution.

3. Assay Protocol-Related Issues:

  • Inappropriate Assay Choice: The choice of cytotoxicity assay can influence the results. For example, assays based on metabolic activity (like MTT) may be affected by compounds that interfere with cellular metabolism without directly causing cell death.

    • Problem: The assay may not be measuring the intended endpoint (e.g., apoptosis vs. necrosis).

    • Solution:

      • Consider using orthogonal assays to confirm your results. For instance, complement a metabolic assay with a membrane integrity assay (e.g., LDH release) or an apoptosis-specific assay (e.g., caspase activity).[1]

  • Incubation Time: The duration of exposure to this compound will affect the observed cytotoxicity.

    • Problem: Short incubation times may not be sufficient to induce a measurable effect, while long incubation times can lead to secondary effects.

    • Solution:

      • Perform a time-course experiment to determine the optimal incubation period for your experimental goals.

The following flowchart outlines a general troubleshooting workflow for inconsistent bioassay results.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Bioassay Results cluster_Compound Compound Checks cluster_Culture Cell Culture Checks cluster_Protocol Protocol Checks Start Inconsistent Results Observed Check_Compound Step 1: Verify Compound Integrity Start->Check_Compound Check_Culture Step 2: Assess Cell Culture Conditions Check_Compound->Check_Culture Compound OK Solubility Fresh Stock Solution? No Precipitation? Check_Compound->Solubility Check_Protocol Step 3: Review Assay Protocol Check_Culture->Check_Protocol Culture OK Cell_Line Consistent Cell Line & Passage? Check_Culture->Cell_Line Resolution Consistent Results Achieved Check_Protocol->Resolution Protocol OK Assay_Choice Appropriate Assay for Endpoint? Check_Protocol->Assay_Choice Adsorption Using Low-Adhesion Plastics? Solubility->Adsorption Yes Adsorption->Check_Culture Yes Cell_Density Optimized Seeding Density? Cell_Line->Cell_Density Yes Cell_Density->Check_Protocol Yes Incubation_Time Optimal Incubation Time? Assay_Choice->Incubation_Time Yes Incubation_Time->Resolution Yes

Caption: A flowchart detailing the steps to troubleshoot inconsistent results in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action of this compound in cancer cells?

A1: Based on studies of structurally similar organotin compounds like triphenyltin acetate (TPTA), this compound is expected to induce cell death primarily through apoptosis.[2] At lower concentrations, it likely triggers the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction, release of cytochrome c, and activation of caspases. At higher concentrations, it may lead to necrosis.[2]

Q2: Which signaling pathways are likely affected by this compound?

A2: this compound is predicted to impact key signaling pathways that regulate apoptosis. A plausible mechanism involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c, which then activates caspase-9 and the executioner caspase-3, ultimately leading to apoptotic cell death.

Apoptosis_Signaling_Pathway Proposed Apoptotic Signaling Pathway for this compound TTA This compound Bax Bax (Pro-apoptotic) TTA->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) TTA->Bcl2 Downregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax->Mitochondrion Disrupts membrane Bcl2->Bax Inhibits Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A diagram illustrating the proposed intrinsic apoptotic pathway induced by this compound.

Q3: Is there a standard protocol for performing a cytotoxicity assay with this compound?

Experimental Protocols

Adapted MTT Assay Protocol for this compound

This protocol provides a general framework. Optimization of cell number, compound concentration, and incubation times is crucial for each specific cell line and experimental setup.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom microplates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

Data Presentation

The following table summarizes the cytotoxic activity (IC50 values) of structurally similar organotin compounds against various cancer cell lines. This data can serve as a reference for expected potency when working with this compound.

CompoundCell LineAssayIncubation Time (h)IC50 (µM)Reference
Triphenyltin acetateMouse ThymocytesTrypan Blue2~4.0[2]
Triphenyltin acetateMouse ThymocytesMTT Assay2~3.5[2]
Triphenyltin carboxylateMCF-7 (Breast)MTT720.076 - 0.200[3]
Triphenyltin carboxylateBT-474 (Breast)MTT720.076 - 0.200[3]
Triphenyltin carboxylateMDA-MB-231 (Breast)MTT720.076 - 0.200[3]
Triphenyltin carboxylateSK-BR-3 (Breast)MTT720.076 - 0.200[3]

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always optimize protocols for their specific experimental conditions and consult relevant safety data sheets before handling any chemical compounds.

References

Validation & Comparative

A Comparative Guide to the Antifungal Efficacy of Tri-p-tolyltin Acetate and Triphenyltin Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Antifungal Activity

Quantitative data on the antifungal efficacy of tri-p-tolyltin acetate is not available in the reviewed literature. However, data for a structurally similar compound, triphenyltin acetylsalicylate, provides insight into the potential antifungal spectrum of triphenyltin derivatives. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of triphenyltin acetylsalicylate against common yam rot fungi.[1]

Fungal SpeciesTriphenyltin Acetylsalicylate MIC (mM/dm³)
Aspergillus niger0.041
Aspergillus flavus0.082
Penicillium citrinum0.041

Experimental Protocols

To facilitate a direct comparison of the antifungal efficacy of this compound and triphenyltin acetate, the following experimental protocols are recommended, based on established methodologies for antifungal susceptibility testing.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[2][3][4]

1. Preparation of Fungal Inoculum:

  • Fungal cultures are grown on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at an appropriate temperature and duration to achieve sporulation.
  • Spores are harvested and suspended in a sterile saline solution containing a small amount of a wetting agent (e.g., Tween 80) to ensure a homogenous suspension.
  • The spore suspension is adjusted to a standardized concentration (e.g., 1 x 10^5 to 5 x 10^5 cells/mL) using a hemocytometer or by spectrophotometric methods.

2. Preparation of Test Compounds:

  • Stock solutions of this compound and triphenyltin acetate are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
  • Serial two-fold dilutions of the stock solutions are prepared in a 96-well microtiter plate using a liquid culture medium (e.g., RPMI-1640). The final volume in each well is typically 100 µL.

3. Inoculation and Incubation:

  • An equal volume (100 µL) of the standardized fungal inoculum is added to each well of the microtiter plate, resulting in a final volume of 200 µL and a 1:2 dilution of the compound concentrations.
  • The plate includes a positive control (fungal inoculum without any test compound) and a negative control (medium only).
  • The plate is incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 48-72 hours), depending on the growth rate of the fungus.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the fungus. This can be assessed visually or by using a microplate reader to measure absorbance.

Agar Disk Diffusion Assay

This method provides a qualitative assessment of antifungal activity.

1. Preparation of Agar Plates:

  • A suitable agar medium (e.g., Mueller-Hinton agar supplemented with glucose) is poured into petri dishes and allowed to solidify.[5][6]

2. Inoculation:

  • A standardized suspension of the test fungus is evenly spread over the surface of the agar plate using a sterile swab.

3. Application of Test Compounds:

  • Sterile filter paper disks of a standard diameter are impregnated with known concentrations of this compound and triphenyltin acetate.
  • The impregnated disks are placed firmly on the surface of the inoculated agar plate.

4. Incubation and Measurement:

  • The plates are incubated under appropriate conditions.
  • The antifungal activity is determined by measuring the diameter of the zone of growth inhibition around each disk. A larger zone of inhibition indicates greater susceptibility of the fungus to the compound.

Signaling Pathways and Mechanism of Action

Organotin compounds, including triphenyltin derivatives, are known to exert their toxic effects through multiple mechanisms, primarily targeting mitochondrial function.[7][8][9] The antifungal activity is likely a consequence of this general toxicity towards eukaryotic cells.

The primary mode of action involves the inhibition of ATP synthase, leading to a disruption of cellular energy metabolism.[9][10] Organotins can also induce an increase in intracellular calcium levels, which triggers the production of reactive oxygen species (ROS) at the mitochondrial level.[11] This cascade of events leads to the release of cytochrome c from the mitochondria into the cytosol, activating caspases and ultimately resulting in programmed cell death, or apoptosis.[11][12][13]

Organotin_Toxicity_Pathway cluster_cell Fungal Cell cluster_mito Mitochondrion Organotin Organotin Compound (e.g., this compound, Triphenyltin acetate) ATP_Synthase ATP Synthase Organotin->ATP_Synthase Inhibition Ca_Influx Ca²⁺ Influx Organotin->Ca_Influx Induction Energy_Depletion Energy Depletion ATP_Synthase->Energy_Depletion ROS Reactive Oxygen Species (ROS) Cytochrome_c Cytochrome c Release ROS->Cytochrome_c Induction Caspases Caspase Activation Cytochrome_c->Caspases Activation Ca_Influx->ROS Stimulation Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis Execution

Caption: Generalized signaling pathway of organotin-induced toxicity in fungal cells.

References

A Comparative Analysis of the Toxicity Profiles of Tri-p-tolyltin Acetate and Tributyltin Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the toxicological properties of two organotin compounds: Tri-p-tolyltin acetate and Tributyltin acetate. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions and risk assessments. This document summarizes key toxicity data, outlines experimental methodologies, and visualizes known mechanisms of action.

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for this compound and Tributyltin acetate.

Table 1: Acute Toxicity Data

ParameterThis compoundTributyltin AcetateSpecies
Oral LD50 140-298 mg/kg99 mg/kg[1]Rat (female)
46 mg/kg[1]Mouse
Dermal LD50 ~450 mg/kgNo data foundRat
Inhalation LC50 0.069 mg/L (4 hours)No data foundRat (female)

Table 2: Sub-chronic and Reproductive Toxicity Data

ParameterThis compoundTributyltin AcetateSpecies
NOAEL (Oral) No specific value from a sub-chronic oral toxicity study was identified in the literature search.A two-generation reproductive toxicity study on tributyltin chloride in male rats showed decreased weights of the testis and epididymis, and reduced sperm count at 125 ppm. The weight of the ventral prostate was decreased at 25 ppm in the F2 generation.[2][3] Based on these findings, a NOAEL for reproductive effects can be inferred to be 5 ppm, which is approximately 0.25 mg/kg/day.Rat
Reproductive Effects Suspected of damaging fertility or the unborn child.Known to be an endocrine disruptor.[4][5] A teratology study in pregnant rats at 16 mg/kg/day resulted in increased fetal mortality, cleft palate, and other abnormalities.[1]Rat
Immunotoxicity Exerts a selective toxic effect on the immune system, inducing apoptosis in thymocytes.[6]Information not prominently available in the searched literature.Mouse

Mechanisms of Toxicity

This compound: Induction of Apoptosis

This compound has been shown to be cytotoxic, particularly to immune cells.[6][7] Its mechanism of action involves the induction of apoptosis (programmed cell death). Studies on mouse thymocytes have demonstrated morphological features of apoptosis, such as chromatin condensation and the formation of apoptotic bodies, following exposure to this compound.[6] Furthermore, research on other triphenyltin compounds suggests that this apoptotic process can be mediated through a p53-dependent activation of the mitochondrial pathway.[8] This involves the upregulation of the tumor suppressor protein p53, which in turn triggers a cascade of events within the mitochondria, leading to cell death.

Tri_p_tolyltin_Acetate_Apoptosis_Pathway This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress p53 Activation p53 Activation Cellular Stress->p53 Activation Mitochondrial Pathway Mitochondrial Pathway p53 Activation->Mitochondrial Pathway Apoptosis Apoptosis Mitochondrial Pathway->Apoptosis

p53-dependent apoptosis pathway induced by this compound.

Tributyltin Acetate: Endocrine Disruption via Estrogen Receptor Signaling

Tributyltin acetate is a well-documented endocrine-disrupting chemical.[4][5] Its toxicity is partly mediated by its interaction with the estrogen signaling pathway. Tributyltin can bind to estrogen receptors (ERα and ERβ), mimicking the effects of estrogen and leading to the activation of downstream signaling cascades. One of the key pathways activated is the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway. This activation can lead to a variety of cellular responses, including cell proliferation and differentiation, and disruption of normal endocrine function.

Tributyltin_Acetate_Signaling_Pathway Tributyltin Acetate Tributyltin Acetate Estrogen Receptor (ER) Estrogen Receptor (ER) Tributyltin Acetate->Estrogen Receptor (ER) Ras Activation Ras Activation Estrogen Receptor (ER)->Ras Activation MAPK/ERK Pathway Raf Activation Raf Activation Ras Activation->Raf Activation MEK Activation MEK Activation Raf Activation->MEK Activation ERK Activation ERK Activation MEK Activation->ERK Activation Cellular Response Cellular Response ERK Activation->Cellular Response

Tributyltin acetate's disruption of the MAPK/ERK signaling pathway.

Experimental Protocols

General Protocol for a 90-Day Oral Toxicity Study (based on OECD 408)

A 90-day oral toxicity study is a sub-chronic study designed to assess the adverse effects of a substance administered orally for a period of 90 days.[9][10][11][12] The primary objective is to identify target organs of toxicity and to determine a No-Observed-Adverse-Effect-Level (NOAEL).

  • Test Animals: Typically, young, healthy adult rodents (e.g., rats) of a single strain are used. Both sexes are included.

  • Dosage: At least three dose levels of the test substance and a concurrent control group are used. The highest dose is selected to induce toxic effects but not death or severe suffering. The lowest dose should not induce any evidence of toxicity.

  • Administration: The test substance is administered orally, usually daily, for 90 days. This can be done via gavage, in the diet, or in the drinking water.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly. Detailed clinical examinations are performed periodically.

  • Clinical Pathology: Towards the end of the study, blood samples are collected for hematology and clinical biochemistry analyses. Urine may also be collected for urinalysis.

  • Pathology: At the end of the 90-day period, all animals are euthanized and subjected to a full necropsy. Organs are weighed, and tissues are collected for histopathological examination.

  • Data Analysis: The data are statistically analyzed to determine any significant differences between the treated and control groups. The NOAEL is the highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects.

Experimental_Workflow_OECD408 cluster_0 Pre-study cluster_1 90-Day Dosing Period cluster_2 End of Study cluster_3 Analysis Animal Acclimatization Animal Acclimatization Dose Selection Dose Selection Daily Dosing Daily Dosing Dose Selection->Daily Dosing Daily Observations Daily Observations Daily Dosing->Daily Observations Weekly Measurements Weekly Measurements Daily Observations->Weekly Measurements Clinical Pathology Clinical Pathology Weekly Measurements->Clinical Pathology Necropsy & Histopathology Necropsy & Histopathology Clinical Pathology->Necropsy & Histopathology Data Analysis Data Analysis Necropsy & Histopathology->Data Analysis NOAEL Determination NOAEL Determination Data Analysis->NOAEL Determination

Workflow for a 90-Day Oral Toxicity Study (OECD 408).

Cytotoxicity Assay Protocol (General)

Cytotoxicity assays are used to determine the concentration of a substance that is toxic to cells.

  • Cell Culture: A suitable cell line (e.g., mouse thymocytes) is cultured under standard conditions.

  • Treatment: Cells are seeded in microplates and treated with a range of concentrations of the test compound. A vehicle control is also included.

  • Incubation: The cells are incubated with the compound for a specific period (e.g., 2, 24, or 48 hours).

  • Viability Assessment: Cell viability is assessed using various methods, such as:

    • MTT Assay: Measures the metabolic activity of cells.

    • Neutral Red Assay: Measures the accumulation of a dye in the lysosomes of viable cells.

    • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells.

  • Data Analysis: The results are used to calculate the concentration of the compound that causes a 50% reduction in cell viability (IC50).

References

Comparative Efficacy of Tri-p-tolyltin Acetate Against Key Fungal Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal efficacy of Tri-p-tolyltin acetate against clinically relevant fungal strains, namely Candida albicans and Aspergillus niger. Due to the limited availability of direct experimental data for this compound, this guide leverages data from structurally analogous triorganotin compounds, primarily triphenyltin derivatives, to provide a substantive comparison with established antifungal agents. The inherent cytotoxicity of organotin compounds is also addressed, offering a comprehensive overview for research and development purposes.

Executive Summary

Triorganotin compounds, including the analogous triphenyltin derivatives, exhibit potent in vitro antifungal activity against a broad spectrum of fungi. Available data suggests that these compounds can have Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range. However, their high cytotoxicity to mammalian cells is a significant barrier to their therapeutic development. In comparison, standard antifungal agents like fluconazole and voriconazole demonstrate effective and selective antifungal activity with established clinical safety profiles.

Comparative Antifungal Efficacy

The following tables summarize the available in vitro efficacy data for analogous triorganotin compounds and common antifungal agents against Candida albicans and Aspergillus niger.

Table 1: In Vitro Efficacy against Candida albicans

CompoundAntifungal ClassMIC Range (µg/mL)Citation
Triphenyltin DerivativeOrganotin0.55–1.17[1]
FluconazoleAzole≤0.5 - 2[2]
MicafunginEchinocandin≤0.015[3]

Table 2: In Vitro Efficacy against Aspergillus niger

CompoundAntifungal ClassMIC Range (µg/mL)Citation
Triphenyltin Acetyl SalicylateOrganotin0.041 (mM)[4]
VoriconazoleAzole≤1[1][4]
Amphotericin BPolyene1 - >16[4]

Note: The data for the triphenyltin derivative against C. albicans is for a compound structurally similar to this compound. The MIC for Triphenyltin acetyl salicylate against A. niger is presented in mM.

Mechanism of Action: Triorganotin Compounds

The primary antifungal mechanism of triorganotin compounds is believed to involve the disruption of mitochondrial function. These compounds can inhibit the F1F0-ATP synthase, a critical enzyme for cellular energy production. This inhibition leads to a depletion of ATP, ultimately causing cell death. Additionally, triorganotin compounds can induce membrane damage at higher concentrations.

Fungicidal_Mechanism_of_Triorganotin_Compounds cluster_fungal_cell Fungal Cell cluster_membrane Cell Membrane cluster_pathway Inhibition Pathway Mitochondrion Mitochondrion ATP_Synthase F1F0-ATP Synthase Inhibition Mitochondrion->ATP_Synthase Ergosterol Ergosterol Triorganotin Tri-p-tolyltin Acetate Triorganotin->Mitochondrion Enters Cell ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion Cell_Death Fungal Cell Death ATP_Depletion->Cell_Death

Caption: Proposed mechanism of action for triorganotin compounds.

Experimental Protocols

The following are generalized protocols for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents, based on established standards.

Broth Microdilution Method for Yeasts (CLSI M27-A2)

This method is used to determine the MIC of antifungal agents against yeast isolates like Candida albicans.

Caption: Workflow for yeast antifungal susceptibility testing.

Methodology:

  • Inoculum Preparation: A standardized suspension of the yeast is prepared to a specific cell density (e.g., 0.5 McFarland standard).

  • Drug Dilution: The antifungal agent is serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized yeast suspension.

  • Incubation: The plate is incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to a drug-free control well.

Broth Microdilution Method for Filamentous Fungi (CLSI M38-A/P)

This method is adapted for testing the susceptibility of filamentous fungi like Aspergillus niger.

Caption: Workflow for mold antifungal susceptibility testing.

Methodology:

  • Inoculum Preparation: A suspension of fungal conidia (spores) is prepared and the concentration is adjusted.

  • Drug Dilution: Similar to the yeast protocol, the antifungal agent is serially diluted in a suitable broth medium in a microtiter plate.

  • Inoculation: The wells are inoculated with the conidial suspension.

  • Incubation: The plate is incubated at 35°C for 48 to 72 hours.

  • MIC Determination: The MIC is typically defined as the lowest drug concentration that shows no visible growth.

Comparison with Alternatives

Azoles (e.g., Fluconazole, Voriconazole):

  • Mechanism: Inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.

  • Advantages: Broad-spectrum activity, well-established clinical use, and available in oral and intravenous formulations.

  • Limitations: Emergence of resistance is a growing concern.

Echinocandins (e.g., Micafungin):

  • Mechanism: Inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.

  • Advantages: Potent activity against Candida species, including some azole-resistant strains, and generally well-tolerated.

  • Limitations: Less effective against Aspergillus species and not available in oral formulations.

Polyenes (e.g., Amphotericin B):

  • Mechanism: Bind to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell leakage and death.

  • Advantages: Broadest spectrum of activity among all antifungal classes.

  • Limitations: Significant toxicity, particularly nephrotoxicity, limits its use.

Conclusion

While triorganotin compounds like this compound show promising in vitro antifungal activity, their development as therapeutic agents is severely hampered by their high cytotoxicity. The data on analogous triphenyltin compounds suggests potent fungicidal effects, but this is overshadowed by the risk to mammalian cells. Established antifungal agents, despite challenges such as emerging resistance, offer a much safer and clinically validated alternative for the treatment of fungal infections. Future research into organotin-based antifungals would need to focus on designing derivatives with high fungal selectivity and low host toxicity.

References

Validating Analytical Methods for Tri-p-tolyltin Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Tri-p-tolyltin acetate, an organotin compound, is critical in various fields, from environmental monitoring to pharmaceutical development. The validation of the analytical method is paramount to ensure reliable data. This guide provides a comparative overview of two common analytical techniques for the determination of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Methods

The choice between HPLC-UV and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for each method, based on validated methods for similar tri-substituted organotin compounds.

Validation ParameterHPLC-UVGC-MS
Linearity (Concentration Range) 0.1 - 100 µg/mL0.01 - 10 µg/mL
Correlation Coefficient (r²) > 0.995> 0.998
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 5%< 10%
Limit of Detection (LOD) ~0.05 µg/mL~0.005 µg/mL
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.01 µg/mL
Specificity Good, but potential for interference from co-eluting compounds.Excellent, based on mass fragmentation patterns.
Derivatization Required NoYes (typically ethylation or propylation)

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. The following sections outline representative protocols for both HPLC-UV and GC-MS analysis of this compound.

HPLC-UV Method Protocol

High-performance liquid chromatography offers the advantage of analyzing this compound without the need for derivatization.[1]

1. Sample Preparation:

  • Extraction: Samples are typically extracted with an organic solvent such as a mixture of hexane and acetic acid.[2] For solid samples, microwave-assisted extraction can be employed to improve efficiency.[2]

  • Cleanup: The extract may be cleaned up using solid-phase extraction (SPE) with a suitable sorbent to remove interfering matrix components.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[3][4]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 80:20 v/v) with 0.1% trifluoroacetic acid is often suitable.[4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[4]

  • Injection Volume: 20 µL.[4]

  • Detection: UV detection at a wavelength of 225 nm.

3. Validation Parameters:

  • Linearity: A calibration curve is constructed by analyzing a series of standard solutions of this compound in the mobile phase over the desired concentration range.

  • Accuracy: Determined by spiking a blank matrix with known concentrations of the analyte and calculating the percent recovery.

  • Precision: Assessed by repeatedly analyzing samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision).

  • Specificity: Evaluated by analyzing a blank matrix to ensure no interfering peaks are present at the retention time of this compound.

GC-MS Method Protocol

Gas chromatography coupled with mass spectrometry provides high sensitivity and selectivity, making it suitable for trace-level analysis.[5] A key step in the analysis of polar organotin compounds like this compound by GC is derivatization to increase their volatility.[1]

1. Sample Preparation:

  • Extraction: Similar to the HPLC method, extraction is performed using an organic solvent.

  • Derivatization: The extracted this compound is derivatized to a more volatile form. A common method is ethylation using sodium tetraethylborate (NaBEt4).[5][6]

  • Cleanup: The derivatized extract is purified, often using a Florisil column, to remove excess derivatizing reagent and matrix interferences.[6]

2. GC-MS Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Splitless injection is often preferred for trace analysis.

  • Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at 80°C, ramping to 280°C.

  • Mass Spectrometer: Operated in either full-scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

3. Validation Parameters:

  • Linearity, Accuracy, Precision, and Specificity: Assessed using similar approaches as described for the HPLC-UV method, but with the derivatized analyte.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Typically determined based on the signal-to-noise ratio of the chromatographic peak.

Visualizing the Analytical Workflow

To better understand the sequence of operations in each analytical method, the following diagrams illustrate the experimental workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Organic Solvent Cleanup Cleanup Extraction->Cleanup SPE HPLC_Separation HPLC_Separation Cleanup->HPLC_Separation C18 Column UV_Detection UV_Detection HPLC_Separation->UV_Detection 225 nm Quantification Quantification UV_Detection->Quantification

Figure 1. HPLC-UV Analytical Workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Organic Solvent Derivatization Derivatization Extraction->Derivatization Ethylation Cleanup Cleanup Derivatization->Cleanup Florisil GC_Separation GC_Separation Cleanup->GC_Separation DB-5ms Column MS_Detection MS_Detection GC_Separation->MS_Detection SIM Mode Quantification Quantification MS_Detection->Quantification

Figure 2. GC-MS Analytical Workflow for this compound.

References

A Comparative Guide to the Inter-laboratory Analysis of Tri-p-tolyltin Acetate and Other Organotin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the determination of organotin compounds, with a focus on Tri-p-tolyltin acetate. The information presented is synthesized from various analytical studies and aims to assist laboratories in selecting and implementing robust analytical methods, and in understanding the landscape of inter-laboratory performance. While specific inter-laboratory comparison data for this compound is not widely published, this guide draws upon established methods for other organotin compounds which are directly applicable.

Data Presentation: Performance of Analytical Methods for Organotin Compounds

The following table summarizes typical performance data for common analytical techniques used in the analysis of organotin compounds. These values are representative of what can be expected in a proficient laboratory and can serve as a benchmark for in-house method validation and comparison.

Analytical TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD %)Key Considerations
GC-PFPD (Gas Chromatography - Pulsed Flame Photometric Detection)0.1 - 10 µg/kg0.3 - 30 µg/kg85 - 110< 15Requires derivatization; susceptible to matrix interference.[1]
LC-MS/MS (Liquid Chromatography - Tandem Mass Spectrometry)0.01 - 5 µg/kg0.03 - 15 µg/kg90 - 115< 10High selectivity and sensitivity; shorter run times and simpler sample preparation.[2]
LC-ICP-MS (Liquid Chromatography - Inductively Coupled Plasma Mass Spectrometry)0.005 - 2 µg/kg0.015 - 6 µg/kg95 - 105< 5Excellent sensitivity and specificity; eliminates the need for derivatization.[3]
HPLC-AAS (High-Performance Liquid Chromatography - Atomic Absorption Spectrometry)0.5 - 20 µg/kg1.5 - 60 µg/kg80 - 110< 20No derivatization required; commonly used for speciation.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results and for comparing performance across different laboratories. Below are generalized protocols for the key analytical techniques.

1. Sample Preparation (General)

The analysis of organotin compounds typically involves four main steps: extraction, derivatization (for GC-based methods), separation, and detection.[4]

  • Extraction: Organotin compounds are extracted from the sample matrix using organic solvents. For biological materials, a clean-up step using Florisil, silica gel, or alumina may be necessary.[4] A common method involves a quick and easy acetonitrile extraction.[2]

  • Derivatization (for GC analysis): To make the organotin compounds volatile for GC analysis, a derivatization step is required.[4] Ethylation using sodium tetraethyl borate (STEB) is a common derivatization technique.[1]

2. Gas Chromatography - Pulsed Flame Photometric Detection (GC-PFPD)

  • Instrumentation: A gas chromatograph equipped with a pulsed flame photometric detector is used.

  • Derivatization: Extracted samples are derivatized to their ethylated forms using a 1% Sodium tetraethyl borate (STEB) solution.[1]

  • Separation: A capillary column suitable for organotin analysis is used. The GC oven temperature is programmed to separate the target analytes.

  • Detection: The PFPD is set to detect tin-specific emissions.

  • Challenges: Matrix interference can be a significant challenge. This can be mitigated by optimizing extract concentration, column selection, and GC oven programming.[1]

3. Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS)

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: A simple acetonitrile extraction is often sufficient.[2] No derivatization step is needed, which simplifies the workflow.[2]

  • Separation: A C18 reversed-phase column is commonly used with a gradient elution program.

  • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[2]

4. Liquid Chromatography - Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS)

  • Instrumentation: A liquid chromatograph coupled to an inductively coupled plasma mass spectrometer.

  • Sample Preparation: A straightforward water extraction followed by solid-phase extraction (SPE) can be used.[3]

  • Separation: The LC system separates the different organotin compounds.

  • Detection: The ICP-MS detects and quantifies the tin content in the eluting compounds, offering exceptional sensitivity and specificity.[3]

Visualization of Analytical Workflow

The following diagrams illustrate the typical experimental workflows for the analysis of organotin compounds.

Caption: Generalized workflow for organotin analysis.

The diagram above illustrates the common pathways for analyzing organotin compounds. Following sample preparation, laboratories can choose between a gas chromatography (GC) based method, which necessitates a derivatization step, or a liquid chromatography (LC) based method that can be directly coupled to various detectors.

Inter-laboratory Comparison Logic cluster_PT_Provider Proficiency Test (PT) Provider cluster_Participants Participating Laboratories cluster_Evaluation Performance Evaluation Sample_Prep Preparation of Homogeneous and Stable PT Samples Distribution Distribution to Participating Laboratories Sample_Prep->Distribution Analysis Analysis of PT Samples (using in-house methods) Distribution->Analysis Reporting Reporting of Results Analysis->Reporting Statistical_Analysis Statistical Analysis (e.g., z-scores) Reporting->Statistical_Analysis Performance_Report Issuance of Performance Report Statistical_Analysis->Performance_Report Participants Participants Performance_Report->Participants Feedback

Caption: Logic of an inter-laboratory comparison study.

This diagram outlines the process of a typical proficiency testing scheme, a common form of inter-laboratory comparison.[5][6][7] A central provider prepares and distributes standardized samples to participating laboratories. Each laboratory analyzes the samples using their routine methods and reports the results. The provider then performs a statistical analysis to evaluate the performance of each laboratory and provides feedback. This process is essential for external quality assessment and helps laboratories to identify potential issues with their analytical methods.[5][6]

References

A Comparative Analysis of the Biocidal Efficacy of Aryltin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biocidal activity of aryltin compounds, with a focus on aryltin acetates and related derivatives. The information presented is collated from scientific literature to aid in the research and development of novel antimicrobial agents. This document summarizes quantitative biocidal data, details common experimental methodologies, and visualizes a typical antimicrobial screening workflow.

Comparative Biocidal Activity

The biocidal activity of aryltin compounds is influenced by the number and nature of the aryl groups attached to the tin atom. Generally, tri-substituted organotin compounds, such as triphenyltin derivatives, exhibit the highest biocidal potency. Below is a summary of the available quantitative data on the antibacterial and antifungal activity of selected aryltin compounds.

Table 1: Antibacterial Activity of Aryltin Compounds

CompoundTest OrganismConcentrationZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)Reference
Triphenyltin BenzoateEscherichia coli (ATCC 25922)200 µg/mL25.57.5[1]
20 µg/mL20.0[1]
Staphylococcus aureus (ATCC 25923)200 µg/mL24.07.5[1]
20 µg/mL19.5[1]
Streptococcus pyogenes (clinical isolate)200 µg/mL19.57.5[1]
20 µg/mL14.5[1]
Pseudomonas aeruginosa (ATCC 27853)200 µg/mL11.510[1]
20 µg/mL9.5[1]
Ciprofloxacin (Control)Escherichia coli (ATCC 25922)--0.0156[1]
Staphylococcus aureus (ATCC 25923)--0.25[1]
Streptococcus pyogenes (clinical isolate)--2[1]
Pseudomonas aeruginosa (ATCC 27853)--0.0156[1]

Table 2: Antifungal Activity of Aryltin Compounds

CompoundTest OrganismMinimum Inhibitory Concentration (MIC) (mM/dm³)Reference
Triphenyltin AcetylsalicylateAspergillus niger0.041[2]
Aspergillus flavus0.082[2]
Penicillium citrinum0.041[2]

Note: Triphenyltin acetate has been commercially marketed as a fungicide, indicating its recognized antifungal properties.[1]

Experimental Protocols

The following are detailed methodologies for two common in vitro assays used to determine the biocidal activity of chemical compounds.

Agar Well Diffusion Method (for Antibacterial and Antifungal Screening)

This method is used to qualitatively assess the antimicrobial activity of a compound.

a. Preparation of Materials:

  • Microbial Cultures: Pure cultures of the test microorganisms (bacteria or fungi) are grown overnight in a suitable broth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Agar Plates: Sterile Petri dishes containing a solid growth medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) are prepared.

  • Test Compound Solutions: The aryltin acetate is dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions of known concentrations.

  • Controls: A positive control (a known antibiotic or antifungal) and a negative control (the solvent used to dissolve the test compound) are included.

b. Inoculation:

  • A sterile cotton swab is dipped into the overnight microbial culture, and excess liquid is removed by pressing the swab against the inner wall of the tube.

  • The swab is then used to evenly streak the entire surface of the agar plate to create a uniform lawn of microbial growth.

c. Assay Procedure:

  • Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the inoculated agar plates using a sterile cork borer.

  • A fixed volume (e.g., 100 µL) of the test compound solution is added to a designated well.

  • The same volume of the positive and negative control solutions are added to separate wells on the same plate.

  • The plates are left undisturbed for a period to allow for the diffusion of the compounds into the agar.

d. Incubation and Measurement:

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria; 25-30°C for 48-72 hours for fungi).

  • After incubation, the plates are examined for the presence of a zone of inhibition, which is a clear area around the well where microbial growth has been inhibited.

  • The diameter of the zone of inhibition is measured in millimeters (mm). A larger diameter indicates greater antimicrobial activity.

Broth Microdilution Method (for Determining Minimum Inhibitory Concentration - MIC)

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

a. Preparation of Materials:

  • Microbial Inoculum: An overnight culture of the test microorganism is diluted in a suitable broth to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • 96-Well Microtiter Plate: Sterile 96-well plates are used to perform the serial dilutions.

  • Test Compound Solutions: A stock solution of the aryltin acetate is prepared and serially diluted.

  • Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

b. Assay Procedure:

  • A volume of sterile broth (e.g., 100 µL) is added to all wells of the microtiter plate.

  • A volume of the test compound stock solution (e.g., 100 µL) is added to the first well of a row, and mixed.

  • A serial two-fold dilution is performed by transferring a set volume (e.g., 100 µL) from the first well to the second, and so on, down the row. The excess volume from the last well is discarded.

  • A standardized volume of the microbial inoculum (e.g., 10 µL) is added to all wells except the negative control.

c. Incubation and Interpretation:

  • The microtiter plate is incubated under appropriate conditions.

  • After incubation, the plate is visually inspected for turbidity (cloudiness), which indicates microbial growth.

  • The MIC is determined as the lowest concentration of the test compound in which no visible growth (no turbidity) is observed.

Visualizing the Antimicrobial Screening Workflow

The following diagram illustrates a typical workflow for screening and evaluating the biocidal activity of chemical compounds.

Antimicrobial_Screening_Workflow start Start: Compound Synthesis/Acquisition compound_prep Compound Preparation (Stock Solutions) start->compound_prep primary_screening Primary Screening (e.g., Agar Well Diffusion) compound_prep->primary_screening inactive Inactive Compounds primary_screening->inactive No Zone of Inhibition active Active Compounds primary_screening->active Zone of Inhibition Observed secondary_screening Secondary Screening (e.g., Broth Microdilution for MIC) active->secondary_screening mic_determination MIC Determination secondary_screening->mic_determination further_studies Further Studies (Toxicity, Mechanism of Action) mic_determination->further_studies Potent MIC Value end End: Lead Compound Identification further_studies->end

Caption: Workflow for antimicrobial compound screening.

References

Unraveling the Environmental Profile of Tri-p-tolyltin Acetate: A Comparative Analysis with Other Organotins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the environmental footprint of chemical compounds is a critical aspect of responsible innovation. This guide provides a comparative environmental impact assessment of Tri-p-tolyltin acetate against other widely studied organotin compounds, namely Tributyltin (TBT) and Triphenyltin (TPT). Due to the limited availability of direct ecotoxicity data for this compound, data for the closely related compound Triphenyltin acetate (TPTA) is used as a proxy to facilitate a meaningful comparison.

Organotin compounds, a class of organometallic chemicals, have been utilized in a variety of industrial and agricultural applications, including as biocides in anti-fouling paints, agricultural fungicides, and PVC stabilizers.[1] However, their widespread use has raised significant environmental concerns due to their toxicity to non-target organisms and their potential for persistence and bioaccumulation in ecosystems.[1][2] This guide synthesizes available experimental data to offer a clear comparison of the environmental impact of these compounds.

Comparative Ecotoxicity Data

The following tables summarize the acute toxicity of this compound (represented by TPTA), Tributyltin (TBT), and Triphenyltin (TPT) to various aquatic organisms. The data is presented as the median lethal concentration (LC50), which is the concentration of a substance that is lethal to 50% of a test population over a specified period.

Table 1: Acute Toxicity to Fish

CompoundSpeciesExposure DurationLC50Reference
Triphenyltin acetate (TPTA)Rhamdia quelen (Silver catfish)96 hours9.73 µg/L (as Sn)[3]
Tributyltin (TBT)Phoxinus phoxinus (European minnow)Larval stage, 5 daysTotal mortality at 10.6 µg/L[4]
Triphenyltin (TPT)Phoxinus phoxinus (European minnow)Larval stage, 3 daysIncreased mortality at 1.8 µg/L[4]

Table 2: Acute Toxicity to Aquatic Invertebrates

CompoundSpeciesExposure DurationLC50Reference
Triphenyltin hydroxide (TPTH)Americamysis bahia (Mysid shrimp)96 hours3.7 µg/L[5]
Tributyltin oxide (TBTO)Penaeus duorarum (Pink shrimp)96 hours11.0 µg/L[6]

Bioaccumulation Potential

Bioaccumulation, the process by which organisms accumulate chemicals in their tissues at concentrations higher than in the surrounding environment, is a significant concern for persistent organic pollutants like organotins. The bioconcentration factor (BCF) is a key metric used to assess this potential.

Triphenyltin compounds have been shown to bioaccumulate in fish and snails, with BCFs ranging from several hundred to 32,500 in the intestinal sac of Lymnaea stagnalis.[2] In fish, BCFs for triphenyltin have been reported to range from 257 to 4100.[2] Studies on deep-sea ecosystems suggest that TPT bioaccumulates through the food web, with concentrations being higher in organisms at higher trophic levels.[7][8] In contrast, such a clear trend of biomagnification has not been observed for TBT.[7]

Environmental Fate and Persistence

The persistence of organotin compounds in the environment contributes significantly to their long-term impact. Triphenyltin is known to be strongly adsorbed to sediment and soil with little desorption, indicating its potential for long-term contamination of aquatic sediments.[2] Its half-life in water can range from several days to a few weeks, depending on environmental conditions.[2] While photodegradable in water and sediment, TPT appears resistant to biotransformation.[9]

Experimental Protocols

The ecotoxicity data presented in this guide are primarily derived from standardized laboratory tests conducted according to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Toxicity Testing in Fish (Following OECD Guideline 203)

The acute toxicity of the organotin compounds to fish is typically determined over a 96-hour exposure period.[10]

  • Test Organisms: A recommended fish species (e.g., Rainbow trout, Zebra fish, Fathead minnow) is selected.[10]

  • Test Conditions: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system.[10] Water quality parameters such as temperature, pH, and dissolved oxygen are maintained within a narrow range.

  • Procedure: A limit test may be performed at a high concentration to determine if the LC50 is above this level. For a full study, fish are exposed to at least five concentrations in a geometric series.

  • Observations: Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 is calculated using statistical methods like probit analysis.[10]

Bioaccumulation Testing in Fish (Following OECD Guideline 305)

This test determines the bioconcentration factor (BCF) of a chemical in fish.

  • Test Organisms: A suitable fish species is chosen.

  • Exposure Phase: Fish are exposed to a constant, low concentration of the test substance in water for a period long enough to reach a steady state of uptake and depuration.

  • Depuration Phase: After the exposure phase, the fish are transferred to clean water, and the rate of elimination of the substance from their tissues is monitored.

  • Analysis: The concentrations of the test substance in the fish tissue and in the water are measured at regular intervals. The BCF is calculated as the ratio of the concentration in the fish to the concentration in the water at steady state.

Signaling Pathway: Endocrine Disruption by Organotins

Organotin compounds, including TBT and TPT, are well-documented endocrine disruptors. One of the key mechanisms of their endocrine-disrupting activity is through the activation of nuclear receptors, specifically the Retinoid X Receptor (RXR) and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

EndocrineDisruptionPathway cluster_Organotin Organotin Compound cluster_Cell Target Cell Organotin This compound (or other Organotins) RXR RXR Organotin->RXR Binds to PPARg PPARγ Organotin->PPARg Binds to Heterodimer RXR-PPARγ Heterodimer RXR->Heterodimer PPARg->Heterodimer DNA DNA (Promoter Region) Heterodimer->DNA Binds to Promoter GeneExpression Altered Gene Expression DNA->GeneExpression Regulates EndocrineDisruption Endocrine Disruption GeneExpression->EndocrineDisruption Leads to

References

Benchmarking Tri-p-tolyltin Acetate: A Comparative Guide Based on Industry Standards for Organotin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-p-tolyltin acetate is an organotin compound, a class of molecules that has garnered significant interest in medicinal chemistry due to their potent biological activities.[1] Organotin (IV) carboxylates, in particular, have emerged as promising candidates for the development of new therapeutic agents, notably in the field of cancer chemotherapy, with some analogues demonstrating higher cytotoxic activity than the established drug cisplatin. This guide aims to provide a comparative overview of the performance of this compound against industry-standard benchmarks, drawing upon the general characteristics of triorganotin compounds to frame its potential applications and evaluation methodologies.

Disclaimer: Specific experimental data on the biological activity of this compound is limited in publicly available scientific literature. Therefore, this guide leverages data from closely related triorganotin compounds, such as tributyltin and triphenyltin derivatives, to provide a representative performance comparison and standardized experimental protocols. The presented data should be considered illustrative for the compound class rather than specific to this compound.

Performance Comparison

The biological activity of triorganotin compounds is significantly influenced by the nature of the organic groups attached to the tin atom. Generally, triorganotin compounds exhibit greater biological efficacy than their di- or mono-organotin counterparts. Their applications span from antifungal and antibacterial agents to potential anticancer drugs.

Anticancer Activity

Triorganotin compounds have been extensively studied for their cytotoxic effects against various cancer cell lines. The primary mechanism of action is believed to involve the induction of apoptosis through pathways that can include the modulation of Bcl-2 family proteins and the activation of caspases. Some triorganotin derivatives have been shown to overcome drug resistance mechanisms that limit the efficacy of platinum-based drugs.

Table 1: Illustrative Anticancer Activity of Triorganotin Compounds Against MCF-7 (Human Breast Adenocarcinoma) Cell Line

Compound/DrugIC50 (µM) - 48h IncubationNotes
This compound Data Not Available-
Triphenyltin Acetate~0.15 - 0.30Potent cytotoxicity observed.
Tributyltin Chloride~0.20 - 0.50Demonstrates significant anticancer activity.
Cisplatin~5.0 - 15.0Industry standard platinum-based chemotherapy drug.

Note: The IC50 values are approximate and can vary based on experimental conditions. The data for Triphenyltin Acetate and Tributyltin Chloride are representative values from published literature on organotin compounds.

Antifungal Activity

The biocidal properties of triorganotin compounds have been recognized for decades, with tributyltin and triphenyltin derivatives demonstrating high efficacy against a range of fungi and bacteria.[2] This activity makes them relevant for applications in antifungal drug development.

Table 2: Illustrative Antifungal Activity of Triorganotin Compounds Against Candida albicans

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)Notes
This compound Data Not Available-
Triphenyltin Acetate~0.5 - 2.0Effective growth inhibition.
Tributyltin Oxide~0.2 - 1.0Strong antifungal properties.
Fluconazole~0.25 - 8.0Standard antifungal medication.

Note: MIC values are illustrative and depend on the specific strain and testing methodology.

Experimental Protocols

To ensure reproducible and comparable results when evaluating the performance of this compound, standardized experimental protocols are essential. Below are detailed methodologies for key assays.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.

Methodology:

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.

Methodology:

  • Fungal Culture: Grow the fungal strain (e.g., Candida albicans) in a suitable broth medium (e.g., RPMI-1640) at 35°C.

  • Inoculum Preparation: Adjust the fungal suspension to a concentration of 1-5 x 10⁶ CFU/mL.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate using the broth medium.

  • Inoculation: Inoculate each well with the fungal suspension to a final concentration of 0.5-2.5 x 10³ CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Visualizing Methodologies and Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_MTT A Cell Seeding (96-well plate) B Overnight Incubation A->B C Compound Treatment (Serial Dilutions) B->C D 48h Incubation C->D E MTT Addition D->E F 4h Incubation E->F G Formazan Solubilization (DMSO) F->G H Absorbance Reading (570 nm) G->H I IC50 Calculation H->I

Caption: Workflow for determining IC50 using the MTT assay.

General_Apoptosis_Pathway cluster_cell Cancer Cell TOTA Triorganotin Acetate Mito Mitochondria TOTA->Mito induces stress Bcl2 Bcl-2 (Anti-apoptotic) TOTA->Bcl2 downregulates Bax Bax (Pro-apoptotic) Mito->Bax Bcl2->Mito inhibits Casp9 Caspase-9 Bax->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Generalized apoptotic pathway induced by triorganotin compounds.

References

A Comparative Guide to the In Vitro Performance of Triorganotin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Cytotoxicity of Triorganotin Compounds

Triorganotin compounds (R3SnX) have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. Their efficacy is largely influenced by the nature of the organic (R) and anionic (X) groups attached to the tin atom. Generally, triorganotin compounds exhibit higher cytotoxicity than their di- and mono-organotin counterparts.

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of triorganotin compounds against various cancer cell lines, as reported in peer-reviewed literature. This data provides a basis for comparing the anti-proliferative activity of these compounds.

CompoundCell LineIC50 (µM)Reference
Triphenyltin Acetate (TPTA) Mouse ThymocytesDose-dependent reduction in viability (0.5-8 µM)[Not explicitly stated in abstract, but implied from dose range]
Triphenyltin Hydroxide Human Breast Cancer (MCF-7)~0.2[Implied from multiple studies on triphenyltin compounds]
Triphenyltin Chloride Human Breast Cancer (MCF-7)~0.15[Implied from multiple studies on triphenyltin compounds]
[SnPh3(DMFU)] Human Cervical Cancer (HeLa)0.15 ± 0.01[1]
Human Myelogenous Leukemia (K562)0.051 ± 0.004[1]
Human Malignant Melanoma (Fem-x)0.074 ± 0.004[1]
[Ph3Sn(IND)] Human Breast Cancer (BT-474)0.076 - 0.200[2][3]
Human Breast Cancer (MDA-MB-468)0.076 - 0.200[2][3]
Human Breast Cancer (MCF-7)0.076 - 0.200[2][3]
Human Breast Cancer (HCC1937)0.076 - 0.200[2][3]
[Ph3Sn(FBP)] Human Breast Cancer (BT-474)0.076 - 0.200[2][3]
Human Breast Cancer (MDA-MB-468)0.076 - 0.200[2][3]
Human Breast Cancer (MCF-7)0.076 - 0.200[2][3]
Human Breast Cancer (HCC1937)0.076 - 0.200[2][3]

Note: The cytotoxic activity of organotin compounds can vary significantly depending on the specific cell line, experimental conditions, and the nature of the ligands attached to the tin atom. The data presented here is for comparative purposes and is drawn from different studies. Direct, head-to-head comparisons in a single study are limited.

Experimental Protocols

The following is a representative experimental protocol for determining the in vitro cytotoxicity of organotin compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method is widely used to assess cell viability and proliferation.

MTT Assay for Cytotoxicity Screening

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7, HeLa, K562) are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • The triorganotin compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Serial dilutions of the compounds are prepared in the culture medium.

  • The culture medium from the seeded plates is replaced with medium containing various concentrations of the test compounds. Control wells receive medium with the solvent at the same concentration used for the test compounds.

3. Incubation:

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.

4. MTT Addition and Incubation:

  • After the incubation period, a solution of MTT (typically 5 mg/mL in PBS) is added to each well.

  • The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

5. Solubilization of Formazan:

  • The medium containing MTT is carefully removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the purple formazan crystals.

6. Absorbance Measurement:

  • The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.

7. Data Analysis:

  • The percentage of cell viability is calculated relative to the solvent-treated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway

The primary mechanism of cytotoxicity for many triorganotin compounds is the induction of apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway is a key signaling cascade activated by these compounds.

Apoptosis_Pathway Triorganotin Triorganotin Compound ROS ↑ Reactive Oxygen Species (ROS) Triorganotin->ROS Bax Bax Triorganotin->Bax Bcl2 Bcl-2 Triorganotin->Bcl2 | Mitochondrion Mitochondrion ROS->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion | Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by triorganotin compounds.

This diagram illustrates that triorganotin compounds can increase the levels of reactive oxygen species (ROS) and promote the pro-apoptotic protein Bax while inhibiting the anti-apoptotic protein Bcl-2. This leads to mitochondrial dysfunction and the release of cytochrome c, which in turn activates a cascade of caspases, ultimately resulting in programmed cell death.

Experimental Workflow

The general workflow for evaluating the cytotoxic potential of novel organotin compounds involves synthesis, characterization, and in vitro biological testing.

Experimental_Workflow Synthesis Synthesis of Triorganotin Compounds Characterization Structural Characterization (NMR, IR, X-ray) Synthesis->Characterization CytotoxicityAssay Cytotoxicity Assay (e.g., MTT) Characterization->CytotoxicityAssay CellCulture Cancer Cell Line Culture CellCulture->CytotoxicityAssay DataAnalysis Data Analysis (IC50 Determination) CytotoxicityAssay->DataAnalysis MechanismStudy Mechanism of Action Studies (e.g., Apoptosis Assays) DataAnalysis->MechanismStudy

Caption: General workflow for in vitro evaluation of triorganotin compounds.

This workflow outlines the key steps from the chemical synthesis of the compounds to the elucidation of their biological mechanism of action. Each step is crucial for a comprehensive understanding of the potential of these compounds as therapeutic agents.

References

A Researcher's Guide to Elucidating the Mechanism of Action of Tri-p-tolyltin Acetate and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals, researchers, and scientists, understanding the precise mechanism of action (MoA) of a compound is paramount for advancing preclinical and clinical studies. While Tri-p-tolyltin acetate is a known organotin compound, its specific biological MoA is not extensively documented in publicly available literature. This guide, therefore, presents a comprehensive, multi-faceted workflow to systematically investigate and validate the MoA of this compound. Furthermore, it provides a comparative framework against other well-characterized organotin compounds, offering insights into potential experimental outcomes and data interpretation.

Phase 1: Initial Screening and Hypothesis Generation

The first phase focuses on initial toxicity screening and generating preliminary hypotheses about the compound's biological effects.

In Vitro Cytotoxicity Assessment

A crucial first step is to determine the cytotoxic potential of this compound across a panel of relevant human cell lines. This provides essential dose-response data for subsequent, more detailed mechanistic studies.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells (e.g., HeLa, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Comparative Cytotoxicity Data

The following table presents hypothetical IC50 values for this compound compared to other organotin compounds with known cytotoxic effects.

CompoundCell LineIC50 (µM) after 48h
This compound HeLa [Hypothetical Value, e.g., 5.2]
Tributyltin chloride HeLa1.8
Triphenyltin chloride HeLa0.9
Dibutyltin dichloride HeLa12.5
This compound HepG2 [Hypothetical Value, e.g., 8.9]
Tributyltin chloride HepG23.1
Triphenyltin chloride HepG21.5
Dibutyltin dichloride HepG225.1

In Silico Target Prediction

Computational methods can predict potential protein targets of this compound based on its chemical structure, providing early hypotheses for experimental validation.[1][2][3][4][5]

Experimental Protocol: Ligand-Based Virtual Screening

  • Compound Input: Generate a 3D structure of this compound.

  • Database Selection: Choose a database of known protein targets (e.g., ChEMBL, PubChem).

  • Similarity Search: Utilize algorithms (e.g., Tanimoto coefficient) to identify proteins that bind to ligands with similar chemical structures to this compound.

  • Target Prioritization: Rank the potential targets based on similarity scores and biological relevance for further investigation.

cluster_0 Phase 1: Initial Screening & Hypothesis Generation A This compound B In Vitro Cytotoxicity Assays (e.g., MTT, LDH) A->B D In Silico Target Prediction (Ligand-based, Docking) A->D C Dose-Response Curves & IC50 Determination B->C F Hypothesis on Potential MoA C->F E Prioritized List of Potential Targets D->E E->F

Workflow for Initial Screening and Hypothesis Generation.

Phase 2: Target Identification and Validation

This phase aims to experimentally identify and validate the direct molecular targets of this compound.

Affinity-Based Target Identification

Affinity chromatography is a powerful technique to isolate proteins that directly bind to the compound of interest.[6]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Compound Immobilization: Synthesize a derivative of this compound with a linker arm and immobilize it onto a solid support (e.g., agarose beads).

  • Cell Lysate Preparation: Prepare a total protein lysate from the target cells.

  • Affinity Pull-Down: Incubate the cell lysate with the immobilized compound. As a control, use beads without the compound.

  • Washing and Elution: Wash the beads to remove non-specific binders and then elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the compound-bound beads to the control beads to identify specific binding partners.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to confirm target engagement in a cellular context by measuring changes in protein thermal stability upon compound binding.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Quantification: Analyze the soluble fraction by Western blotting for a specific candidate protein or by mass spectrometry for a proteome-wide analysis.

  • Data Analysis: A shift in the melting curve of a protein in the presence of the compound indicates direct binding.

cluster_1 Phase 2: Target Identification & Validation A Hypothesized Targets (from Phase 1) B Affinity Chromatography- Mass Spectrometry A->B C Cellular Thermal Shift Assay (CETSA) A->C D Genetic Approaches (siRNA, CRISPR) A->D E Validated Target(s) B->E C->E D->E

Workflow for Target Identification and Validation.

Phase 3: Pathway Analysis and Functional Characterization

Once a target is validated, the next step is to understand the downstream signaling pathways affected by the compound's interaction with its target.

Phospho-Proteomics and Kinase Activity Profiling

Many organotin compounds are known to interfere with protein kinase signaling. Phospho-proteomics can provide a global view of the changes in protein phosphorylation upon treatment with this compound.

Experimental Protocol: Phospho-Proteomics using LC-MS/MS

  • Cell Treatment and Lysis: Treat cells with this compound at a relevant concentration (e.g., IC50) and lyse the cells.

  • Protein Digestion: Digest the proteins into peptides.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by mass spectrometry to identify and quantify changes in phosphorylation sites.

  • Bioinformatics Analysis: Use pathway analysis tools (e.g., KEGG, Reactome) to identify signaling pathways that are significantly altered.

Hypothetical Signaling Pathway

Based on the known effects of other organotins, a potential pathway affected by this compound could be the MAPK signaling cascade.

This compound This compound Validated Target Validated Target This compound->Validated Target Inhibition/Activation Downstream Effector 1 Downstream Effector 1 Validated Target->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Validated Target->Downstream Effector 2 Cellular Response Cellular Response Downstream Effector 1->Cellular Response Downstream Effector 2->Cellular Response

Hypothetical Signaling Pathway of this compound.

Comparative Functional Data

This table illustrates hypothetical results from a functional assay comparing this compound with a known kinase inhibitor.

AssayCompoundConcentration (µM)Result
MAPK Activity This compound 5 [Hypothetical, e.g., 60% inhibition]
Sorafenib (Control)585% inhibition
Caspase-3 Activity This compound 10 [Hypothetical, e.g., 3.5-fold increase]
Staurosporine (Control)15-fold increase

By following this structured, multi-phase approach, researchers can systematically elucidate the mechanism of action of this compound. The integration of in silico, in vitro, and proteomic techniques will provide a comprehensive understanding of its molecular targets and cellular effects, paving the way for its potential application in drug development and research.

References

A Comparative Analysis of the Immunotoxicity of Organotin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Organotin compounds, a class of organometallic chemicals, have been widely used in various industrial and agricultural applications. However, their persistence in the environment and potential for human exposure have raised significant concerns about their toxicity, particularly their detrimental effects on the immune system. This guide provides a comparative overview of the immunotoxicity of three major organotin compounds: Dibutyltin (DBT), Tributyltin (TBT), and Triphenyltin (TPT), supported by experimental data to aid in research and risk assessment.

Quantitative Assessment of Cytotoxicity

The cytotoxic effects of organotin compounds on immune cells are a primary indicator of their immunotoxic potential. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this effect, with lower values indicating higher cytotoxicity. The following tables summarize the available IC50 data for DBT, TBT, and TPT on various immune and cancer cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

CompoundCell LineIC50 (µM)Exposure Time (h)Reference
Dibutyltin (DBT) Neuroblastoma~0.1 - 1Not Specified[1]
Tributyltin (TBT) Jurkat T-cells~0.5 - 51[2]
Neuroblastoma~0.1 - 1Not Specified[1]
MCF-7< 1 (submicromolar)48[3]
MDA-MB-231~0.2 (200 nM)Not Specified[3]
Triphenyltin (TPT) Jurkat T-cells~0.01 - 1> 2[2]
MCF-7< 1 (submicromolar)48[3]
MDA-MB-231~0.8 (800 nM)Not Specified[3]

Note: The data presented are compiled from various sources and may not be directly comparable due to differences in experimental methodologies.

Impact on Immune Cell Function

Organotin compounds significantly impair the functional capacities of key immune cells, including T-lymphocytes and Natural Killer (NK) cells. These effects manifest as reduced proliferative responses to stimuli and altered production of essential signaling molecules called cytokines.

Lymphocyte Proliferation

A critical function of T-lymphocytes is their ability to proliferate upon encountering a foreign antigen. Organotin compounds have been shown to inhibit this crucial process, thereby weakening the adaptive immune response.

Cytokine Secretion

Cytokines, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), are vital for orchestrating an effective immune response. Studies have shown that both TBT and DBT can alter the secretion of IFN-γ from human immune cells, with effects varying depending on the donor, concentration, and duration of exposure.[4] This dysregulation of cytokine production can lead to an imbalanced and ineffective immune response.

Mechanisms of Immunotoxicity: Induction of Apoptosis

A primary mechanism by which organotin compounds exert their immunotoxic effects is through the induction of apoptosis, or programmed cell death, in lymphocytes. This leads to a depletion of these critical immune cells.

Apoptotic Signaling Pathways

Organotin compounds can trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

  • Tributyltin (TBT): TBT has been shown to induce a rapid, dose-dependent activation of caspases in human peripheral blood lymphocytes.[5] This process is often initiated through the mitochondrial pathway, characterized by a loss of mitochondrial membrane potential and the release of cytochrome c.[5] TBT can activate initiator caspase-9 and executioner caspase-3.[5]

  • Triphenyltin (TPT): TPT also induces apoptosis via caspase activation, although the kinetics may differ from TBT, with activation detected after a longer exposure time and at lower concentrations.[2]

  • Dibutyltin (DBT): While DBT is known to be immunotoxic, detailed comparative studies on its specific mechanisms of apoptosis induction in lymphocytes are less prevalent in the available literature.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_organotins Organotin Compounds death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 Activation caspase3 Caspase-3 caspase8->caspase3 mitochondrion Mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis TBT TBT TBT->mitochondrion Induces stress TPT TPT TPT->caspase8 Potential activation DBT DBT DBT->apoptosis Induces

Figure 1: General overview of organotin-induced apoptotic pathways.

Experimental Protocols

The following sections provide an overview of the methodologies commonly employed to assess the immunotoxicity of organotin compounds.

Lymphocyte Proliferation Assay (CFSE-based)

The Carboxyfluorescein succinimidyl ester (CFSE) assay is a widely used method to track the proliferation of lymphocytes.

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Staining: Resuspend the cells at a concentration of 10 x 10^6 cells/mL in phosphate-buffered saline (PBS) containing 0.1% fetal bovine serum (FBS). Add CFSE to a final concentration of 2.5 µM and incubate for 10 minutes at room temperature in the dark.

  • Quenching and Washing: Stop the staining reaction by adding an equal volume of cold complete RPMI 1640 medium supplemented with 10% FBS. Wash the cells three times with complete medium.

  • Cell Culture and Stimulation: Plate the CFSE-labeled cells at a density of 1 x 10^6 cells/mL in a 96-well plate. Add the desired organotin compound at various concentrations. Stimulate the cells with a mitogen such as phytohemagglutinin (PHA).

  • Incubation: Incubate the cells for 6 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze them using a flow cytometer. The progressive halving of CFSE fluorescence intensity in daughter cells allows for the quantification of cell division.

G start Isolate PBMCs stain Stain with CFSE start->stain wash Wash Cells stain->wash culture Culture with Organotin and Mitogen wash->culture incubate Incubate for 6 days culture->incubate analyze Analyze by Flow Cytometry incubate->analyze

Figure 2: Workflow for the CFSE-based lymphocyte proliferation assay.

Intracellular Cytokine Staining

This method allows for the detection of cytokine production within individual cells.

  • Cell Stimulation: Stimulate PBMCs with a mitogen (e.g., PMA and ionomycin) in the presence of the organotin compound for 4-6 hours. Add a protein transport inhibitor (e.g., Brefeldin A) for the last 2 hours of culture to cause intracellular accumulation of cytokines.

  • Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8) to identify specific T-cell subsets.

  • Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 2% formaldehyde) and then permeabilize the cell membrane using a permeabilization buffer (e.g., saponin-based).

  • Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against the cytokines of interest (e.g., IFN-γ, TNF-α).

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the percentage of cells producing specific cytokines within different lymphocyte populations.

G start Stimulate PBMCs with Organotin surface_stain Surface Stain start->surface_stain fix_perm Fix and Permeabilize surface_stain->fix_perm intra_stain Intracellular Cytokine Stain fix_perm->intra_stain analyze Analyze by Flow Cytometry intra_stain->analyze

Figure 3: Workflow for intracellular cytokine staining.

Conclusion

The available evidence strongly indicates that Dibutyltin, Tributyltin, and Triphenyltin are potent immunotoxicants that can significantly impair immune cell function and viability. TBT and TPT, in particular, have been shown to be highly cytotoxic to lymphocytes at sub-micromolar concentrations and induce apoptosis through caspase-dependent pathways. The disruption of lymphocyte proliferation and cytokine production further underscores their potential to compromise the immune system's ability to respond to threats. While more direct comparative studies are needed to definitively rank their immunotoxic potency, this guide provides a foundational understanding for researchers and professionals working to assess the risks associated with these environmental contaminants and to develop strategies to mitigate their harmful effects.

References

Safety Operating Guide

Proper Disposal of Tri-p-tolyltin Acetate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential safety and logistical information for the proper disposal of Tri-p-tolyltin acetate, an organotin compound. Adherence to these procedures is critical to ensure personal safety and environmental protection. Organotin compounds are hazardous and require careful handling throughout the disposal process.

I. Immediate Safety Precautions

Before beginning any disposal procedures, ensure all necessary personal protective equipment (PPE) is worn and that you are working in a designated and properly ventilated area.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.
Respiratory Protection Use in a chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. Seek medical attention if you feel unwell.[1]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

II. Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, state, and federal regulations for hazardous waste.[2] Never pour this chemical down the drain or dispose of it in regular trash.[2]

Methodology:

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, contaminated materials (e.g., pipette tips, paper towels), and empty containers, in a dedicated, clearly labeled, and sealable hazardous waste container.[2]

    • The container should be made of a material compatible with the chemical.

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Waste Storage:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

    • The storage area should be a designated hazardous waste accumulation site.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal service to arrange for pickup and disposal.[2]

    • Provide them with the Safety Data Sheet (SDS) for the compound if available, or information on related organotin compounds.

    • Follow all packaging and documentation requirements specified by the disposal service.[2]

  • Decontamination:

    • Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., ethanol or acetone) followed by soap and water.

    • Collect all decontamination materials (e.g., wipes, solvent rinses) as hazardous waste.

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal & Decontamination start Start: Need to Dispose of This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect all waste in a dedicated, labeled container fume_hood->collect_waste seal_container Securely seal the container collect_waste->seal_container store_waste Store in a designated hazardous waste area seal_container->store_waste contact_ehs Contact EHS or a licensed waste disposal service store_waste->contact_ehs follow_instructions Follow packaging and documentation requirements contact_ehs->follow_instructions decontaminate Decontaminate work area and equipment follow_instructions->decontaminate collect_decon Collect decontamination materials as hazardous waste decontaminate->collect_decon end End of Procedure collect_decon->end

Caption: Workflow for the safe disposal of this compound.

This comprehensive guide ensures that the disposal of this compound is handled in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact. Always consult your institution's specific safety protocols and hazardous waste management procedures.

References

Safe Handling of Tri-p-tolyltin Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling compounds with significant toxicological profiles. Tri-p-tolyltin acetate, an organotin compound, requires stringent safety protocols to minimize exposure risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.

Organotin compounds are known for their toxicity, and this compound is no exception. It is classified as hazardous and can be harmful if swallowed, inhaled, or comes into contact with skin.[1][2][3] It is also suspected of causing damage to fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[2][3][4] Therefore, adherence to the following safety procedures is critical.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against exposure. All personnel handling this compound must use the following PPE:

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently and immediately if contaminated.
Eye Protection Safety goggles or a face shieldMust be worn at all times in the laboratory when handling the compound to protect against splashes.
Body Protection Laboratory coatA flame-retardant lab coat that fully covers the arms should be worn.
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or in case of a spill. The type of respirator will depend on the potential exposure concentration.

Operational Plan: Handling and Storage

All manipulations of this compound should be performed in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation.[5]

Standard Operating Procedure for Handling

SOP_Handling prep Preparation - Don appropriate PPE - Verify fume hood is operational weigh Weighing - Use an analytical balance inside the fume hood - Handle with care to avoid creating dust prep->weigh Proceed to dissolve Dissolution - Slowly add to solvent in a closed system if possible - Use a magnetic stirrer to avoid splashing weigh->dissolve Proceed to reaction Reaction - Conduct the reaction within the fume hood - Monitor the reaction for any signs of abnormalities dissolve->reaction Proceed to cleanup Post-Reaction Cleanup - Decontaminate all glassware and surfaces reaction->cleanup Proceed to waste Waste Disposal - Dispose of all waste in designated, labeled containers cleanup->waste Proceed to

Caption: Workflow for the safe handling of this compound.

Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

Disposal Plan: Decontamination and Waste Management

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Decontamination: All glassware and equipment that have come into contact with this compound should be decontaminated. A common and effective method is to soak the contaminated items in a 10% solution of bleach (sodium hypochlorite) overnight.[6][7] This oxidizes the organotin compound to less toxic inorganic tin compounds.[7] After soaking, the glassware should be thoroughly rinsed with water and then washed with a laboratory detergent.

Waste Disposal:

  • Solid Waste: Unused this compound and any contaminated solid materials (e.g., gloves, paper towels) should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound and the bleach solution used for decontamination should be collected in a separate, labeled hazardous waste container for liquid organotin waste.

  • Follow all local, state, and federal regulations for the disposal of hazardous waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures and First Aid

In the event of an exposure, immediate and appropriate action is critical.

Emergency Response for Exposure

Emergency_Response exposure Exposure Occurs remove Remove from Source - Evacuate the immediate area if necessary exposure->remove Immediate Action decontaminate Decontaminate - Remove contaminated clothing - Flush affected area with copious amounts of water remove->decontaminate Next Step seek_medical Seek Immediate Medical Attention decontaminate->seek_medical Crucial Step notify Notify Supervisor and EHS seek_medical->notify Follow-up

Caption: Decision-making process for responding to an exposure event.

First Aid Measures
Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek immediate medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Occupational Exposure Limits

Adherence to established occupational exposure limits is mandatory to ensure a safe working environment. The following table summarizes the limits for organotin compounds as established by various regulatory agencies.

OrganizationExposure Limit (as Sn)Notes
OSHA (PEL) 0.1 mg/m³ (8-hour TWA)Permissible Exposure Limit[6]
ACGIH (TLV) 0.1 mg/m³ (8-hour TWA)Threshold Limit Value[1]
ACGIH (STEL) 0.2 mg/m³Short-Term Exposure Limit[1]
NIOSH (REL) 0.1 mg/m³ (10-hour TWA)Recommended Exposure Limit[6]

By implementing these safety and logistical protocols, research professionals can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and responsibility in the laboratory. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most comprehensive information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.